molecular formula C26H44N7O18P3S B15546972 5-Hydroxypentanoyl-CoA

5-Hydroxypentanoyl-CoA

Katalognummer: B15546972
Molekulargewicht: 867.7 g/mol
InChI-Schlüssel: AMSWDUXCNHIVFP-ZMHDXICWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-hydroxypentanoyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 5-hydroxypentanoic acid. It is functionally related to a pentanoyl-CoA and a 5-hydroxypentanoic acid. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C26H44N7O18P3S

Molekulargewicht

867.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate

InChI

InChI=1S/C26H44N7O18P3S/c1-26(2,21(38)24(39)29-7-6-16(35)28-8-10-55-17(36)5-3-4-9-34)12-48-54(45,46)51-53(43,44)47-11-15-20(50-52(40,41)42)19(37)25(49-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,34,37-38H,3-12H2,1-2H3,(H,28,35)(H,29,39)(H,43,44)(H,45,46)(H2,27,30,31)(H2,40,41,42)/t15-,19-,20-,21+,25-/m1/s1

InChI-Schlüssel

AMSWDUXCNHIVFP-ZMHDXICWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that serves as a key intermediate in the metabolic pathway of 5-aminovalerate in certain anaerobic bacteria, most notably Clostridium aminovalericum. Its discovery has been pivotal in elucidating the biochemical mechanisms of amino acid fermentation in these organisms. This technical guide provides an in-depth overview of the discovery, significance, and biochemical properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on related enzymatic reactions, and visualizations of its metabolic context. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in microbial metabolism and the enzymatic pathways involving acyl-CoA intermediates.

Discovery and Significance

The discovery of this compound is intrinsically linked to the study of amino acid metabolism in anaerobic bacteria. Early research into the degradation pathways of 5-aminovalerate in Clostridium aminovalericum identified a series of metabolic intermediates, including 5-hydroxyvalerate.[1] Subsequent investigations revealed that the activation of 5-hydroxyvalerate to its coenzyme A thioester, this compound, is a critical step in this pathway.[1]

The key enzyme responsible for this conversion is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which catalyzes the reversible transfer of Coenzyme A from acetyl-CoA to 5-hydroxypentanoate.[2] The formal identification and characterization of this enzyme and its product, this compound, were crucial in mapping out the complete anaerobic degradation pathway of 5-aminovalerate.[1][3]

The significance of this compound lies in its role as a central metabolite in a specialized metabolic pathway. The study of this molecule and its associated enzymes provides insights into:

  • Microbial Amino Acid Fermentation: Understanding how anaerobic bacteria derive energy from amino acids.

  • Novel Enzymology: The 5-hydroxypentanoate CoA-transferase represents a specific class of CoA transferases with distinct substrate specificities.[3]

  • Biotransformation and Biocatalysis: The enzymes involved in the metabolism of this compound have potential applications in the biotechnological production of C5 platform chemicals.[4]

While initially identified in microorganisms, the precursor, 5-hydroxypentanoic acid, has been detected in various organisms, including plants like tomatoes (Solanum lycopersicum) and the protist Euglena gracilis.[4][5][6] This suggests that the metabolic potential for forming this compound might be more widespread than currently understood.

Biochemical Properties and Metabolism

This compound is an acyl-CoA molecule formed through the condensation of 5-hydroxypentanoic acid and coenzyme A.[7] Its chemical formula is C26H44N7O18P3S, with a molecular weight of approximately 867.7 g/mol .[7]

Metabolic Pathway in Clostridium aminovalericum

In C. aminovalericum, this compound is a key intermediate in the degradation of 5-aminovalerate. The pathway can be summarized as follows:

  • Formation: 5-aminovalerate is first converted to glutaric semialdehyde and then to 5-hydroxyvalerate.[1]

  • CoA Thioesterification: 5-hydroxyvalerate is then activated to this compound by the enzyme 5-hydroxypentanoate CoA-transferase, utilizing acetyl-CoA as the CoA donor.[2][3]

  • Dehydration and Further Metabolism: this compound is subsequently dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[8] This is followed by a series of reactions involving intermediates such as 2,4-pentadienoyl-CoA and trans-2-pentenoyl-CoA, ultimately leading to the production of valerate, acetate, and propionate.[1]

The metabolic pathway involving this compound in Clostridium aminovalericum is depicted in the following diagram:

Metabolic_Pathway aminovalerate 5-Aminovalerate glutaric_semialdehyde Glutaric Semialdehyde aminovalerate->glutaric_semialdehyde hydroxyvalerate 5-Hydroxyvalerate glutaric_semialdehyde->hydroxyvalerate hydroxypentanoyl_coa This compound hydroxyvalerate->hydroxypentanoyl_coa 5-hydroxypentanoate CoA-transferase pentenoyl_coa 4-Pentenoyl-CoA hydroxypentanoyl_coa->pentenoyl_coa 5-hydroxyvaleryl-CoA dehydratase acetate Acetate hydroxypentanoyl_coa->acetate further_metabolism Further Metabolism (e.g., Valerate, Acetate, Propionate) pentenoyl_coa->further_metabolism acetyl_coa Acetyl-CoA acetyl_coa->hydroxypentanoyl_coa

Metabolic pathway of 5-aminovalerate degradation in C. aminovalericum.

Quantitative Data

The following table summarizes the known quantitative data related to the enzyme 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum.

ParameterValueSubstrate(s)NotesReference
Enzyme 5-hydroxypentanoate CoA-transferase-From Clostridium aminovalericum[3]
EC Number 2.8.3.14--[2]
Native Molecular Mass 178 ± 11 kDa-Homotetrameric structure[3]
Subunit Molecular Mass 47 kDa--[3]
Substrate Specificity (V/Km) 5-hydroxyvaleryl-CoA > propionyl-CoA > acetyl-CoA > (Z)-5-hydroxy-2-pentenoyl-CoA > butyryl-CoA > valeryl-CoACoA EstersThe enzyme shows the highest specificity for this compound.[3]
Inhibition Competitive with respect to CoA esters; Noncompetitive with respect to acetateATPAlso inhibited by CTP, and to a lesser extent by ADP, GTP, and UTP. Not inhibited by AMP.[3]
Kinetic Mechanism Ping-pong-Indicates the formation of an enzyme-CoA thioester intermediate.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for enzymatic acyl-CoA synthesis and utilizes a CoA ligase or transferase.[9][10][11]

Materials:

  • 5-hydroxypentanoic acid

  • Coenzyme A (lithium salt)

  • Acetyl-CoA

  • Purified 5-hydroxypentanoate CoA-transferase (or a cell-free extract containing the enzyme)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl₂)

  • ATP (for ligase-based synthesis if transferase is not used)

  • Dithiothreitol (DTT)

  • HPLC system for purification

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM 5-hydroxypentanoic acid

    • 5 mM Acetyl-CoA

    • 10 mM MgCl₂

    • 1 mM DTT

    • Purified 5-hydroxypentanoate CoA-transferase (concentration to be optimized empirically)

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Purify the this compound from the supernatant using reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphoric acid).

    • Collect fractions corresponding to the this compound peak and lyophilize to obtain the purified product.

The following diagram illustrates the workflow for the enzymatic synthesis of this compound:

Enzymatic_Synthesis_Workflow start Start reaction_prep Prepare Reaction Mixture (5-hydroxypentanoate, Acetyl-CoA, Enzyme, Buffer) start->reaction_prep incubation Incubate at 30°C for 2-4 hours reaction_prep->incubation termination Terminate Reaction (Methanol or Heat) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation hplc Purify by Reversed-Phase HPLC centrifugation->hplc lyophilization Lyophilize Fractions hplc->lyophilization end Purified this compound lyophilization->end LCMS_Workflow start Start sample_prep Sample Preparation (Extraction, SPE) start->sample_prep lc_separation LC Separation (C18 Reversed-Phase) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end Concentration of This compound data_analysis->end

References

Enzymatic Formation of 5-Hydroxypentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is a key intermediate in the anaerobic metabolism of certain amino acids, particularly in organisms like Clostridium aminovalericum. Its enzymatic formation is a critical step in the pathway that channels five-carbon compounds into central metabolism. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the primary enzyme responsible, 5-hydroxypentanoate CoA-transferase. This document details the enzyme's characteristics, kinetics, and the experimental protocols for its study, serving as a comprehensive resource for researchers in biochemistry, microbiology, and drug development.

Introduction

The enzymatic activation of carboxylic acids to their corresponding coenzyme A (CoA) thioesters is a fundamental process in cellular metabolism, priming them for a variety of subsequent reactions. The formation of this compound is a crucial step in the fermentation of 5-aminovalerate by the anaerobic bacterium Clostridium aminovalericum. This pathway represents a significant route for the degradation of C5 compounds in anaerobic environments. The key enzyme catalyzing this reaction is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), also known as 5-hydroxyvalerate CoA-transferase. Understanding the function and regulation of this enzyme is essential for elucidating the metabolic networks of anaerobic microorganisms and for potential applications in biocatalysis and drug discovery.

The Key Enzyme: 5-Hydroxypentanoate CoA-Transferase

The primary enzyme responsible for the formation of this compound from 5-hydroxypentanoate is 5-hydroxypentanoate CoA-transferase.

Reaction:

5-Hydroxypentanoate + Acetyl-CoA ⇌ this compound + Acetate[1]

This reversible reaction involves the transfer of a CoA moiety from a donor, typically acetyl-CoA, to 5-hydroxypentanoate.

Enzyme Characteristics

5-Hydroxypentanoate CoA-transferase from Clostridium aminovalericum has been purified and characterized, revealing the following properties:

PropertyValueReference
Systematic Name acetyl-CoA:5-hydroxypentanoate CoA-transferase[1]
Common Names 5-hydroxyvalerate CoA-transferase, 5-hydroxyvalerate coenzyme A transferase[1]
EC Number 2.8.3.14[1]
Source Organism Clostridium aminovalericum[2]
Molecular Mass (Native) 178 ± 11 kDa[2]
Subunit Structure Homotetramer (4 x 47 kDa)[2]
Kinetic Mechanism Ping-pong bi-bi[2]
Substrate Specificity

The enzyme exhibits a degree of substrate promiscuity, although it shows the highest activity with its physiological substrates. The relative activity with different CoA donors and acceptors is a critical aspect of its function within the metabolic network.

Table 1: Substrate Specificity of 5-Hydroxypentanoate CoA-Transferase

Acyl-CoA Substrate (CoA Donor)Relative Specificity (V/Km)Reference
5-Hydroxyvaleryl-CoA>[2]
Propionyl-CoA>[2]
Acetyl-CoA>[2]
(Z)-5-Hydroxy-2-pentenoyl-CoA>[2]
Butyryl-CoA>[2]
Valeryl-CoA[2]

Note: The exact quantitative values for V/Km were not available in the provided search results, but the order of specificity is indicated.

The enzyme can also activate other carboxylic acids, such as 4-pentenoate and 3-pentenoate, using acetyl-CoA as the CoA donor. However, it does not act on crotonate, (E)-5-hydroxy-2-pentenoate, (E)-2-pentenoate, or 2,4-pentadienoate.[2]

Enzyme Kinetics and Inhibition

The enzyme follows a ping-pong kinetic mechanism, which involves the formation of a covalent enzyme-CoA intermediate.[2] This is a common mechanism for CoA-transferases.

Inhibition:

The activity of 5-hydroxypentanoate CoA-transferase is regulated by cellular energy levels, as evidenced by its inhibition by nucleotides.

Table 2: Inhibition of 5-Hydroxypentanoate CoA-Transferase by Nucleotides

InhibitorInhibitionType of Inhibition (vs. CoA esters)Type of Inhibition (vs. Acetate)Reference
ATP StrongCompetitiveNoncompetitive[2]
CTP StrongNot specifiedNot specified[2]
ADP SlightNot specifiedNot specified[2]
GTP SlightNot specifiedNot specified[2]
UTP SlightNot specifiedNot specified[2]
AMP None--[2]

The competitive inhibition by ATP with respect to CoA esters suggests that high cellular energy charge can downregulate this metabolic pathway.

Metabolic Pathway Context

The formation of this compound is an integral part of the anaerobic degradation of 5-aminovalerate in Clostridium aminovalericum. This pathway is a key example of amino acid fermentation.

Metabolic_Pathway cluster_aminovalerate_degradation 5-Aminovalerate Degradation Pathway cluster_coa_cycle CoA Cycle Aminovalerate 5-Aminovalerate Glutaric_semialdehyde Glutaric semialdehyde Aminovalerate->Glutaric_semialdehyde Deamination Hydroxyvalerate 5-Hydroxyvalerate Glutaric_semialdehyde->Hydroxyvalerate Reduction Hydroxypentanoyl_CoA This compound Hydroxyvalerate->Hydroxypentanoyl_CoA 5-Hydroxypentanoate CoA-Transferase Pentenoyl_CoA 4-Pentenoyl-CoA Hydroxypentanoyl_CoA->Pentenoyl_CoA Dehydration Acetate Acetate Hydroxypentanoyl_CoA->Acetate Further_Metabolism Further Metabolism (Valerate, Acetate, Propionate) Pentenoyl_CoA->Further_Metabolism Acetyl_CoA Acetyl-CoA Acetyl_CoA->Hydroxypentanoyl_CoA

Caption: Metabolic pathway of 5-aminovalerate degradation in Clostridium aminovalericum.

Experimental Protocols

Detailed experimental protocols are essential for the study of 5-hydroxypentanoate CoA-transferase. The following sections provide methodologies based on the available literature.

Purification of 5-Hydroxypentanoate CoA-Transferase

The purification of this enzyme from Clostridium aminovalericum has been reported to achieve approximately 100-fold purification to homogeneity.[2] A typical purification workflow for a bacterial CoA-transferase would involve the following steps:

Purification_Workflow start Start: C. aminovalericum cell paste cell_lysis Cell Lysis (e.g., French press, sonication) start->cell_lysis centrifugation1 Centrifugation (to remove cell debris) cell_lysis->centrifugation1 crude_extract Crude Cell-Free Extract centrifugation1->crude_extract fractionation Ammonium Sulfate Fractionation crude_extract->fractionation dialysis Dialysis fractionation->dialysis ion_exchange Anion-Exchange Chromatography (e.g., DEAE-Sepharose) dialysis->ion_exchange hydrophobic Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) ion_exchange->hydrophobic gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-300) hydrophobic->gel_filtration pure_enzyme Purified 5-Hydroxypentanoate CoA-Transferase gel_filtration->pure_enzyme

Caption: General workflow for the purification of 5-hydroxypentanoate CoA-transferase.

Detailed Steps:

  • Cell Growth and Harvest: Clostridium aminovalericum is grown under anaerobic conditions in a suitable medium containing 5-aminovalerate as the primary carbon and energy source. Cells are harvested by centrifugation in the late exponential growth phase.

  • Preparation of Cell-Free Extract: The cell pellet is resuspended in a suitable buffer (e.g., Tris-HCl or potassium phosphate buffer, pH 7.5) containing a reducing agent (e.g., dithiothreitol) and protease inhibitors. Cells are disrupted by mechanical means such as a French press or sonication. The cell debris is removed by ultracentrifugation to obtain a clear cell-free extract.

  • Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction precipitating between specific saturation percentages (e.g., 40-70%) is collected by centrifugation and redissolved in a minimal volume of buffer.

  • Chromatographic Steps: The redissolved protein fraction is then subjected to a series of chromatographic separations. A typical sequence would be:

    • Anion-Exchange Chromatography: The sample is loaded onto a DEAE-Sepharose or similar anion-exchange column and eluted with a linear gradient of NaCl. Fractions are assayed for enzyme activity.

    • Hydrophobic Interaction Chromatography: Active fractions are pooled, adjusted to a high salt concentration (e.g., 1 M (NH₄)₂SO₄), and applied to a Phenyl-Sepharose column. The enzyme is eluted with a decreasing salt gradient.

    • Gel Filtration Chromatography: The final purification step is often a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size and to obtain the purified, homogenous enzyme.

  • Purity Assessment: The purity of the enzyme at each stage is monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Enzyme Activity Assay

The activity of 5-hydroxypentanoate CoA-transferase can be determined by monitoring the formation of this compound. A continuous spectrophotometric assay is often preferred for kinetic studies.

Principle:

The formation of the thioester bond of this compound can be monitored directly by the increase in absorbance at 232 nm. However, a more sensitive and specific coupled enzyme assay is often employed. In the reverse direction, the consumption of this compound can be coupled to a dehydrogenase reaction that results in a change in absorbance of NAD(P)H at 340 nm.

A Proposed Coupled Spectrophotometric Assay (Forward Reaction):

This assay couples the production of acetate to the synthesis of acetyl-CoA by acetate kinase and pyruvate kinase/lactate dehydrogenase system, which results in the oxidation of NADH.

Reaction Mixture:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • 5-Hydroxypentanoate (e.g., 10 mM)

  • Acetyl-CoA (e.g., 0.5 mM)

  • ATP (e.g., 2 mM)

  • Phosphoenolpyruvate (e.g., 1 mM)

  • NADH (e.g., 0.2 mM)

  • MgCl₂ (e.g., 5 mM)

  • Acetate kinase (excess)

  • Pyruvate kinase (excess)

  • Lactate dehydrogenase (excess)

  • Enzyme sample (limiting amount)

Procedure:

  • The reaction is initiated by the addition of the enzyme sample to the reaction mixture.

  • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion

The enzymatic formation of this compound, catalyzed by 5-hydroxypentanoate CoA-transferase, is a vital reaction in the anaerobic metabolism of Clostridium aminovalericum. This guide has provided a comprehensive overview of the enzyme's properties, its role in the metabolic pathway, and detailed experimental protocols for its study. The provided data and methodologies will be a valuable resource for researchers investigating anaerobic metabolism, enzyme mechanisms, and for those in the field of drug development targeting microbial pathways. Further research into the three-dimensional structure and regulatory mechanisms of this enzyme will undoubtedly provide deeper insights into its function and potential applications.

References

5-Hydroxypentanoyl-CoA: An In-Depth Technical Guide to its Role in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is an acyl-coenzyme A derivative that sits at the crossroads of several metabolic pathways. While not a canonical intermediate in the beta-oxidation of saturated fatty acids, its metabolism is of growing interest due to its connections to the degradation of hydroxylated fatty acids, certain inborn errors of metabolism, and its potential as a metabolic bottleneck. This technical guide provides a comprehensive overview of the current understanding of this compound's role in fatty acid metabolism, including its formation, proposed metabolic fate, relevant enzymatic activities, and its association with metabolic disorders. Detailed experimental protocols for its study and quantitative data are also presented to facilitate further research in this area.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids.[1] Acyl-CoAs are the activated forms of fatty acids, priming them for enzymatic reactions. While the metabolism of straight-chain, saturated fatty acyl-CoAs is well-characterized, the metabolic pathways of modified fatty acyl-CoAs, such as those with hydroxyl groups, are less understood. This compound, a five-carbon acyl-CoA with a terminal hydroxyl group, is one such molecule. Its precursor, 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid), has been identified in various biological systems and is a known biomarker for certain metabolic disorders.[2][3] Understanding the metabolic fate of this compound is crucial for elucidating its physiological and pathophysiological roles.

Biosynthesis of this compound

The primary route for the formation of this compound is through the activation of its corresponding free fatty acid, 5-hydroxypentanoate. This reaction is catalyzed by a CoA transferase.

5-Hydroxypentanoate CoA-Transferase

The enzyme responsible for the synthesis of this compound is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14).[4][5][6][7] This enzyme catalyzes the reversible transfer of a CoA moiety from a donor, such as acetyl-CoA, to 5-hydroxypentanoate.

Reaction: Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound[7][8]

The systematic name for this enzyme is acetyl-CoA:5-hydroxypentanoate CoA-transferase.[7] It is also commonly known as 5-hydroxyvalerate CoA-transferase.[4][5][6][7] Studies on this enzyme from Clostridium aminovalericum have shown that other acyl-CoAs like propanoyl-CoA and butanoyl-CoA can also serve as substrates, although at a slower rate.[5][6][7]

cluster_0 Formation of this compound Acetyl_CoA Acetyl-CoA Enzyme 5-Hydroxypentanoate CoA-Transferase (EC 2.8.3.14) Acetyl_CoA->Enzyme Substrate 5_HP 5-Hydroxypentanoate 5_HP->Enzyme Substrate 5_HP_CoA This compound Acetate Acetate Enzyme->5_HP_CoA Product Enzyme->Acetate Product

Figure 1: Formation of this compound.

Role in Fatty Acid Metabolism

While not a direct intermediate of the canonical beta-oxidation of saturated fatty acids, evidence from analogous molecules suggests that this compound can enter the beta-oxidation pathway. Its metabolism is likely to occur in both mitochondria and peroxisomes.

Mitochondrial Beta-Oxidation (Hypothesized)

The mitochondrial beta-oxidation spiral consists of a cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.[9][10][11][12] Based on studies of a longer-chain analogue, 5-hydroxydecanoyl-CoA, a plausible metabolic fate for this compound can be proposed.[13][14][15][16]

  • Dehydrogenation: The first step is catalyzed by an acyl-CoA dehydrogenase. For a C5 substrate, short-chain acyl-CoA dehydrogenase (SCAD) would be the expected enzyme. Studies on 5-hydroxydecanoyl-CoA showed it is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), suggesting that the hydroxyl group at the ω-1 position does not prevent this initial step.[15]

  • Hydration: The resulting enoyl-CoA would then be hydrated by enoyl-CoA hydratase.

  • Dehydrogenation: The third step, the oxidation of the 3-hydroxyacyl-CoA intermediate, is catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. For short-chain substrates, this is typically short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD).[4][14] It is at this step that the metabolism of 5-hydroxydecanoyl-CoA was found to be significantly slower than its non-hydroxylated counterpart, creating a metabolic bottleneck.[13][16] A similar rate-limiting step might be expected for the metabolism of the hydroxylated C5 intermediate derived from this compound.

  • Thiolysis: The final step is the thiolytic cleavage by a ketoacyl-CoA thiolase to yield acetyl-CoA and a chain-shortened acyl-CoA.

cluster_1 Hypothesized Mitochondrial Beta-Oxidation of this compound 5_HP_CoA This compound SCAD SCAD 5_HP_CoA->SCAD FAD -> FADH2 Enoyl_CoA 5-Hydroxy-2-pentenoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH H2O Hydroxyacyl_CoA 3,5-Dihydroxypentanoyl-CoA SCHAD SCHAD Hydroxyacyl_CoA->SCHAD NAD+ -> NADH Ketoacyl_CoA 3-Keto-5-hydroxypentanoyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase CoA Propionyl_CoA 3-Hydroxypropionyl-CoA Acetyl_CoA Acetyl-CoA SCAD->Enoyl_CoA ECH->Hydroxyacyl_CoA SCHAD->Ketoacyl_CoA Thiolase->Propionyl_CoA Thiolase->Acetyl_CoA

Figure 2: Hypothesized mitochondrial beta-oxidation pathway.

Peroxisomal Beta-Oxidation

Peroxisomes are also involved in fatty acid beta-oxidation, particularly for very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[4][17] The peroxisomal pathway differs from the mitochondrial pathway in the first enzyme, which is an acyl-CoA oxidase that produces H₂O₂ instead of FADH₂.[18] Given that peroxisomes handle a variety of unusual fatty acid structures, it is plausible that this compound could also be a substrate for peroxisomal beta-oxidation, although direct evidence is currently lacking.

Alternative Bacterial Pathway

In Clostridium aminovalericum, an alternative pathway for the metabolism of 5-hydroxyvaleryl-CoA has been described. This pathway involves a reversible dehydration to 4-pentenoyl-CoA, which proceeds through oxidation to 2,4-pentadienoyl-CoA, hydration to (E)-5-hydroxy-2-pentenoyl-CoA, and subsequent reduction.[17] This highlights that diverse metabolic routes for this molecule exist in nature.

Quantitative Data

Specific quantitative data for the enzymatic reactions involving this compound in mammalian systems is limited. However, data from related substrates provide valuable insights.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source OrganismNotes
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5-Hydroxydecanoyl-CoA12.8 ± 0.614.1Human LiverSubstrate activity confirmed for a hydroxylated acyl-CoA.[15]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Decanoyl-CoA~36.4Human LiverFor comparison with the hydroxylated analogue.[15]
Enoyl-CoA Hydratase5-Hydroxydecenoyl-CoA--Bovine LiverSimilar kinetics to decenoyl-CoA.[16]
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)3,5-Dihydroxydecanoyl-CoA---V_max is fivefold slower than for L-3-hydroxydecanoyl-CoA.[16]

Association with Metabolic Disorders

While this compound itself is not a primary diagnostic marker for a specific disease, its precursor and related metabolites are implicated in several inborn errors of metabolism.

  • Organic Acidurias: The precursor, 5-hydroxypentanoic acid, has been noted as a biomarker in non-ketotic dicarboxylic aciduria.[2] Organic acidurias are a class of inherited metabolic disorders characterized by the accumulation of organic acids in tissues and their excretion in urine.[19][20][21]

  • Fatty Acid Oxidation Disorders (FAODs): Deficiencies in enzymes of the beta-oxidation pathway, such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency and short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, lead to the accumulation of specific acyl-CoA esters and their metabolites.[11][15][22][23] While not directly implicated, the metabolism of this compound would be affected by deficiencies in these enzymes.

  • C5-OH Acylcarnitine in Newborn Screening: Elevated levels of C5-OH acylcarnitine (3-hydroxyisovalerylcarnitine) are a key marker in newborn screening for several disorders, including 3-methylcrotonyl-CoA carboxylase deficiency and 3-hydroxy-3-methylglutaryl-CoA lyase deficiency.[24][25][26][27] Although this is a branched-chain C5-hydroxyacylcarnitine, it highlights the clinical relevance of C5-hydroxylated acyl compounds in metabolic screening.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid with carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.[24]

Materials:

  • 5-Hydroxypentanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF)

  • Coenzyme A (free acid or trilithium salt)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

Protocol:

  • Dissolve 4 equivalents of 5-hydroxypentanoic acid in anhydrous THF.

  • Add 4 equivalents of CDI and stir the reaction at room temperature for 1 hour to form the acyl-imidazolide.

  • In a separate vial, dissolve 1 equivalent of Coenzyme A in cold 0.5 M sodium bicarbonate buffer.

  • Slowly add the acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring on ice.

  • Maintain the pH between 7.5 and 8.0 by adding dilute base as needed.

  • Allow the reaction to proceed on ice for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • Purify the this compound by preparative HPLC.

Extraction and Quantification of Short-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the analysis of short-chain acyl-CoAs by LC-MS/MS.[5][6][7][13][14][18][28][29][30]

Materials:

  • Tissue sample

  • Cold 2.5% 5-sulfosalicylic acid (SSA)

  • Internal standard (e.g., [¹³C₂]acetyl-CoA or another appropriate labeled acyl-CoA)

  • Liquid nitrogen

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Flash-freeze the tissue sample in liquid nitrogen.

  • Homogenize the frozen tissue in cold 2.5% SSA containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Analyze the supernatant by LC-MS/MS.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate short-chain acyl-CoAs.

  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

cluster_2 Workflow for Acyl-CoA Quantification Tissue Tissue Sample Homogenization Homogenize in Cold SSA + IS Tissue->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Quantification LC_MS->Data

Figure 3: General workflow for acyl-CoA extraction and analysis.

Future Directions

The study of this compound in fatty acid metabolism is an emerging field with several key areas for future investigation:

  • Direct Metabolic Fate in Mammals: Elucidating the precise metabolic pathway of this compound in mammalian mitochondria and peroxisomes is a critical next step. This includes identifying the specific enzymes involved and the resulting metabolic products.

  • Enzyme Kinetics: Determining the kinetic parameters (K_m, V_max, k_cat) of the interaction between this compound and candidate enzymes such as SCAD and SCHAD will provide crucial quantitative insights into its metabolism.

  • Regulatory Roles: Investigating whether this compound or its metabolites have any signaling or regulatory roles in fatty acid metabolism is an important area of inquiry.

  • Pathophysiological Significance: Further exploring the link between elevated levels of 5-hydroxypentanoate and its CoA ester in the context of specific fatty acid oxidation disorders and organic acidurias will enhance our understanding of their pathophysiology and may lead to new diagnostic or therapeutic strategies.

Conclusion

This compound is a hydroxylated short-chain acyl-CoA that is formed from 5-hydroxypentanoate. While its precise metabolic fate in mammalian fatty acid metabolism is not yet fully elucidated, evidence from analogous molecules strongly suggests its entry into the beta-oxidation pathway, where its metabolism may be kinetically limited. Its precursor is a known biomarker in certain metabolic disorders, highlighting the potential clinical relevance of this metabolic route. Further research, guided by the experimental approaches outlined in this guide, is needed to fully uncover the role of this compound in health and disease.

References

The Role of 5-Hydroxypentanoyl-CoA in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that plays a role as an intermediate in specific microbial metabolic pathways. While its presence in mammalian metabolism is not as well-characterized, the study of its formation and degradation provides insights into the broader landscape of fatty acid and amino acid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's role in metabolic pathways, with a focus on its biochemistry in Clostridium aminovalericum. This document details the relevant enzymatic reactions, quantitative data, and experimental protocols for the study of this metabolite.

Chemical Properties

This compound, also known as δ-hydroxyvaleryl-CoA, is the coenzyme A thioester of 5-hydroxypentanoic acid. Its chemical structure and properties are summarized below.

PropertyValue
Molecular Formula C26H44N7O18P3S
Molecular Weight 867.7 g/mol
Synonyms 5-hydroxyvaleryl-coenzyme A, delta-hydroxyvaleryl-CoA, omega-hydroxyvaleryl-CoA
PubChem CID 11966136

Metabolic Pathways Involving this compound

The primary and most well-documented metabolic pathway involving this compound is the anaerobic degradation of 5-aminovalerate by the bacterium Clostridium aminovalericum. In this pathway, 5-aminovalerate, derived from the fermentation of amino acids like L-lysine, is converted to volatile fatty acids.

5-Aminovalerate Degradation in Clostridium aminovalericum

The degradation of 5-aminovalerate is a multi-step enzymatic process where this compound serves as a key intermediate. The pathway involves the following sequential reactions:

  • Transamination and Reductive Deamination: 5-aminovalerate is first converted to glutaric semialdehyde, which is then reduced to 5-hydroxypentanoate.

  • Activation to CoA Thioester: 5-hydroxypentanoate is activated to this compound by the enzyme 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14). This reaction utilizes acetyl-CoA as the CoA donor.

  • Dehydration: this compound is then dehydrated to 4-pentenoyl-CoA by the enzyme 5-hydroxyvaleryl-CoA dehydratase .

  • Further Metabolism: 4-pentenoyl-CoA is subsequently isomerized and reduced through a series of reactions analogous to the beta-oxidation pathway, ultimately yielding acetyl-CoA and propionyl-CoA, which are then converted to acetate and propionate.

The following diagram illustrates the central role of this compound in this pathway.

5-Aminovalerate degradation pathway.
Potential Role in Mammalian Metabolism

The metabolism of 5-hydroxypentanoate and its CoA derivative in mammals is not well-defined. However, it is plausible that it could be a substrate for peroxisomal β-oxidation. Peroxisomes are known to metabolize various hydroxylated and medium-chain fatty acids. The pathway would likely involve the activation of 5-hydroxypentanoate to this compound by a medium-chain acyl-CoA synthetase, followed by oxidation. Further research is required to elucidate the specific enzymes and physiological relevance of this potential pathway in humans.

Quantitative Data

The available quantitative data primarily focuses on the kinetic properties of the enzymes involved in the C. aminovalericum pathway.

EnzymeSubstrateKm (µM)Vmax (U/mg)OrganismReference
5-Hydroxypentanoate CoA-transferase This compound> Acetyl-CoA-Clostridium aminovalericum[1]
Acetyl-CoA--Clostridium aminovalericum[1]
5-Hydroxyvaleryl-CoA dehydratase This compoundNot ReportedNot ReportedClostridium aminovalericum-

Experimental Protocols

Chemoenzymatic Synthesis of this compound

This protocol is adapted from general methods for the synthesis of acyl-CoAs and would require optimization for this compound.

Materials:

  • 5-hydroxypentanoic acid

  • Coenzyme A, free acid

  • Acyl-CoA synthetase (a medium-chain specific enzyme is recommended)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.

  • Add 5-hydroxypentanoic acid and Coenzyme A to the reaction mixture.

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 2-4 hours, monitoring the reaction progress by HPLC.

  • Purify the this compound from the reaction mixture using reversed-phase HPLC with a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

  • Lyophilize the purified fractions to obtain this compound as a powder.

synthesis_workflow cluster_synthesis Chemoenzymatic Synthesis Workflow Reaction_Setup Set up reaction mixture: - 5-hydroxypentanoic acid - Coenzyme A - ATP, MgCl2, DTT - Buffer (pH 7.5) Enzyme_Addition Add Acyl-CoA Synthetase Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C (2-4 hours) Enzyme_Addition->Incubation HPLC_Purification Purify by Reversed-Phase HPLC Incubation->HPLC_Purification Lyophilization Lyophilize to obtain pure product HPLC_Purification->Lyophilization

Synthesis and purification workflow.
Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in biological samples. Specific parameters will need to be optimized.

1. Sample Preparation:

  • Extraction: Extract metabolites from bacterial cell pellets or tissues using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

2. UPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound (m/z 868.2). The product ion will correspond to a characteristic fragment, often the Coenzyme A moiety (e.g., m/z 428.1). These transitions need to be empirically determined and optimized.

3. Quantification:

  • Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) for accurate quantification.

  • Generate a standard curve using purified this compound.

lc_ms_workflow cluster_lcms LC-MS/MS Quantification Workflow Sample_Extraction Metabolite Extraction (e.g., cold solvent) SPE_Cleanup Solid-Phase Extraction (C18 cartridge) Sample_Extraction->SPE_Cleanup UPLC_Separation UPLC Separation (C18 column) SPE_Cleanup->UPLC_Separation MS_Detection MS/MS Detection (ESI+, MRM mode) UPLC_Separation->MS_Detection Data_Analysis Quantification using standard curve and internal standard MS_Detection->Data_Analysis

LC-MS/MS analysis workflow.
NMR Spectroscopy

¹H and ¹³C-NMR spectroscopy can be used for the structural confirmation of synthesized this compound.

  • ¹H-NMR: Expected signals would include those from the pantothenate and adenosine moieties of Coenzyme A, as well as characteristic signals from the 5-hydroxypentanoyl group: a triplet for the methylene protons adjacent to the hydroxyl group, a triplet for the methylene protons adjacent to the thioester, and multiplets for the other methylene protons.

  • ¹³C-NMR: Characteristic signals would include the thioester carbonyl carbon, the carbon bearing the hydroxyl group, and other carbons of the pentanoyl chain, in addition to the signals from the Coenzyme A backbone.

Conclusion

This compound is a confirmed intermediate in the anaerobic metabolism of 5-aminovalerate in Clostridium aminovalericum. Its role in other organisms, including mammals, is less clear but warrants further investigation, particularly in the context of peroxisomal fatty acid oxidation. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and quantification of this metabolite, which will be essential for future studies aimed at fully elucidating its metabolic significance. Further research, especially in obtaining detailed kinetic data for all involved enzymes and exploring its presence in a wider range of biological systems, will be crucial for a complete understanding of the role of this compound in the broader context of cellular metabolism.

References

Cellular Localization of 5-Hydroxypentanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is a short-chain acyl-CoA thioester whose precise subcellular localization in eukaryotic cells remains to be definitively established. However, based on its structure and the established locations of related metabolic pathways, its presence is strongly implicated within the mitochondria and potentially the peroxisomes . This technical guide synthesizes the current indirect evidence for the localization of this compound, details the metabolic pathways in which it is likely involved, and provides comprehensive experimental protocols for its definitive subcellular characterization.

Introduction

This compound is the coenzyme A derivative of 5-hydroxypentanoic acid. As an acyl-CoA, it is an activated form of a carboxylic acid, poised for entry into various metabolic pathways. Understanding the subcellular compartmentalization of this compound is critical for elucidating its physiological role and its potential as a therapeutic target or biomarker. The localization of a metabolite dictates its access to specific enzymes and its integration into distinct metabolic networks.

Inferred Cellular Localization and Metabolic Context

Direct experimental evidence for the subcellular location of this compound is currently lacking in the scientific literature. However, a strong inference can be drawn from the known localization of fatty acid β-oxidation and the metabolism of structurally similar molecules.

Mitochondrial Localization: The Primary Hypothesis

The mitochondrion is the most probable location for this compound metabolism. This is based on the central role of mitochondria in the β-oxidation of short- and medium-chain fatty acids.[1][2] Short-chain fatty acids can diffuse across the inner mitochondrial membrane and are then activated to their CoA esters within the mitochondrial matrix.[1]

The enzymes responsible for the subsequent steps of β-oxidation, including acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and ketoacyl-CoA thiolases, are well-characterized residents of the mitochondrial matrix.[3][4][5][6] Specifically, short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD) catabolize acyl-CoAs with chain lengths that encompass this compound.[7][8][9] Furthermore, short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on short-chain hydroxyacyl-CoAs, a class of molecules to which this compound belongs.[4][6]

The metabolism of R-beta-hydroxypentanoate in dogs, a homolog of 5-hydroxypentanoate, has been shown to occur in the liver, leading to the production of propionyl-CoA, a key intermediate in mitochondrial metabolism. This further supports a mitochondrial fate for related molecules.

Peroxisomal Localization: A Potential Secondary Site

Peroxisomes also play a crucial role in fatty acid metabolism, particularly in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.[10][11][12] While mitochondria are the primary site for the oxidation of the bulk of dietary short- and medium-chain fatty acids, peroxisomes possess their own set of β-oxidation enzymes.[10][11] It is conceivable that this compound could be a substrate for peroxisomal enzymes, especially if it is generated from the breakdown of larger molecules that are preferentially metabolized in this organelle.

Potential Metabolic Pathways

The metabolism of this compound is likely to proceed through the β-oxidation pathway.

cluster_mitochondrion Mitochondrial Matrix 5_HP_CoA This compound Enoyl_CoA 5-Hydroxypentenoyl-CoA 5_HP_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3,5-Dihydroxypentanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-5-hydroxypentanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Figure 1: Proposed mitochondrial β-oxidation pathway for this compound.

This pathway would sequentially shorten the acyl chain, yielding Acetyl-CoA and Propionyl-CoA. Both of these products are key substrates for the mitochondrial Tricarboxylic Acid (TCA) cycle.

Experimental Protocols for Determining Subcellular Localization

To definitively determine the cellular localization of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation

This process separates cellular components based on their size, density, and shape.

Protocol: Differential Centrifugation

  • Homogenization:

    • Harvest cultured cells or fresh tissue and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an appropriate ice-cold homogenization buffer (e.g., isotonic sucrose buffer with protease and phosphatase inhibitors).

    • Disrupt the cells using a Dounce homogenizer or a similar mechanical method. The number of strokes should be optimized to maximize cell lysis while keeping organelles intact.

  • Nuclear Fraction Isolation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C.

    • The resulting pellet contains the nuclear fraction.

  • Mitochondrial Fraction Isolation:

    • Carefully collect the supernatant from the previous step (post-nuclear supernatant).

    • Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C.

    • The pellet from this step is the crude mitochondrial fraction.

  • Peroxisomal and Cytosolic Fraction Isolation:

    • The supernatant from the mitochondrial spin contains the cytosolic and microsomal fractions.

    • Further ultracentrifugation (e.g., 100,000 x g for 60 minutes) can be used to pellet the microsomal fraction (containing peroxisomes and endoplasmic reticulum), leaving the supernatant as the cytosolic fraction.

    • Density gradient centrifugation (e.g., using a Percoll or sucrose gradient) is recommended for further purification of the peroxisomal fraction from the crude mitochondrial and microsomal fractions.

Workflow Diagram:

Start Cell/Tissue Homogenate Centrifuge1 Centrifuge 600 x g, 10 min Start->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge 10,000 x g, 20 min Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Centrifuge3 Ultracentrifuge 100,000 x g, 60 min Supernatant2->Centrifuge3 Pellet3 Microsomal Pellet (contains Peroxisomes) Centrifuge3->Pellet3 Supernatant3 Cytosolic Fraction Centrifuge3->Supernatant3

Figure 2: Workflow for subcellular fractionation by differential centrifugation.

Acyl-CoA Extraction and Analysis

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Extraction:

    • Immediately after fractionation, add a cold extraction solvent (e.g., 80% methanol) to each subcellular fraction to quench enzymatic activity and precipitate proteins.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed to pellet the precipitated protein.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Dry the supernatant under a stream of nitrogen and resuspend in a suitable solvent for LC-MS analysis.

    • Use a reverse-phase C18 column for separation of the acyl-CoAs.

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass detection and fragmentation analysis.

    • This compound can be identified by its accurate mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (e.g., loss of the CoA moiety).

    • Quantification can be achieved by comparing the peak area of the endogenous molecule to that of a stable isotope-labeled internal standard.

Quantitative Data Summary

Currently, there is no published quantitative data on the concentration of this compound in different cellular compartments. The following table is a template for how such data, once obtained through the experimental protocols outlined above, should be presented.

Cellular CompartmentThis compound Concentration (pmol/mg protein)Method of DetectionReference
Whole Cell LysateData to be determinedLC-MS/MSFuture Publication
NucleusData to be determinedLC-MS/MSFuture Publication
MitochondriaData to be determinedLC-MS/MSFuture Publication
PeroxisomesData to be determinedLC-MS/MSFuture Publication
CytosolData to be determinedLC-MS/MSFuture Publication

Conclusion and Future Directions

While the precise subcellular localization of this compound remains to be experimentally confirmed, the existing knowledge of fatty acid metabolism strongly points towards a primary role within the mitochondria, with a potential secondary presence in peroxisomes. The experimental workflows provided in this guide offer a clear path for researchers to definitively determine the compartmentalization of this intriguing metabolite. Such studies will be instrumental in understanding its physiological function and its potential involvement in health and disease, opening new avenues for drug development and diagnostics.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that emerges as a significant metabolite in the context of compromised fatty acid β-oxidation. Under normal physiological conditions, its presence is minimal. However, in certain inherited metabolic disorders, particularly those affecting the mitochondrial β-oxidation spiral, its precursor, 5-hydroxypentanoic acid, and consequently this compound, accumulate. This guide provides a comprehensive overview of the biochemical pathways involving this compound, its association with metabolic diseases such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and the analytical methodologies for its detection and quantification.

Introduction to this compound

This compound is the coenzyme A thioester of 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid). It is classified as an omega-hydroxyacyl-CoA. While not a central player in mainstream energy metabolism, its formation becomes relevant when the primary pathway for fatty acid breakdown is impaired. In such scenarios, an alternative pathway, ω-oxidation, is upregulated, leading to the hydroxylation of the terminal methyl group of fatty acids and their subsequent metabolism.

Metabolic Pathways Involving this compound

The metabolic significance of this compound is intrinsically linked to the interplay between β-oxidation and ω-oxidation of fatty acids.

The Omega-Oxidation Pathway

When β-oxidation is defective, medium-chain fatty acids are shunted to the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of the liver and kidneys[1][2][3]. This pathway involves three key steps:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450. In the case of pentanoic acid, this yields 5-hydroxypentanoic acid[1][2].

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.

The resulting dicarboxylic acid can then be activated to its CoA ester and undergo β-oxidation from either end.

Formation of this compound

5-hydroxypentanoic acid, produced during ω-oxidation, can be activated to its coenzyme A derivative, this compound. This reaction is catalyzed by a CoA transferase. An enzyme identified as 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) facilitates the transfer of CoA from a donor like acetyl-CoA to 5-hydroxypentanoate[4]. While this enzyme has been characterized in microorganisms, its specific ortholog and tissue distribution in humans require further investigation.

G cluster_omega_oxidation Omega-Oxidation Pathway cluster_activation CoA Activation Pentanoic_Acid Pentanoic Acid 5_Hydroxypentanoic_Acid 5-Hydroxypentanoic Acid Pentanoic_Acid->5_Hydroxypentanoic_Acid Cytochrome P450 (Hydroxylation) Pentanedial Pentanedial 5_Hydroxypentanoic_Acid->Pentanedial Alcohol Dehydrogenase (Oxidation) Glutaric_Acid Glutaric Acid Pentanedial->Glutaric_Acid Aldehyde Dehydrogenase (Oxidation) Further_Metabolism TCA Cycle Intermediates Glutaric_Acid->Further_Metabolism β-Oxidation 5_HPA 5-Hydroxypentanoic Acid 5_HP_CoA This compound 5_HPA->5_HP_CoA 5-Hydroxypentanoate CoA-transferase Acetate Acetate 5_HP_CoA->Acetate Further_Metabolism_2 Metabolic Fate (Under Investigation) 5_HP_CoA->Further_Metabolism_2 β-Oxidation? Acetyl_CoA Acetyl-CoA Acetyl_CoA->5_HP_CoA G MCAD_Deficiency MCAD Deficiency Beta_Oxidation_Block Block in β-Oxidation of Medium-Chain Fatty Acids MCAD_Deficiency->Beta_Oxidation_Block MCFA_Accumulation Accumulation of Medium-Chain Fatty Acids Beta_Oxidation_Block->MCFA_Accumulation Omega_Oxidation_Upregulation Upregulation of ω-Oxidation Pathway MCFA_Accumulation->Omega_Oxidation_Upregulation 5_HPA_Formation Increased Formation of 5-Hydroxypentanoic Acid Omega_Oxidation_Upregulation->5_HPA_Formation Dicarboxylic_Aciduria Dicarboxylic Aciduria Omega_Oxidation_Upregulation->Dicarboxylic_Aciduria 5_HP_CoA_Formation Formation of This compound 5_HPA_Formation->5_HP_CoA_Formation G cluster_workflow Acyl-CoA Extraction Workflow Start Frozen Tissue Sample Homogenization Homogenization in Acid Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution End LC-MS/MS Analysis Reconstitution->End G cluster_gcms_workflow Urinary Organic Acid Analysis Workflow (GC-MS) Urine_Sample Urine Sample Extraction Liquid-Liquid Extraction Urine_Sample->Extraction Derivatization Derivatization (TMS) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching) MS_Detection->Data_Analysis Results Organic Acid Profile Data_Analysis->Results

References

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential biomarkers related to 5-Hydroxypentanoyl-CoA, a key intermediate in fatty acid metabolism. This document outlines the metabolic pathways associated with this compound, identifies candidate biomarkers, and provides detailed experimental protocols for their quantification. The information presented herein is intended to support research and development efforts in diagnostics, drug discovery, and the study of metabolic disorders.

Introduction to this compound and Its Metabolic Significance

This compound is an acyl-coenzyme A (acyl-CoA) derivative of 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid). Acyl-CoAs are central molecules in intermediary metabolism, participating in a wide array of anabolic and catabolic processes. The presence and concentration of specific acyl-CoAs and their related metabolites can serve as valuable biomarkers for assessing cellular metabolic status and for diagnosing and monitoring various diseases.

The metabolic pathway of this compound involves both its formation from precursors and its subsequent degradation. Understanding this pathway is crucial for the identification of relevant and reliable biomarkers.

Metabolic Pathway of this compound

The primary metabolic route for the synthesis of this compound is through the activation of its corresponding free fatty acid, 5-hydroxypentanoate. This precursor is notably a product of the L-lysine degradation pathway. Once formed, this compound is believed to enter the mitochondrial beta-oxidation spiral for catabolism.

Upstream Pathway: Synthesis of this compound

The formation of this compound is catalyzed by the enzyme 5-hydroxypentanoate CoA-transferase, which facilitates the transfer of a CoA group from acetyl-CoA to 5-hydroxypentanoate. The substrate, 5-hydroxypentanoate, can be generated from the degradation of L-lysine, with glutarate semialdehyde serving as a key intermediate.

Upstream_Pathway_of_5_Hydroxypentanoyl_CoA Lysine L-Lysine GSA Glutarate Semialdehyde Lysine->GSA Lysine Degradation Pathway HP 5-Hydroxypentanoate (5-Hydroxyvaleric Acid) GSA->HP Reduction HP_CoA This compound HP->HP_CoA 5-Hydroxypentanoate CoA-transferase AcCoA Acetyl-CoA AcCoA->HP_CoA Acetate Acetate HP_CoA->Acetate

Upstream metabolic pathway leading to the formation of this compound.
Downstream Pathway: Beta-Oxidation of this compound

Following its synthesis, this compound is catabolized through the beta-oxidation pathway in the mitochondria. This process involves a series of enzymatic reactions that sequentially shorten the acyl chain, producing acetyl-CoA and propionyl-CoA in the final step for an odd-chain fatty acyl-CoA. The presence of a hydroxyl group at the omega position may influence the efficiency of this process. The final products of the beta-oxidation of this five-carbon acyl-CoA are acetyl-CoA and 3-hydroxypropionyl-CoA.

Downstream_Pathway_of_5_Hydroxypentanoyl_CoA HP_CoA This compound HP_enoyl_CoA 5-Hydroxy-2-pentenoyl-CoA HP_CoA->HP_enoyl_CoA Acyl-CoA Dehydrogenase HHP_CoA 3,5-Dihydroxypentanoyl-CoA HP_enoyl_CoA->HHP_CoA Enoyl-CoA Hydratase HKP_CoA 3-Keto-5-hydroxypentanoyl-CoA HHP_CoA->HKP_CoA 3-Hydroxyacyl-CoA Dehydrogenase AcCoA Acetyl-CoA HKP_CoA->AcCoA β-Ketothiolase HP_propionyl_CoA 3-Hydroxypropionyl-CoA HKP_CoA->HP_propionyl_CoA β-Ketothiolase Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Methanol + Formic Acid + IS) Plasma->Precipitation Centrifugation Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Evaporation Supernatant Evaporation (Nitrogen Stream, 30°C) Centrifugation->Evaporation Reconstitution Reconstitution (100 µL Mobile Phase A) Evaporation->Reconstitution Injection Injection (10 µL) Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (ESI-, MRM) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

5-Hydroxyvalerate Coenzyme A Transferase: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyvalerate Coenzyme A transferase (EC 2.8.3.14), also known as 5-hydroxypentanoate CoA-transferase, is a key enzyme in the metabolic pathway of 5-aminovalerate degradation, particularly in anaerobic bacteria such as Clostridium aminovalericum.[1][2] This enzyme catalyzes the transfer of a Coenzyme A (CoA) moiety from an acyl-CoA donor to 5-hydroxyvalerate, forming 5-hydroxyvaleryl-CoA. This technical guide provides an in-depth overview of the biological function, biochemical properties, and experimental protocols related to this enzyme, tailored for professionals in research and drug development.

Core Biological Function

5-Hydroxyvalerate CoA transferase plays a crucial role in the anaerobic fermentation of 5-aminovalerate. In Clostridium aminovalericum, this pathway allows the bacterium to utilize 5-aminovalerate as a source of carbon and energy. The enzyme facilitates the activation of 5-hydroxyvalerate, a key intermediate in this pathway, by converting it to its CoA thioester. This activation is a critical step for the subsequent enzymatic reactions in the degradation pathway, which ultimately lead to the production of acetate, propionate, and valerate.[3][4]

Biochemical Properties

The most well-characterized 5-hydroxyvalerate CoA transferase is from Clostridium aminovalericum, strain T2-7.[1]

Structure and Molecular Weight: The native enzyme is a homotetramer with a total molecular mass of approximately 178 ± 11 kDa. Each of the four identical subunits has a molecular mass of 47 kDa.[1]

Kinetic Mechanism: The enzyme exhibits a ping-pong kinetic mechanism.[1] This mechanism involves the formation of a covalent enzyme-CoA intermediate. The reaction proceeds in two half-reactions: first, the CoA donor transfers its CoA group to a specific carboxyl group on the enzyme, releasing the first product. In the second half-reaction, the CoA-enzyme intermediate transfers the CoA group to the acceptor substrate (5-hydroxyvalerate), releasing the final product and regenerating the free enzyme.[1]

Inhibition: The activity of 5-hydroxyvalerate CoA transferase is inhibited by certain nucleotides. ATP and CTP are significant inhibitors, while ADP, GTP, and UTP show slight inhibitory effects. AMP does not inhibit the enzyme. The inhibition by ATP is competitive with respect to the CoA ester substrate and noncompetitive with respect to acetate.[1]

Data Presentation

Table 1: Physicochemical Properties of 5-Hydroxyvalerate CoA Transferase from C. aminovalericum
PropertyValueReference
EC Number2.8.3.14[4]
Systematic Nameacetyl-CoA:5-hydroxypentanoate CoA-transferase[4]
Native Molecular Mass178 ± 11 kDa[1]
Subunit Molecular Mass47 kDa[1]
Quaternary StructureHomotetramer[1]
Table 2: Substrate Specificity of 5-Hydroxyvalerate CoA Transferase from C. aminovalericum

The following tables summarize the relative activity of the enzyme with different CoA donors and carboxylate acceptors. The data is presented in decreasing order of specificity (V/Km) as reported by Eikmanns and Buckel (1990).[1]

CoA Donors:

SubstrateRelative Specificity (V/Km)
5-Hydroxyvaleryl-CoA+++++
Propionyl-CoA++++
Acetyl-CoA+++
(Z)-5-Hydroxy-2-pentenoyl-CoA++
Butyryl-CoA+
Valeryl-CoA+

Carboxylate Acceptors (activated by acetyl-CoA):

SubstrateActivity
5-HydroxyvalerateYes
4-PentenoateYes
3-PentenoateYes
CrotonateNo
(E)-5-Hydroxy-2-pentenoateNo
(E)-2-PentenoateNo
2,4-PentadienoateNo

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of 5-hydroxyvalerate CoA transferase, based on established protocols for similar enzymes and the information available for the C. aminovalericum enzyme.

Enzyme Purification Protocol

The purification of 5-hydroxyvalerate CoA transferase from Clostridium aminovalericum can be achieved through a multi-step chromatographic process to achieve approximately 100-fold purification to homogeneity.[1]

Step 1: Preparation of Cell-Free Extract

  • Harvest C. aminovalericum cells from a large-scale culture by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM dithiothreitol).

  • Resuspend the cells in the same buffer and disrupt them by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g) to remove cell debris and obtain the crude cell-free extract.

Step 2: Anion-Exchange Chromatography

  • Load the cell-free extract onto a DEAE-Sepharose or similar anion-exchange column pre-equilibrated with the lysis buffer.

  • Wash the column extensively with the equilibration buffer to remove unbound proteins.

  • Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

  • Collect fractions and assay for 5-hydroxyvalerate CoA transferase activity.

Step 3: Hydrophobic Interaction Chromatography

  • Pool the active fractions from the anion-exchange step and add ammonium sulfate to a final concentration that promotes binding to a hydrophobic interaction column (e.g., 1 M).

  • Load the sample onto a Phenyl-Sepharose or similar column pre-equilibrated with a high-salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M ammonium sulfate).

  • Elute the enzyme using a decreasing linear gradient of ammonium sulfate (e.g., 1 to 0 M).

  • Collect fractions and assay for activity.

Step 4: Gel Filtration Chromatography

  • Concentrate the active fractions from the hydrophobic interaction step.

  • Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-300) pre-equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

  • Elute the proteins with the same buffer. 5-Hydroxyvalerate CoA transferase should elute as a single peak corresponding to its native molecular weight.

  • Assess the purity of the final preparation by SDS-PAGE.

Enzyme Activity Assay Protocol

The activity of 5-hydroxyvalerate CoA transferase can be measured spectrophotometrically by coupling the reaction to the formation of a product that absorbs light at a specific wavelength. A common method involves a coupled assay with citrate synthase.

Principle: The transfer of CoA from acetyl-CoA to 5-hydroxyvalerate produces acetate and 5-hydroxyvaleryl-CoA. In a coupled assay, the reverse reaction can be measured. The formation of acetyl-CoA from 5-hydroxyvaleryl-CoA and acetate is coupled to the reaction of citrate synthase, which condenses acetyl-CoA with oxaloacetate to form citrate and free CoA. The release of the thiol group of CoA can be monitored by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms 5-thio-2-nitrobenzoate, a yellow-colored compound that absorbs at 412 nm.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM 5-hydroxyvalerate

  • 10 mM Acetyl-CoA

  • 2 mM Oxaloacetate

  • 1 mM DTNB

  • 10 units/mL Citrate synthase

  • Purified 5-hydroxyvalerate CoA transferase

Procedure:

  • In a 1 mL cuvette, combine 800 µL of Tris-HCl buffer, 50 µL of 5-hydroxyvalerate, 50 µL of oxaloacetate, 50 µL of DTNB, and 10 µL of citrate synthase.

  • Initiate the reaction by adding 40 µL of a solution containing the CoA donor (e.g., acetyl-CoA).

  • Start the measurement by adding a small volume (e.g., 10 µL) of the purified enzyme solution.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of the reaction is proportional to the rate of change in absorbance. The molar extinction coefficient for 5-thio-2-nitrobenzoate at 412 nm is 14,150 M⁻¹cm⁻¹.

Mandatory Visualizations

5-Aminovalerate Degradation Pathway

5-Aminovalerate Degradation Pathway cluster_E1 cluster_E2 cluster_E3 cluster_E4 cluster_E5 Aminovalerate 5-Aminovalerate Glutarate_semialdehyde Glutarate semialdehyde Aminovalerate->Glutarate_semialdehyde Hydroxyvalerate 5-Hydroxyvalerate Glutarate_semialdehyde->Hydroxyvalerate Reduction Hydroxyvaleryl_CoA 5-Hydroxyvaleryl-CoA Hydroxyvalerate->Hydroxyvaleryl_CoA CoA Transfer Pentenoyl_CoA 4-Pentenoyl-CoA Hydroxyvaleryl_CoA->Pentenoyl_CoA Dehydration Products Acetate, Propionate, Valerate Pentenoyl_CoA->Products Multiple Steps E1 Aminotransferase E2 Dehydrogenase E3 5-Hydroxyvalerate CoA Transferase E4 Dehydratase E5 Further Metabolism

Caption: Metabolic pathway of 5-aminovalerate degradation in Clostridium aminovalericum.

Experimental Workflow for Enzyme Purification

Enzyme Purification Workflow Start C. aminovalericum Cell Culture CellHarvest Cell Harvesting & Lysis Start->CellHarvest CrudeExtract Crude Cell-Free Extract CellHarvest->CrudeExtract AnionExchange Anion-Exchange Chromatography (DEAE-Sepharose) CrudeExtract->AnionExchange Hydrophobic Hydrophobic Interaction Chromatography (Phenyl-Sepharose) AnionExchange->Hydrophobic GelFiltration Gel Filtration Chromatography (Sephacryl S-300) Hydrophobic->GelFiltration PureEnzyme Purified 5-Hydroxyvalerate CoA Transferase GelFiltration->PureEnzyme QC Purity Check (SDS-PAGE) PureEnzyme->QC

Caption: Workflow for the purification of 5-hydroxyvalerate CoA transferase.

Ping-Pong Kinetic Mechanism

Ping-Pong Mechanism cluster_substrates cluster_products E E E_CoA E-CoA E->E_CoA CoA transferred to E HV_CoA 5-Hydroxyvaleryl-CoA E->HV_CoA Product 2 released E_CoA->E CoA transferred to HV Acetate Acetate E_CoA->Acetate Product 1 released AcylCoA Acyl-CoA AcylCoA->E Substrate 1 binds HV 5-Hydroxyvalerate HV->E_CoA Substrate 2 binds

Caption: Ping-pong bi-bi kinetic mechanism of 5-hydroxyvalerate CoA transferase.

References

Structural Analysis of 5-Hydroxypentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is a critical intermediate in various metabolic pathways, including fatty acid metabolism. Understanding its three-dimensional structure is paramount for elucidating its interactions with enzymes and for the rational design of therapeutic agents that target these pathways. Although a crystal structure for the full this compound molecule is not currently available due to its high flexibility, this guide provides a comprehensive overview of its structural and biochemical properties through computed data, analysis of related enzyme structures, and detailed experimental protocols.

Physicochemical and Computed Structural Properties

While an experimental crystal structure is elusive, computational methods provide valuable insights into the molecular properties of this compound. These computed descriptors are essential for molecular modeling and simulation studies.

PropertyValueSource
Molecular Formula C26H44N7O18P3SPubChem[1][2]
Molecular Weight 867.7 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioatePubChem[1]
InChI Key AMSWDUXCNHIVFP-ZMHDXICWSA-NPubChem
XLogP3 -5.7PubChem[1]
Topological Polar Surface Area 409 ŲPubChem[1]

Structural Analysis through Enzyme-Ligand Interactions

The structure of this compound can be inferred from the crystal structures of enzymes with which it, or structurally similar molecules, interact. A key enzyme family is the enoyl-CoA hydratases.

The crystal structure of rat liver mitochondrial enoyl-CoA hydratase, when complexed with the inhibitor acetoacetyl-CoA, reveals the binding pocket for acyl-CoA molecules.[3] The monomer unit of this enzyme folds into a right-handed spiral of four turns, which defines the CoA-binding pocket.[3] This structural information can be used to model the conformation of this compound within the active site.

Metabolic Pathway of this compound

This compound is involved in the metabolism of aminovalerate. The following diagram illustrates a key enzymatic reaction involving this molecule.

metabolic_pathway acetyl-CoA acetyl-CoA enzyme 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) acetyl-CoA->enzyme 5-hydroxypentanoate 5-hydroxypentanoate 5-hydroxypentanoate->enzyme This compound This compound acetate acetate enzyme->this compound enzyme->acetate

Caption: Enzymatic conversion of 5-hydroxypentanoate to this compound.

Experimental Protocols

Chemo-Enzymatic Synthesis of Acyl-CoA Thioesters

This protocol provides a general framework for the synthesis of acyl-CoA esters, which can be adapted for this compound. This method is based on the work by Vögeli et al. (2016) and is suitable for small-scale laboratory synthesis without specialized chemical equipment.[4][5]

Materials:

  • Coenzyme A (CoA)

  • 5-hydroxypentanoic acid

  • Acyl-CoA synthetase or a suitable CoA ligase (e.g., MatB for dicarboxylic acids)[5]

  • ATP

  • MgCl2

  • Buffer solution (e.g., 200 mM NH4HCO3, pH 6.8)[5]

  • Ellman's reagent

Procedure:

  • Dissolve CoA, the corresponding carboxylic acid (5-hydroxypentanoic acid), and ATP in the buffer solution containing MgCl2. A molar excess of the acid and ATP is recommended.[5]

  • Initiate the reaction by adding the acyl-CoA synthetase/ligase.

  • Incubate the reaction mixture at a suitable temperature (e.g., 30°C)[5].

  • Monitor the reaction for the consumption of free thiols using Ellman's reagent, which indicates the formation of the thioester bond.

  • Purify the resulting acyl-CoA using reverse-phase high-performance liquid chromatography (HPLC).[6]

synthesis_workflow start Prepare Reaction Mixture (CoA, 5-hydroxypentanoic acid, ATP, Buffer, MgCl2) add_enzyme Add Acyl-CoA Synthetase/Ligase start->add_enzyme incubate Incubate at 30°C add_enzyme->incubate monitor Monitor with Ellman's Reagent incubate->monitor purify Purify by RP-HPLC monitor->purify Reaction Complete end Obtain Pure this compound purify->end

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Enzymatic Assay for 5-Hydroxypentanoate CoA-transferase

This protocol is based on the characterization of 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) from Clostridium aminovalericum.[7]

Reaction: acetyl-CoA + 5-hydroxypentanoate ⇌ acetate + this compound[7]

Materials:

  • Purified 5-hydroxypentanoate CoA-transferase

  • Acetyl-CoA

  • 5-hydroxypentanoate

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • DTNB (Ellman's reagent) for monitoring CoA formation in the reverse reaction

Procedure (Forward Reaction):

  • Prepare a reaction mixture containing buffer, acetyl-CoA, and 5-hydroxypentanoate.

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in acetyl-CoA or the formation of this compound using HPLC.

Procedure (Reverse Reaction):

  • Prepare a reaction mixture containing buffer, this compound, and acetate.

  • Initiate the reaction by adding the enzyme.

  • Monitor the formation of free CoA by measuring the increase in absorbance at 412 nm after adding DTNB.

Conclusion

While the direct structural elucidation of this compound remains a challenge, a combination of computational analysis, examination of related enzyme structures, and robust biochemical synthesis and assay protocols provides a strong foundation for its study. The information and methods presented in this guide are intended to empower researchers in the fields of biochemistry, drug development, and metabolic engineering to further investigate the role of this important acyl-CoA intermediate.

References

Thermodynamic Properties of 5-Hydroxypentanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is a five-carbon acyl-CoA thioester that plays a role in various metabolic pathways. Understanding its thermodynamic properties is crucial for comprehending the energetics of these pathways, predicting the feasibility and direction of associated reactions, and for the rational design of therapeutic interventions targeting these metabolic routes. This technical guide provides an in-depth overview of the thermodynamic properties of this compound, details on experimental protocols for their determination, and visualizations of its metabolic context.

Thermodynamic Data of this compound and Related Compounds

The formation of this compound is catalyzed by the enzyme 5-hydroxypentanoate CoA-transferase through the following reversible reaction:

Acetyl-CoA + 5-Hydroxypentanoate ⇌ Acetate + this compound

The standard Gibbs free energy change of this reaction (ΔG°') can be used to estimate the standard Gibbs free energy of formation of this compound.

The following table summarizes the available and estimated thermodynamic data for the compounds involved in this reaction.

CompoundStandard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)Standard Enthalpy of Formation (ΔHf°) (kJ/mol)Method
Acetyl-CoA -1762.2 ± 15.3Not readily availableEstimation
Acetate -238.4 ± 1.9-486.0Experimental/Estimated
5-Hydroxypentanoate -450 (Estimated)-600 (Estimated)Group Contribution Method (Estimated)
This compound -1973.8 (Estimated)Not readily availableCalculated from the reaction equilibrium

Note on Estimations: The thermodynamic properties for 5-hydroxypentanoate were estimated using the group contribution method, a technique that predicts thermodynamic properties based on the molecule's functional groups. Consequently, the value for this compound is also an estimation and should be considered as such.

Experimental Protocols for Determining Thermodynamic Properties

The primary experimental technique for determining the thermodynamic properties of biochemical reactions, such as the formation of this compound, is Isothermal Titration Calorimetry (ITC).

Isothermal Titration Calorimetry (ITC) for Enzyme Kinetics and Thermodynamics

ITC directly measures the heat released or absorbed during a biochemical reaction, providing a direct measure of the enthalpy change (ΔH). By measuring the reaction rate at different substrate concentrations, ITC can also be used to determine the Michaelis-Menten kinetic parameters (Km and Vmax). From the equilibrium constant (Keq), which can be determined from the kinetic data, the Gibbs free energy change (ΔG) can be calculated using the equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature. The entropy change (ΔS) can then be calculated from the Gibbs-Helmholtz equation:

ΔG = ΔH - TΔS

Detailed ITC Protocol for 5-Hydroxypentanoate CoA-Transferase Activity:

  • Sample Preparation:

    • Purify the 5-hydroxypentanoate CoA-transferase enzyme to a high degree of homogeneity.

    • Prepare solutions of the substrates (acetyl-CoA and 5-hydroxypentanoate) and the enzyme in a suitable, degassed buffer. The buffer composition should be carefully chosen to minimize ionization effects that can contribute to the heat of reaction.

    • Accurately determine the concentrations of the enzyme and substrates using spectrophotometric or other quantitative methods.

  • ITC Instrument Setup:

    • Set the experimental temperature to the desired value (e.g., 25°C or 37°C).

    • Thoroughly clean and rinse the sample and reference cells of the ITC instrument with the experimental buffer.

    • Fill the reference cell with the experimental buffer.

  • Kinetic Assay using Multiple Injection Method:

    • Fill the sample cell with a solution of the enzyme (e.g., in the low micromolar range).

    • Load the injection syringe with a concentrated solution of one of the substrates (e.g., acetyl-CoA). The other substrate (5-hydroxypentanoate) should be present in the enzyme solution in the sample cell at a saturating concentration.

    • Perform a series of small, timed injections of the substrate from the syringe into the enzyme solution in the sample cell.

    • The heat rate (power) produced by the enzymatic reaction is measured after each injection. This heat rate is directly proportional to the reaction velocity.

    • By varying the concentration of the injected substrate, a plot of reaction velocity versus substrate concentration can be generated, from which the kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

  • Determination of Enthalpy of Reaction (ΔH):

    • To determine the total enthalpy of the reaction, a separate experiment is performed where one of the substrates is injected into a solution containing the enzyme and the other substrate in sufficient excess to ensure complete conversion of the injected substrate.

    • The total heat released or absorbed is measured and divided by the number of moles of the limiting substrate to obtain the molar enthalpy of the reaction.

  • Data Analysis:

    • The raw ITC data (heat rate versus time) is integrated to obtain the heat per injection.

    • The heat per injection is then used to calculate the reaction velocity.

    • The velocity data is plotted against substrate concentration and fitted to the Michaelis-Menten equation to determine Km and Vmax.

    • The equilibrium constant (Keq) can be calculated from the Haldane relationship if the kinetic parameters for the reverse reaction are also determined.

    • Finally, ΔG and ΔS are calculated using the equations mentioned above.

Metabolic and Signaling Pathways

Direct evidence for specific signaling pathways involving this compound is limited. However, as a short-chain acyl-CoA, it is likely to be an intermediate in fatty acid metabolism, particularly in pathways related to the degradation of odd-chain fatty acids or branched-chain amino acids. Its metabolism is likely interconnected with central carbon metabolism.

Below are diagrams illustrating the enzymatic formation of this compound and a plausible metabolic fate, as well as the general workflow for the experimental determination of its thermodynamic properties.

Enzymatic_Formation_of_5_Hydroxypentanoyl_CoA acetyl_coa Acetyl-CoA enzyme 5-Hydroxypentanoate CoA-Transferase acetyl_coa->enzyme hydroxypentanoate 5-Hydroxypentanoate hydroxypentanoate->enzyme acetate Acetate enzyme->acetate hydroxypentanoyl_coa This compound enzyme->hydroxypentanoyl_coa

Enzymatic synthesis of this compound.

Plausible_Metabolic_Fate hydroxypentanoyl_coa This compound oxidation β-Oxidation-like Pathway hydroxypentanoyl_coa->oxidation propionyl_coa Propionyl-CoA oxidation->propionyl_coa acetyl_coa Acetyl-CoA oxidation->acetyl_coa tca_cycle TCA Cycle propionyl_coa->tca_cycle (as Succinyl-CoA) acetyl_coa->tca_cycle

A plausible metabolic fate of this compound.

Experimental_Workflow_Thermodynamics start Start: Define Reaction itc Isothermal Titration Calorimetry (ITC) start->itc kinetics Determine Kinetic Parameters (Km, Vmax) itc->kinetics enthalpy Measure Enthalpy of Reaction (ΔH) itc->enthalpy keq Calculate Equilibrium Constant (Keq) kinetics->keq gibbs Calculate Gibbs Free Energy (ΔG) enthalpy->gibbs entropy Calculate Entropy (ΔS) enthalpy->entropy end End: Full Thermodynamic Profile enthalpy->end keq->gibbs gibbs->entropy gibbs->end entropy->end

Workflow for determining thermodynamic properties.

Conclusion

While direct experimental thermodynamic data for this compound remains to be determined, this guide provides a framework for its estimation and experimental determination. The provided protocols for Isothermal Titration Calorimetry offer a robust method for obtaining accurate thermodynamic and kinetic data. A deeper understanding of the thermodynamic landscape of this compound and its associated metabolic pathways will be invaluable for researchers in metabolism and drug development, potentially uncovering new therapeutic targets and strategies.

An In-depth Technical Guide to the Exploratory Studies of Omega-Hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-hydroxyvaleryl-CoA is a five-carbon acyl-coenzyme A thioester that sits at the intersection of fatty acid omega-oxidation and beta-oxidation. While not as extensively characterized as other acyl-CoAs, its study offers insights into the metabolic processing of short-chain fatty acids and the interplay between different oxidative pathways. This technical guide provides a comprehensive overview of the current understanding of omega-hydroxyvaleryl-CoA, including its biosynthesis, subsequent metabolic fate, and the experimental methodologies required for its investigation. The information presented herein is intended to serve as a foundational resource for researchers in lipid metabolism, drug discovery, and diagnostics.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to a vast number of metabolic pathways, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the biosynthesis of cholesterol and ketone bodies.[1] The dysregulation of CoA metabolism is implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases.[1] Omega-hydroxyvaleryl-CoA, also known as 5-hydroxypentanoyl-CoA, is a short-chain acyl-CoA that arises from the omega-oxidation of valeric acid (pentanoic acid).[2][3] This guide will delineate the proposed biosynthetic and degradative pathways of omega-hydroxyvaleryl-CoA, present available quantitative data, and provide detailed experimental protocols for its study.

Biosynthesis of Omega-Hydroxyvaleryl-CoA

The primary proposed pathway for the biosynthesis of omega-hydroxyvaleryl-CoA begins with the omega-oxidation of valeric acid. This process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[1]

Step 1: Omega-Hydroxylation of Valeric Acid

The initial and rate-limiting step is the hydroxylation of the terminal methyl group (ω-carbon) of valeric acid to form 5-hydroxyvaleric acid (5-hydroxypentanoic acid).[1][2] This reaction is catalyzed by cytochrome P450 enzymes, particularly those from the CYP4A and CYP4F subfamilies.[1]

  • Enzyme: Cytochrome P450 monooxygenase

  • Cofactors: NADPH, O₂

  • Location: Smooth Endoplasmic Reticulum

Step 2: Oxidation of 5-Hydroxyvaleric Acid

The newly formed hydroxyl group is then oxidized to a carboxylic acid in a two-step process catalyzed by cytosolic dehydrogenases.[1]

  • Alcohol Dehydrogenase (ADH): 5-hydroxyvaleric acid is oxidized to 5-oxopentanoic acid.

  • Aldehyde Dehydrogenase (ALDH): 5-oxopentanoic acid is further oxidized to glutaric acid (a dicarboxylic acid).

Step 3: Thioesterification to Omega-Hydroxyvaleryl-CoA

5-hydroxyvaleric acid is activated to its corresponding CoA thioester, omega-hydroxyvaleryl-CoA, by the action of a CoA transferase. Specifically, 5-hydroxypentanoate CoA-transferase has been identified to catalyze this reaction, utilizing a CoA donor such as acetyl-CoA.[4][5][6]

  • Enzyme: 5-hydroxypentanoate CoA-transferase

  • Reaction: 5-hydroxypentanoate + acetyl-CoA ⇌ omega-hydroxyvaleryl-CoA + acetate

Alternatively, a dicarboxylyl-CoA synthetase could potentially activate the dicarboxylic acid, glutaric acid, to glutaryl-CoA, which would then enter the beta-oxidation pathway.[7]

Biosynthesis of Omega-Hydroxyvaleryl-CoA Valeric_Acid Valeric Acid 5-Hydroxyvaleric_Acid 5-Hydroxyvaleric Acid Valeric_Acid->5-Hydroxyvaleric_Acid Cytochrome P450 (NADPH, O₂) Omega_Hydroxyvaleryl_CoA Omega-Hydroxyvaleryl-CoA 5-Hydroxyvaleric_Acid->Omega_Hydroxyvaleryl_CoA 5-Hydroxypentanoate CoA-transferase (Acetyl-CoA)

Biosynthesis of Omega-Hydroxyvaleryl-CoA.

Metabolic Fate of Omega-Hydroxyvaleryl-CoA

Once formed, omega-hydroxyvaleryl-CoA is a substrate for further metabolism, primarily through the peroxisomal beta-oxidation pathway. This is due to the presence of the hydroxyl group, which after conversion to a dicarboxylic acid, directs the molecule to peroxisomes for degradation.[8][9]

The dicarboxylic acid derived from 5-hydroxyvaleric acid, glutaric acid, is activated to glutaryl-CoA. This molecule then enters the peroxisomal beta-oxidation spiral. Each cycle of beta-oxidation shortens the acyl-CoA chain by two carbons, producing acetyl-CoA.[10] For glutaryl-CoA (a C5 dicarboxylic acid), this process is expected to yield propionyl-CoA and acetyl-CoA.

Metabolic Fate of Omega-Hydroxyvaleryl-CoA Omega_Hydroxyvaleryl_CoA Omega-Hydroxyvaleryl-CoA Glutaryl_CoA Glutaryl-CoA Omega_Hydroxyvaleryl_CoA->Glutaryl_CoA Oxidation & Activation Peroxisomal_Beta_Oxidation Peroxisomal Beta-Oxidation Glutaryl_CoA->Peroxisomal_Beta_Oxidation Propionyl_CoA Propionyl-CoA Peroxisomal_Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA Acetyl_CoA->TCA_Cycle

Metabolic Fate of Omega-Hydroxyvaleryl-CoA.

Quantitative Data

Enzyme FamilySubstrate ClassKm (µM)Vmax or kcatOrganism/TissueReference
Cytochrome P450 (CYP4A11) Lauric Acid (ω-hydroxylation)~10-20-Human[11]
Alcohol Dehydrogenase (Class I) Various alcoholsVaries widelyVariesHuman Liver[12]
Aldehyde Dehydrogenase (ALDH-2) Acetaldehyde<1-Human Liver[2]
CoA-Transferase Short-chain monocarboxylic acidsVariesVariesPeptostreptococcus elsdenii[13][14]
Dicarboxylyl-CoA Synthetase Dicarboxylic acids--Rat Liver[7]

Experimental Protocols

The following protocols are adapted from established methods for the study of acyl-CoAs and related enzymes. They provide a framework for the synthesis, detection, and enzymatic analysis of omega-hydroxyvaleryl-CoA.

Synthesis of Omega-Hydroxyvaleryl-CoA Standard

A chemo-enzymatic approach can be employed for the synthesis of an omega-hydroxyvaleryl-CoA analytical standard.

Materials:

  • 5-hydroxyvaleric acid

  • Coenzyme A (lithium salt)

  • Acetyl-CoA synthetase (or a suitable acyl-CoA synthetase with broad specificity)

  • ATP

  • MgCl₂

  • Potassium phosphate buffer (pH 7.4)

  • Solid Phase Extraction (SPE) C18 columns

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

Protocol:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4), 10 mM MgCl₂, 5 mM ATP, 1 mM 5-hydroxyvaleric acid, 0.5 mM Coenzyme A, and an appropriate concentration of acyl-CoA synthetase.

  • Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitor the reaction progress by HPLC-UV or LC-MS/MS.

  • Once the reaction is complete, acidify the mixture with 0.1% TFA.

  • Purify the omega-hydroxyvaleryl-CoA using C18 SPE columns.

    • Condition the column with acetonitrile, followed by 0.1% TFA in water.

    • Load the reaction mixture.

    • Wash with 0.1% TFA in water to remove salts and unreacted precursors.

    • Elute the omega-hydroxyvaleryl-CoA with a gradient of acetonitrile in 0.1% TFA.

  • Lyophilize the purified fractions to obtain the solid product.

  • Confirm the identity and purity of the synthesized standard by high-resolution mass spectrometry and NMR.

Synthesis and Purification Workflow Reaction_Mixture Enzymatic Reaction Mixture Incubation Incubation (37°C) Reaction_Mixture->Incubation Monitoring Reaction Monitoring (HPLC/LC-MS) Incubation->Monitoring Acidification Acidification (TFA) Monitoring->Acidification SPE_Purification Solid Phase Extraction (C18) Acidification->SPE_Purification Lyophilization Lyophilization SPE_Purification->Lyophilization Analysis Purity & Identity Confirmation (MS, NMR) Lyophilization->Analysis

Synthesis and Purification Workflow.

Quantification of Omega-Hydroxyvaleryl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of short-chain acyl-CoAs in biological samples.[8][15][16]

Sample Preparation:

  • Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 80% methanol).

  • Centrifuge to pellet proteins and debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

LC-MS/MS Method:

  • Column: A reversed-phase C18 column suitable for polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from low to high organic phase to elute the polar acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for omega-hydroxyvaleryl-CoA and an appropriate internal standard need to be determined.

Data Analysis:

  • Quantify the amount of omega-hydroxyvaleryl-CoA in the sample by comparing the peak area to a standard curve generated with the synthesized standard.

Enzyme Activity Assays

5.3.1. 5-Hydroxypentanoate CoA-Transferase Activity Assay

This assay measures the formation of omega-hydroxyvaleryl-CoA from 5-hydroxyvaleric acid and a CoA donor.

Materials:

  • Cell or tissue lysate containing the enzyme.

  • 5-hydroxyvaleric acid

  • Acetyl-CoA

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer (pH 8.0)

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and the enzyme source.

  • Initiate the reaction by adding 5-hydroxyvaleric acid.

  • At various time points, quench the reaction (e.g., with acid).

  • Measure the amount of free CoA remaining using DTNB, which reacts with the thiol group of CoA to produce a colored product that can be measured spectrophotometrically at 412 nm.

  • The decrease in free CoA corresponds to the formation of omega-hydroxyvaleryl-CoA.

5.3.2. Acyl-CoA Dehydrogenase/Oxidase Activity Assay

This assay can be adapted to measure the activity of enzymes that would further metabolize the dicarboxylic acid CoA ester derived from omega-hydroxyvaleryl-CoA.

Materials:

  • Enzyme source (e.g., peroxisomal fraction).

  • Glutaryl-CoA (synthesized or commercially available).

  • Electron acceptor (e.g., ferricenium hexafluorophosphate for dehydrogenases, or O₂ for oxidases).

  • Spectrophotometer or fluorometer.

Protocol (for Dehydrogenase):

  • Prepare a reaction mixture containing buffer, the enzyme source, and the electron acceptor.

  • Initiate the reaction by adding glutaryl-CoA.

  • Monitor the reduction of the electron acceptor spectrophotometrically at its specific wavelength.

Protocol (for Oxidase):

  • This assay can be coupled to a peroxidase-based system to detect the hydrogen peroxide produced.

  • Prepare a reaction mixture containing buffer, the enzyme source, a chromogenic or fluorogenic peroxidase substrate (e.g., Amplex Red), and horseradish peroxidase.

  • Initiate the reaction by adding glutaryl-CoA.

  • Monitor the increase in absorbance or fluorescence over time.

Conclusion and Future Directions

The study of omega-hydroxyvaleryl-CoA provides a window into the less-explored pathways of short-chain fatty acid metabolism. While the biosynthetic and degradative routes can be inferred from our knowledge of omega- and beta-oxidation, further research is required to fully elucidate the specific enzymes involved and their kinetic properties. The development of robust analytical methods and the synthesis of a stable isotope-labeled internal standard for omega-hydroxyvaleryl-CoA will be crucial for accurate quantification in biological systems. Understanding the regulation of this pathway could provide valuable insights into metabolic diseases and may reveal novel therapeutic targets. Future work should focus on identifying the specific human cytochrome P450 isozymes responsible for valeric acid omega-hydroxylation and characterizing the substrate specificity of human 5-hydroxypentanoate CoA-transferase.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme A (CoA) and its thioester derivatives, such as 5-Hydroxypentanoyl-CoA, are crucial intermediates in numerous metabolic pathways. The accurate quantification of these molecules is essential for understanding cellular metabolism and the pathophysiology of various diseases. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity, specificity, and throughput.[1][2][3] This document provides a detailed protocol for the quantification of this compound in biological matrices using a targeted LC-MS/MS approach.

Quantitative Data Summary

The following tables summarize the key parameters for the LC-MS/MS method. Table 1 details the mass spectrometric transitions for this compound, which are essential for its specific detection. Table 2 provides an illustrative summary of the method's expected quantitative performance, based on typical results for similar short-chain acyl-CoAs.

Table 1: Mass Spectrometry Parameters for this compound

AnalyteChemical FormulaMolecular Weight (Da)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)
This compoundC₂₆H₄₄N₇O₁₈P₃S867.7868.7361.7

Note: The precursor ion is the protonated molecule [M+H]⁺. The product ion is calculated based on the characteristic neutral loss of 507 Da from the CoA moiety during fragmentation in positive ion mode.[2][4]

Table 2: Illustrative Quantitative Performance

ParameterExpected Value
Linearity (R²)>0.99
Limit of Detection (LOD)1-10 fmol
Limit of Quantification (LOQ)5-50 fmol
Precision (RSD%)< 15%
Accuracy85-115%

Note: These values are illustrative and based on performance characteristics of LC-MS/MS methods for other short-chain acyl-CoAs. Actual performance may vary and should be determined during method validation.[5]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting short-chain acyl-CoAs from biological samples.[3]

  • Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.

  • Extraction:

    • For a cell pellet of approximately 1 million cells, add 200 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v).

    • For tissue samples, use approximately 10 mg of tissue per 200 µL of extraction solvent.

  • Homogenization: Thoroughly vortex the sample for 1 minute, then sonicate for 30 seconds in an ice bath.

  • Precipitation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    8.0 95
    10.0 95
    10.1 5

    | 15.0 | 5 |

Tandem Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Gas Flow Rates: Optimized for the specific instrument.

  • MRM Transitions:

    • Quantifier: 868.7 -> 361.7

    • Qualifier: 868.7 -> 428.0 (This transition is a common fragment for acyl-CoAs and can be used for confirmation).[2][4]

  • Collision Energy and Dwell Time: These parameters should be optimized for the specific instrument and analyte to achieve maximum signal intensity.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SampleCollection Sample Collection (Cells/Tissues) Extraction Extraction with Cold Solvent SampleCollection->Extraction Precipitation Protein Precipitation (-20°C) Extraction->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant Drying Drying under N2 Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Standard Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Acyl-CoA Fragmentation

This diagram illustrates the characteristic fragmentation of acyl-CoAs in the mass spectrometer, which is the basis for the MRM transitions used in this method.

acyl_coa_fragmentation cluster_fragments Collision-Induced Dissociation (CID) Precursor This compound [M+H]⁺ (m/z 868.7) Product_Quant Acyl Group Fragment [M-507+H]⁺ (m/z 361.7) (Quantifier) Precursor->Product_Quant Fragmentation Neutral_Loss Neutral Loss (507 Da) CoA_Fragment CoA Moiety Fragment (m/z 428.0) (Qualifier) Precursor->CoA_Fragment Fragmentation

Caption: Fragmentation of this compound in MS/MS.

References

Application Note and Protocol for the HPLC Analysis of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in the Krebs cycle and fatty acid metabolism.[1] Their accurate quantification in biological samples is essential for understanding various physiological and pathological states, including metabolic disorders and the effects of therapeutic drugs.[2] The inherent instability and low abundance of these molecules in biological matrices present significant analytical challenges, necessitating robust and efficient extraction and analytical methodologies.[1] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the selective and sensitive quantification of short-chain acyl-CoAs.[3] This document provides detailed protocols for the extraction of short-chain acyl-CoAs from tissues and their subsequent analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Tissues

The choice of extraction method is critical for the accurate quantification of short-chain acyl-CoAs. Several methods have been developed, each with its own advantages and limitations. Below are detailed protocols for three commonly used extraction methods.

Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation

This method is straightforward and avoids the need for solid-phase extraction, which can be beneficial for retaining more hydrophilic species.[3]

  • Materials:

    • Frozen tissue sample

    • 5% (w/v) 5-sulfosalicylic acid (SSA), pre-chilled on ice[2]

    • Liquid nitrogen

    • Pre-chilled mortar and pestle[2]

    • Homogenizer

    • Refrigerated centrifuge

  • Procedure:

    • Weigh 20-50 mg of frozen tissue.[2] To halt metabolic activity, it is crucial to keep the tissue frozen at all times.[2]

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.[2]

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add an appropriate volume of ice-cold 2.5% or 5% SSA solution to the tissue powder.[2][3]

    • Homogenize the sample on ice.

    • Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.[2]

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[1][2]

    • Carefully collect the supernatant containing the short-chain acyl-CoAs.

    • The extract is now ready for LC-MS/MS analysis or can be stored at -80°C.[2]

Protocol 2: Perchloric Acid (PCA) Precipitation

  • Materials:

    • Frozen tissue sample

    • 0.5 M perchloric acid (PCA), pre-chilled

    • Liquid nitrogen

    • Pre-chilled mortar and pestle

    • Homogenizer

    • Refrigerated centrifuge

  • Procedure:

    • Weigh the frozen tissue sample and grind to a fine powder in a liquid nitrogen-pre-chilled mortar.[1]

    • Transfer the frozen tissue powder to a pre-chilled tube containing 0.5 M perchloric acid (e.g., 400 µl for 200 mg tissue).[1]

    • Homogenize the sample in liquid nitrogen to quench enzymatic reactions.[1]

    • Thaw the sample on ice and further homogenize.

    • Incubate on ice for 15-30 minutes.[1]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.

Protocol 3: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)

This method involves a liquid-liquid extraction followed by a solid-phase extraction cleanup step.

  • Materials:

    • Frozen tissue sample

    • Methanol, Chloroform, 10 mM ammonium formate

    • Solid-Phase Extraction (SPE) columns

    • SPE column conditioning and elution solutions (see below)

    • Homogenizer, Refrigerated centrifuge

  • Procedure:

    • Homogenize the tissue sample in a pre-chilled solvent mixture.

    • Centrifuge the homogenate at 1300 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant.

    • Add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform to the supernatant.[1]

    • Vortex for 10 seconds and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases.[1]

    • Collect the upper aqueous layer containing the acyl-CoAs.[1]

    • Solid-Phase Extraction (SPE): a. Condition the SPE column with 3 ml of methanol.[1] b. Equilibrate the column with 3 ml of deionized water.[1] c. Load the collected aqueous supernatant onto the column.[1] d. Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[1] e. Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide.[1] f. Combine the eluted fractions.

    • Dry the combined eluates under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[1]

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[2]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[2]
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[2]

HPLC and LC-MS/MS Analysis

For the analysis of short-chain acyl-CoAs, reversed-phase HPLC coupled to a tandem mass spectrometer is commonly employed.

  • Chromatographic Separation: A reversed-phase chromatographic separation is typically used to separate the various short-chain acyl-CoA species.[4] The use of an ion-pairing reagent is often avoided.[4]

  • Mass Spectrometric Detection: Tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the detection of short-chain acyl-CoAs.[3][4] Detection is typically performed in the positive ion mode.

Table 2: Illustrative LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA 810.2303.135
Propionyl-CoA 824.2303.135
Butyryl-CoA 838.2303.135
Malonyl-CoA 854.2347.130
Succinyl-CoA 868.2361.130

Note: These are example parameters and should be optimized for the specific instrument and method.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample grinding Grinding in Liquid N2 tissue->grinding homogenization Homogenization & Protein Precipitation (e.g., 5% SSA) grinding->homogenization centrifugation Centrifugation (16,000 x g, 10 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (Reversed-Phase) supernatant->hplc msms Tandem Mass Spectrometry (MS/MS) Detection hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for short-chain acyl-CoA analysis.

Conclusion

The accurate quantification of short-chain acyl-CoAs is crucial for metabolic research. The choice of an appropriate extraction method is paramount for reliable results, with 5-sulfosalicylic acid precipitation offering a simple and effective approach. The subsequent analysis by LC-MS/MS provides the necessary sensitivity and selectivity for detecting these low-abundance metabolites. The protocols and data presented in this application note provide a comprehensive guide for researchers to establish robust and reliable methods for the analysis of short-chain acyl-CoAs in biological samples.

References

Application Notes and Protocols for the Analysis of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that plays a role in cellular metabolism. As an intermediate in various metabolic pathways, the accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the sample preparation and analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The recovery of short-chain acyl-CoAs can vary depending on the extraction method and the specific acyl-CoA species. The following table summarizes typical recovery rates for various short-chain acyl-CoAs using different extraction methods, which can be indicative of the expected recovery for this compound.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Experimental Protocols

Protocol 1: Sample Preparation from Tissue using 5-Sulfosalicylic Acid (SSA) Extraction

This protocol is recommended for its simplicity and good recovery of short-chain acyl-CoAs.

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Internal standard (e.g., stable isotope-labeled this compound or another short-chain acyl-CoA)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity.

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.

    • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, spike the SSA solution with the appropriate amount before adding it to the tissue powder.

    • Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer until a uniform suspension is achieved.

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Storage and Analysis:

    • The extracted sample is now ready for LC-MS/MS analysis.

    • If not analyzing immediately, store the extracts at -80°C to prevent degradation.

Protocol 2: Sample Preparation from Tissue using Solid-Phase Extraction (SPE)

This protocol involves an additional purification step which can improve sample cleanliness.

Materials and Reagents:

  • Frozen tissue sample (50-100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol.[1]

  • Solid-Phase Extraction (SPE) Columns: Weak anion exchange or C18 cartridges.

  • SPE column conditioning, wash, and elution solutions (will vary based on the chosen SPE sorbent).

  • Internal standard.

Procedure:

  • Tissue Homogenization and Extraction:

    • Homogenize the frozen tissue powder in ice-cold homogenization buffer containing the internal standard.

    • Add 2-propanol and homogenize again.[1]

    • Add acetonitrile to the homogenate to precipitate proteins.[1]

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate elution solvent.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

Protocol 3: LC-MS/MS Analysis of this compound

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Predicted MRM Transition for this compound:

    • Precursor Ion (Q1): The molecular weight of this compound is 867.7 g/mol . The protonated molecule [M+H]+ would have an m/z of 868.7 .

    • Product Ion (Q3): Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP-pantetheine moiety (507 Da) upon collision-induced dissociation.[1] Therefore, the predicted product ion would be m/z 361.7 .

  • Collision Energy: This will need to be optimized for the specific instrument but is typically in the range of 20-40 eV for acyl-CoAs.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Optional Purification cluster_analysis Analysis tissue Frozen Tissue Sample homogenization Homogenization & Protein Precipitation tissue->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe optional lcms LC-MS/MS Analysis supernatant->lcms spe->lcms data Data Processing & Quantification lcms->data

Experimental workflow for this compound analysis.

metabolic_pathway cluster_reaction Enzymatic Synthesis hydroxypentanoate 5-Hydroxypentanoate enzyme 5-Hydroxypentanoate CoA-transferase hydroxypentanoate->enzyme acetyl_coa Acetyl-CoA acetyl_coa->enzyme hydroxypentanoyl_coa This compound acetate Acetate enzyme->hydroxypentanoyl_coa enzyme->acetate

Metabolic formation of this compound.

References

Application Note: Solid-Phase Extraction of Acyl-CoAs from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production through the Krebs cycle, and various biosynthetic pathways.[1][2] The accurate quantification of acyl-CoAs in biological tissues is crucial for understanding physiological and pathological states, including metabolic disorders and the effects of drug compounds.[2][3] Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of acyl-CoAs from complex tissue homogenates prior to downstream analysis, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] This application note provides a detailed protocol for the efficient extraction of a broad range of acyl-CoAs from tissue samples.

Principle of Solid-Phase Extraction for Acyl-CoAs

The presented protocols utilize a mixed-mode or ion-exchange SPE methodology. Sorbents such as 2-(2-pyridyl)ethyl functionalized silica act as a weak anion exchanger, which effectively binds the negatively charged phosphate groups of the Coenzyme A moiety under acidic conditions.[4] After loading the tissue extract, interfering substances can be washed away. The retained acyl-CoAs are then eluted using a solution that disrupts the ionic interaction, such as a buffer with a higher pH or salt concentration.[1][4] This approach allows for the isolation and enrichment of a wide range of acyl-CoAs, from short-chain to long-chain species.

Quantitative Data Summary

The recovery of acyl-CoAs can be influenced by the extraction method, SPE sorbent, and the chain length of the acyl group. The following table summarizes recovery data from various published protocols.

Acyl-CoA SpeciesChain LengthSPE SorbentExtraction MethodAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethylAcetonitrile/2-Propanol85-95%[1]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethylAcetonitrile/2-Propanol83-90%[1]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethylAcetonitrile/2-Propanol88-92%[1]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethylAcetonitrile/2-Propanol85-90%[1]
Palmitoyl-CoALong (C16:0)OligonucleotideAcetonitrile/2-Propanol70-80%[1][5]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethylAcetonitrile/2-Propanol83-88%[1]
Acetyl-CoAShort (C2)None (Direct Analysis)5-Sulfosalicylic Acid (SSA)~59%[3]
Propionyl-CoAShort (C3)None (Direct Analysis)5-Sulfosalicylic Acid (SSA)~80%[3]

Experimental Protocols

This section details two primary protocols for the extraction of acyl-CoAs from tissue. Protocol 1 is a comprehensive method for a broad range of acyl-CoAs using SPE, while Protocol 2 is a simplified method for short-chain acyl-CoAs that omits the SPE step.

Protocol 1: Broad-Range Acyl-CoA Extraction using Solid-Phase Extraction

This protocol is adapted from established methods for the solid-phase extraction of a wide range of acyl-CoAs from tissue samples.[1][4][5]

Materials and Reagents:

  • Fresh or frozen tissue samples

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[1][5]

  • Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[1][5]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[1]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[1]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[1]

  • Glass homogenizer

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[5]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[5]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[5]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[1]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[1]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[1]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[1]

Protocol 2: Short-Chain Acyl-CoA Extraction using Protein Precipitation

This protocol is a simplified method suitable for the analysis of short-chain acyl-CoAs and is adapted from methods utilizing 5-sulfosalicylic acid (SSA) for protein precipitation, which may not require a subsequent SPE clean-up for LC-MS/MS analysis.[2][3]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice[3]

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue, keeping it frozen at all times to halt metabolic activity.[3]

    • In a pre-chilled mortar, grind the tissue to a fine powder using the pre-chilled pestle.[3]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be added to the SSA solution.[3]

    • Immediately homogenize the sample.[3]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[3]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[3]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[3]

  • Sample Analysis:

    • The extracted sample is now ready for direct analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C.[3]

Visualizations

SPE_Workflow cluster_SPE SPE Steps Tissue Tissue Sample (50-100mg) Homogenization Homogenization (KH2PO4 Buffer, Isopropanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation (12,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction Supernatant->SPE Condition 1. Condition Column Load 2. Load Sample Wash 3. Wash Column Elute 4. Elute Acyl-CoAs Condition->Load Load->Wash Wash->Elute Concentration Evaporation & Reconstitution Elute->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: Workflow for broad-range acyl-CoA extraction from tissue using SPE.

Fatty_Acid_Metabolism FattyAcid Fatty Acid AcylCoA_Synth Acyl-CoA Synthetase FattyAcid->AcylCoA_Synth AcylCoA Acyl-CoA AcylCoA_Synth->AcylCoA BetaOx Beta-Oxidation AcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

Caption: Simplified pathway of fatty acid activation and beta-oxidation.

References

Application Notes: Derivatization of 5-Hydroxypentanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxypentanoyl-CoA is an intermediate in various metabolic pathways. Its quantification is crucial for studying cellular metabolism and related disorders. Due to its high molecular weight, polarity, and thermal lability, this compound cannot be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, a robust analytical workflow involving hydrolysis and derivatization is required. This document provides detailed protocols for the sample preparation and derivatization of this compound for subsequent GC-MS analysis.

The analytical strategy involves two main stages:

  • Hydrolysis: The thioester bond of this compound is cleaved to release free 5-hydroxypentanoic acid. Alkaline hydrolysis is a common and effective method for this purpose.

  • Derivatization: The resulting 5-hydroxypentanoic acid, which contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, is chemically modified to increase its volatility and thermal stability for GC-MS analysis. Two primary derivatization techniques are presented: silylation and esterification followed by silylation.

It is important to note that 5-hydroxypentanoic acid can undergo intramolecular cyclization to form γ-valerolactone, especially under acidic conditions. The choice of derivatization method can influence the formation of this lactone.

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond to yield 5-hydroxypentanoic acid.

Materials:

  • Sample containing this compound

  • Potassium hydroxide (KOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (6 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the aqueous sample containing this compound in a microcentrifuge tube, add 50 µL of 2 M KOH.

  • Vortex the mixture thoroughly.

  • Incubate the sample at 60°C for 60 minutes to ensure complete hydrolysis.

  • Cool the sample to room temperature.

  • Acidify the mixture to a pH of approximately 2 by adding 6 M HCl dropwise. Check the pH using pH paper.

  • Add 500 µL of ethyl acetate to the tube to extract the liberated 5-hydroxypentanoic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Repeat the extraction (steps 6-9) two more times and pool the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the pooled extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue contains 5-hydroxypentanoic acid and is ready for derivatization.

Protocol 2: Silylation of 5-Hydroxypentanoic Acid

This protocol converts both the hydroxyl and carboxyl groups of 5-hydroxypentanoic acid into their trimethylsilyl (TMS) derivatives in a single step.

Materials:

  • Dried 5-hydroxypentanoic acid residue from Protocol 1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • To the dried residue in the reaction vial, add 50 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

Protocol 3: Two-Step Derivatization (Esterification followed by Silylation)

This method first converts the carboxylic acid to its methyl ester, followed by silylation of the hydroxyl group. This can be advantageous for creating stable derivatives.

Materials:

  • Dried 5-hydroxypentanoic acid residue from Protocol 1

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • BSTFA + 1% TMCS

  • Pyridine (anhydrous)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Step 1: Esterification

  • To the dried residue, add 200 µL of 14% BF₃-Methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and 200 µL of saturated sodium bicarbonate solution to the vial.

  • Vortex for 1 minute and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper hexane layer to a new vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen to obtain the 5-hydroxy-pentanoate methyl ester.

Step 2: Silylation

  • To the dried methyl ester, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is ready for GC-MS analysis.

Data Presentation

Derivatization MethodTarget Functional GroupsReagentsKey ParametersAdvantagesDisadvantages
Silylation Carboxyl (-COOH) and Hydroxyl (-OH)BSTFA + 1% TMCS, Pyridine70°C for 60 minOne-step reaction, efficient for both groups.Derivatives can be moisture-sensitive.
Esterification + Silylation Carboxyl (-COOH) then Hydroxyl (-OH)1. BF₃-Methanol2. BSTFA + 1% TMCS1. 60°C for 30 min2. 60°C for 30 minForms stable methyl esters, robust method.Two-step process, potential for sample loss during workup.

Mandatory Visualization

Derivatization_Workflow cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_derivatization Step 2: Derivatization cluster_silylation Protocol 2: Silylation cluster_esterification Protocol 3: Esterification + Silylation cluster_analysis Analysis start This compound in Sample hydrolysis Alkaline Hydrolysis (2M KOH, 60°C) start->hydrolysis Cleavage of Thioester Bond extraction Acidification & Liquid-Liquid Extraction (HCl, Ethyl Acetate) hydrolysis->extraction Release & Isolation of 5-Hydroxypentanoic Acid silylation Silylation (BSTFA + 1% TMCS, 70°C) extraction->silylation esterification Esterification (BF₃-Methanol, 60°C) extraction->esterification gcms GC-MS Analysis silylation->gcms silylation2 Silylation (BSTFA + 1% TMCS, 60°C) esterification->silylation2 silylation2->gcms

Caption: Workflow for the derivatization of this compound for GC-MS analysis.

Application Notes and Protocols for Enzymatic Assay of 5-hydroxypentanoate CoA-transferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) is an enzyme that catalyzes the reversible transfer of a CoA moiety between acetyl-CoA and 5-hydroxypentanoate. The reaction is as follows:

acetyl-CoA + 5-hydroxypentanoate ⇌ acetate + 5-hydroxypentanoyl-CoA [1][2]

This enzyme is a member of the CoA-transferase family and plays a role in various metabolic pathways.[1] The ability to accurately measure the activity of 5-hydroxypentanoate CoA-transferase is crucial for understanding its physiological role, identifying potential inhibitors for drug development, and for various biotechnological applications.

These application notes provide two detailed protocols for assaying 5-hydroxypentanoate CoA-transferase activity: a primary spectrophotometric-based assay and a secondary, more sensitive LC-MS/MS-based method.

Principle of the Assays

Spectrophotometric Assay

The spectrophotometric assay is a coupled-enzyme assay that indirectly measures the production of acetate, one of the products of the 5-hydroxypentanoate CoA-transferase reaction. The production of acetate is coupled to a series of enzymatic reactions that ultimately result in the formation of a colored or fluorescent product, which can be measured using a spectrophotometer or a microplate reader.[3][4][5] This method is suitable for routine enzyme activity measurements and high-throughput screening.

LC-MS/MS Assay

The Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assay offers high sensitivity and specificity for the direct quantification of the substrate (acetyl-CoA) and the product (this compound).[6] This method is ideal for detailed kinetic studies, analysis of complex biological samples, and when high sensitivity is required.[6]

Data Presentation

Quantitative data from these assays should be recorded and presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Example Data Table for Enzyme Kinetics

Substrate Concentration (mM)Initial Velocity (µM/min) - Replicate 1Initial Velocity (µM/min) - Replicate 2Initial Velocity (µM/min) - Replicate 3Mean Initial Velocity (µM/min)Standard Deviation
0.1
0.2
0.5
1.0
2.0
5.0

Table 2: Example Data Table for Inhibitor Screening

InhibitorConcentration (µM)% Inhibition - Replicate 1% Inhibition - Replicate 2% Inhibition - Replicate 3Mean % InhibitionStandard Deviation
Compound A1
Compound A10
Compound A100
Compound B1
Compound B10
Compound B100

Experimental Protocols

Protocol 1: Spectrophotometric Coupled-Enzyme Assay

This protocol is based on the quantification of acetate produced by the 5-hydroxypentanoate CoA-transferase reaction.

Materials and Reagents:

  • 5-hydroxypentanoate CoA-transferase enzyme preparation

  • 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid)[7][8]

  • Acetyl-CoA

  • Acetate Assay Kit (e.g., Sigma-Aldrich MAK086 or similar) containing:

    • Acetate Assay Buffer

    • Acetate Enzyme Mix

    • Acetate Substrate Mix

    • Probe

    • Acetate Standard

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Purified water

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed by the acetate assay kit manufacturer. This typically involves reconstituting lyophilized components with buffer or water.

  • Standard Curve Preparation: Prepare a standard curve of acetate according to the kit instructions. This will be used to determine the concentration of acetate produced in the enzymatic reaction.

  • Enzyme Reaction Setup:

    • In a 96-well plate, prepare the reaction mixture containing:

      • Acetate Assay Buffer

      • 5-hydroxypentanoate (at desired concentrations)

      • Acetyl-CoA (at a fixed, saturating concentration)

    • Include appropriate controls:

      • No enzyme control: To measure any non-enzymatic reaction.

      • No substrate control (no 5-hydroxypentanoate): To measure any background activity from the enzyme preparation.

  • Initiation of Reaction: Add the 5-hydroxypentanoate CoA-transferase enzyme preparation to the reaction wells to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction, if necessary, according to the acetate assay kit protocol (e.g., by adding a stop solution or by heat inactivation).

  • Acetate Detection:

    • Add the Acetate Enzyme Mix, Acetate Substrate Mix, and Probe from the assay kit to each well, including the standards.

    • Incubate as per the kit's instructions to allow for color development.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no acetate) from all readings.

    • Use the acetate standard curve to calculate the concentration of acetate produced in each well.

    • Calculate the initial velocity of the reaction (µM of acetate produced per minute) and determine the enzyme activity.

Protocol 2: LC-MS/MS Assay

This protocol allows for the direct and sensitive quantification of acetyl-CoA consumption and this compound formation.

Materials and Reagents:

  • 5-hydroxypentanoate CoA-transferase enzyme preparation

  • 5-hydroxypentanoic acid

  • Acetyl-CoA

  • This compound (if available, for use as a standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate[4]

  • Purified water (LC-MS grade)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • C18 reverse-phase LC column

Procedure:

  • Enzyme Reaction Setup:

    • Prepare reaction mixtures in microcentrifuge tubes containing:

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • 5-hydroxypentanoate (at desired concentrations)

      • Acetyl-CoA (at a fixed concentration)

    • Include appropriate controls as described in the spectrophotometric assay.

  • Initiation of Reaction: Add the 5-hydroxypentanoate CoA-transferase enzyme to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for a set time.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., an isotopic-labeled acyl-CoA).

    • Vortex and centrifuge to pellet precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify acetyl-CoA and this compound.

      • MRM Transitions:

        • Acetyl-CoA: Monitor the transition from the parent ion to a specific fragment ion.

        • This compound: Monitor the transition from the parent ion to a specific fragment ion.

  • Data Analysis:

    • Integrate the peak areas for acetyl-CoA, this compound, and the internal standard.

    • Generate standard curves for acetyl-CoA and, if available, this compound.

    • Calculate the amount of substrate consumed and product formed to determine the enzyme activity.

Visualizations

Enzymatic_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection Method cluster_spectrophotometric Spectrophotometric Assay cluster_lcms LC-MS/MS Assay acetyl_coa Acetyl-CoA enzyme 5-HP CoA-Transferase acetyl_coa->enzyme hp 5-Hydroxypentanoate hp->enzyme acetate Acetate enzyme->acetate Product 1 hp_coa This compound enzyme->hp_coa Product 2 acetate_detect Acetate Detection (Coupled Assay) acetate->acetate_detect lcms_detect LC-MS/MS Analysis hp_coa->lcms_detect colorimetric Colorimetric Signal (Absorbance at 450 nm) acetate_detect->colorimetric quantification Quantification of Acetyl-CoA and 5-HP-CoA lcms_detect->quantification acetyl_coa_lcms->lcms_detect

Caption: Workflow for the enzymatic assay of 5-hydroxypentanoate CoA-transferase.

Signaling_Pathway acetyl_coa Acetyl-CoA transferase 5-Hydroxypentanoate CoA-Transferase acetyl_coa->transferase hp 5-Hydroxypentanoate hp->transferase acetate Acetate transferase->acetate hp_coa This compound transferase->hp_coa

Caption: Reaction catalyzed by 5-hydroxypentanoate CoA-transferase.

References

Application Note: Protocol for the Synthesis of 5-Hydroxypentanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic processes, including fatty acid metabolism and the biosynthesis of polyketides. The availability of high-purity this compound as a standard is essential for in vitro enzyme kinetics studies, the screening of potential drug candidates that target acyl-CoA utilizing enzymes, and as a reference standard in metabolomics research. This document provides a detailed protocol for the chemical synthesis, purification, and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: first, the activation of 5-hydroxypentanoic acid by converting it to an N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated ester with Coenzyme A.

Experimental Protocol

Materials and Reagents:

  • 5-Hydroxypentanoic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (free acid)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

Step 1: Synthesis of 5-Hydroxypentanoic acid-NHS ester

  • In a round-bottom flask, dissolve 5-hydroxypentanoic acid (1.2 equivalents) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-hydroxypentanoic acid-NHS ester.

Step 2: Synthesis of this compound

  • Dissolve Coenzyme A (1.0 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).

  • Cool the Coenzyme A solution to 0 °C in an ice bath.

  • Dissolve the crude 5-hydroxypentanoic acid-NHS ester from Step 1 in a minimal amount of anhydrous tetrahydrofuran (THF).

  • Slowly add the NHS-ester solution to the Coenzyme A solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small amounts of 1 M sodium bicarbonate solution as needed.

  • Allow the reaction to proceed at 4 °C for 4-6 hours, or until the reaction is complete as monitored by HPLC.

Purification of this compound

The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

HPLC Protocol
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1].

  • Mobile Phase A: 75 mM KH₂PO₄ in ultrapure water, pH adjusted to 4.9 with acetic acid[1].

  • Mobile Phase B: Acetonitrile[1].

  • Flow Rate: 0.5 mL/min[1].

  • Detection: 260 nm (adenine ring of CoA)[1].

  • Column Temperature: 35 °C[1].

Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0955
5955
255050
30595
35595
40955
45955

Collect the fractions containing the purified this compound and lyophilize to obtain the final product as a white powder.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

ParameterExpected Value
Molecular Formula C₂₆H₄₄N₇O₁₈P₃S
Molecular Weight 867.7 g/mol
Mass Spectrometry (ESI+) [M+H]⁺ = 868.17 g/mol
¹H NMR (D₂O, 500 MHz) δ (ppm) Acyl Chain: ~3.5 (t, 2H, -CH₂-OH), ~2.8 (t, 2H, -S-CO-CH₂-), ~1.5-1.7 (m, 4H, -CH₂-CH₂-). CoA Moiety: Signals corresponding to the adenosine, pantothenate, and cysteamine moieties.
Purity (HPLC) >95%
Yield 20-40%

Experimental Workflow and Metabolic Context

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its position within a simplified metabolic pathway.

G cluster_0 Step 1: NHS Ester Synthesis cluster_1 Step 2: Acyl-CoA Synthesis cluster_2 Purification & Characterization a 5-Hydroxypentanoic Acid + NHS b Add DCC in DCM a->b c Reaction at RT b->c d Filter DCU c->d e Aqueous Workup d->e f Evaporation e->f g 5-Hydroxypentanoic acid-NHS ester f->g i Add NHS Ester in THF g->i h Coenzyme A in Buffer h->i j Reaction at 4°C i->j k Crude this compound j->k l RP-HPLC Purification k->l m Lyophilization l->m n Characterization (MS, NMR) m->n o Pure this compound Standard n->o

Caption: Experimental workflow for the synthesis of this compound.

G Fatty Acids Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acids->Acyl-CoA Synthetase 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified metabolic context of this compound.

References

Application Note: Robust Quantification of Acyl-CoAs Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the synthesis of various cellular components.[1] Their role as acyl group carriers makes them critical for cellular energy homeostasis and signaling.[1] Accurate quantification of acyl-CoA pools is essential for understanding metabolic regulation and the pathophysiology of diseases like cancer, diabetes, and neurodegenerative disorders.[2]

However, the analysis of acyl-CoAs is challenging due to their low endogenous abundance, inherent instability, and the complexity of biological matrices.[3] To overcome these challenges, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard methodology.[4][5][6] This approach relies on the use of internal standards (IS) to correct for variability during sample preparation and analysis, ensuring accurate and precise quantification.[3][7]

This application note provides detailed protocols for the extraction and quantification of acyl-CoAs from biological samples using internal standards, with a focus on stable isotope-labeled standards.

The Principle of Internal Standards in Acyl-CoA Quantification

An ideal internal standard co-elutes with the analyte and behaves identically during extraction, derivatization, and ionization, but is distinguishable by the mass spectrometer.[3] This allows for the normalization of the analyte's signal to that of the IS, correcting for:

  • Extraction Inefficiency: Losses during sample preparation steps.[3]

  • Matrix Effects: Signal suppression or enhancement caused by other components in the sample.[8]

  • Instrumental Variability: Fluctuations in LC performance and MS detector response.[3]

The most effective internal standards are stable isotope-labeled (SIL) versions of the analytes (e.g., ¹³C, ¹⁵N).[3][6] These SIL standards are chemically identical to their endogenous counterparts, ensuring the most accurate correction.[3] When specific SIL standards are unavailable, odd-chain acyl-CoAs (e.g., heptadecanoyl-CoA) or other structurally similar analogs can be used.[9][10]

A powerful and widely adopted method for generating a comprehensive suite of SIL acyl-CoA standards is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) .[4][5][11] This technique involves growing cells in a medium where an essential precursor of Coenzyme A, such as pantothenate (Vitamin B5), is replaced with its heavy isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[4][5] The cells incorporate the heavy precursor, generating a full spectrum of >99% labeled acyl-CoAs that can be extracted and used as an internal standard mixture for experiments.[4][5][12]

Experimental Workflows and Protocols

The general workflow for acyl-CoA quantification involves sample collection, homogenization with an internal standard, extraction, and analysis by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Spike Spike with Internal Standard Sample->Spike Homogenize Homogenization & Deproteinization (e.g., TCA, SSA) Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Extract Supernatant Collection (Contains Acyl-CoAs) Centrifuge->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Data Processing LCMS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: General experimental workflow for acyl-CoA quantification.
Protocol 1: Generation of SILEC Internal Standards

This protocol is adapted from the SILEC methodology to biosynthetically generate stable isotope-labeled acyl-CoAs for use as internal standards.[4][5]

  • Cell Culture:

    • Culture cells (e.g., murine hepatocytes Hepa 1c1c7) in pantothenate-free medium.[4]

    • Supplement the medium with [¹³C₃¹⁵N₁]-pantothenate.[4]

    • Also supplement with serum that has low levels of unlabeled pantothenate. Charcoal-dextran-stripped fetal bovine serum (FBS) is recommended over dialyzed FBS.[4][5]

  • Labeling:

    • Passage the cells for at least three generations in the labeled medium to ensure >99% incorporation of the labeled pantothenate into the CoA pool.[4][5]

  • Harvesting and Extraction:

    • Harvest the labeled cells from multiple culture plates.

    • Extract the labeled acyl-CoAs using an appropriate method (see Protocols 2 and 3). The resulting extract contains a mixture of heavy-labeled acyl-CoAs and can be used as the internal standard spike.[4]

    • Store the SILEC IS extract at -80°C in aliquots.[4]

G cluster_silec SILEC Internal Standard Generation Start Culture Cells in Pantothenate-Free Medium AddLabel Supplement with [¹³C₃¹⁵N₁]-Pantothenate Start->AddLabel Incorporate Cellular Uptake & Incorporation into CoA Biosynthesis AddLabel->Incorporate HeavyCoA Generation of >99% Labeled Acyl-CoAs Incorporate->HeavyCoA Harvest Harvest Labeled Cells HeavyCoA->Harvest ExtractIS Extract Labeled Acyl-CoAs Harvest->ExtractIS StoreIS Aliquot & Store SILEC IS at -80°C ExtractIS->StoreIS

Caption: Workflow for generating SILEC internal standards.
Protocol 2: Acyl-CoA Extraction from Tissues

This protocol is a general method for extracting acyl-CoAs from frozen tissue samples.[3][10]

  • Sample Preparation:

    • Weigh 20-50 mg of frozen tissue and keep it frozen in liquid nitrogen.[3]

    • Pulverize the tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[3]

  • Homogenization and Deproteinization:

    • Transfer the frozen powder to a pre-chilled tube.

    • Immediately add 500 µL of an ice-cold deproteinization solution (e.g., 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA)).[1][3]

    • Spike the sample with the internal standard (either a SILEC extract or a specific odd-chain acyl-CoA like heptadecanoyl-CoA).

    • Thoroughly homogenize the sample on ice using a sonicator or tissue homogenizer.

  • Extraction:

    • Incubate the homogenate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[13]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new low-binding tube.[3]

  • Sample Cleanup (Optional but Recommended):

    • If using TCA for deproteinization, solid-phase extraction (SPE) is often required to remove the acid, which can interfere with LC-MS analysis.[1] Note that SPE may lead to the loss of more polar compounds.[1] Using SSA can often obviate the need for SPE cleanup.[1]

    • For SPE, condition a weak anion exchange column, load the sample, wash, and elute the acyl-CoAs.[14]

  • Final Preparation:

    • Dry the final extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., 50% methanol or a buffer compatible with the mobile phase).[14]

    • Analyze immediately or store at -80°C.[3]

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the analysis of short- and long-chain acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 150 mm length, 2.1-3.0 mm internal diameter, <3.5 µm particle size) is commonly used.[15]

    • Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[15] Some methods use ammonium hydroxide at a high pH.[9]

    • Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile or methanol.[15]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.[15]

    • Flow Rate: 0.2 - 0.5 mL/min.[15]

    • Column Temperature: 40-50°C.[15]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+) is typically used.[13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1][13][16]

    • MRM Transitions: For each acyl-CoA, at least one transition is monitored. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da).[12][13][17] A second transition, often to m/z 428, can be used for qualitative confirmation.[1]

      • Quantitative Transition: [M+H]⁺ → [M - 507 + H]⁺

      • Qualitative Transition: [M+H]⁺ → 428 m/z

Data Presentation

Quantitative data from acyl-CoA analysis should be presented clearly. Calibration curves are constructed by analyzing a series of standards of known concentrations spiked with a constant amount of internal standard.[3][15]

Table 1: Example MRM Transitions for Selected Acyl-CoAs and their SILEC Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Labeled IS ([¹³C₃¹⁵N₁]) Precursor (m/z)
Acetyl-CoA810.1303.1814.1
Propionyl-CoA824.1317.1828.1
Succinyl-CoA868.1361.1872.1
Palmitoyl-CoA1006.4499.31010.4
Oleoyl-CoA1032.4525.31036.4
Stearoyl-CoA1034.4527.31038.4
Note: The product ion for the labeled IS will be identical to the unlabeled analyte. The precursor ion mass shift is +4 Da due to the ¹³C₃¹⁵N₁ label in the pantothenate moiety.[4][12]

Table 2: Representative Quantitative Performance Data

This table summarizes typical performance characteristics for an LC-MS/MS method for acyl-CoA quantification.[1][18]

Acyl-CoALinearity (R²)LOD (pmol)LOQ (pmol)
Acetyl-CoA> 0.99~1~3.7
Propionyl-CoA> 0.99~2~3.7
Succinyl-CoA> 0.95~1~7.4
Palmitoyl-CoA> 0.98< 1~2.5
Oleoyl-CoA> 0.98< 1~2.5
LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are dependent on the specific instrument and method. Data is illustrative based on published findings.[1][18]

Table 3: Troubleshooting Common Issues in Acyl-CoA Quantification

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation from repeated injections.[9]Use a guard column; perform regular column washes.
Low Signal / Recovery Analyte degradation; adsorption to plasticware.[3]Keep samples on ice or at 4°C at all times; use low-binding tubes and pipette tips.[3]
Non-linear Calibration Curve Detector saturation at high concentrations; inappropriate IS.[3]Extend the calibration range or dilute samples; use a stable isotope-labeled IS whenever possible.[3]
High Variability Inconsistent sample preparation; incomplete protein precipitation.[3]Ensure precise addition of IS to all samples; vortex thoroughly after adding precipitating agent.[3]

Conclusion

The use of internal standards, particularly stable isotope-labeled standards generated via methods like SILEC, is indispensable for the accurate and reliable quantification of acyl-CoAs.[4][6] The protocols and data presented in this application note provide a robust framework for researchers to implement these gold-standard techniques, enabling deeper insights into the role of acyl-CoA metabolism in health and disease.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester that plays a role in various metabolic pathways. The accurate identification and quantification of this and other acyl-CoAs are crucial for understanding cellular metabolism and its dysregulation in disease states. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific analysis of acyl-CoAs.[1][2][3][4] This application note details the characteristic fragmentation pattern of this compound observed in positive ion mode mass spectrometry and provides a general protocol for its analysis.

Fragmentation Pattern of Acyl-CoAs

Acyl-CoAs exhibit a highly predictable and characteristic fragmentation pattern in positive ion mode tandem mass spectrometry, which is dominated by cleavages within the coenzyme A moiety.[5][6][7] This allows for the development of generic MS/MS methods, such as precursor ion scanning or neutral loss scans, for the detection of this class of molecules.[5]

The fragmentation is characterized by two main pathways originating from the protonated molecule [M+H]⁺:

  • Neutral Loss of the 3'-phosphoadenosine-5'-diphosphate moiety: This is often the most abundant fragmentation pathway, resulting in a neutral loss of 507.0 Da. The resulting fragment ion, [M+H-507.0]⁺, is specific to the acyl group and is therefore used for quantification in multiple reaction monitoring (MRM) assays.[6][8][9]

  • Formation of the Adenosine 3',5'-diphosphate fragment: Cleavage between the 5'-diphosphate group results in a characteristic fragment ion at m/z 428.0365.[5][6][7] This ion is common to all acyl-CoAs and is often used as a qualitative identifier.

For this compound (Molecular Formula: C26H44N7O18P3S), the protonated molecule [M+H]⁺ has a monoisotopic mass of 872.1882 Da. Based on the general fragmentation pattern of acyl-CoAs, the expected major fragment ions are detailed in the table below.

Quantitative Fragmentation Data

The following table summarizes the predicted quantitative data for the major fragment ions of this compound in positive ion mode MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)DescriptionRelative Abundance
872.1882365.1929[M+H-507.0]⁺High
872.1882428.0365Adenosine 3',5'-diphosphateModerate to High

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound from biological matrices. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation (General Procedure for Cell or Tissue Extracts)

  • Extraction: Homogenize cell pellets or tissues in a cold extraction solution (e.g., 75% ethanol or a solution containing a strong acid like sulfosalicylic acid).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[2]

2. Liquid Chromatography

  • LC System: An Agilent 1100 binary pump HPLC system or equivalent.[2]

  • Column: A C18 reversed-phase column (e.g., Luna® C18(2) 100 Å, 100 x 2 mm, 3 µm) is commonly used for acyl-CoA separation.[2]

  • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.[2]

  • Injection Volume: 5-20 µL.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[2][5]

  • Ionization Mode: Positive ESI.[2]

  • MS Parameters (Representative Values):

    • Capillary Voltage: 3.0 - 4.5 kV.[2]

    • Cone Voltage: 30 - 50 V.[2]

    • Source Temperature: 120 - 150°C.[2]

    • Desolvation Temperature: 350 - 500°C.[2]

    • Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen).[2]

    • Collision Gas: Argon.[2]

  • MS/MS Analysis:

    • MRM Transitions for this compound:

      • Quantifier: 872.2 -> 365.2

      • Qualifier: 872.2 -> 428.0

Visualization of Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of this compound.

G Precursor This compound [M+H]⁺ m/z = 872.1882 Fragment1 [M+H-507.0]⁺ m/z = 365.1929 Precursor->Fragment1 Fragment2 Adenosine 3',5'-diphosphate m/z = 428.0365 Precursor->Fragment2 dummy1 dummy2 NeutralLoss Neutral Loss of 3'-phosphoadenosine- 5'-diphosphate (507.0 Da) Cleavage Cleavage at 5'-diphosphate dummy1->Fragment1  -507.0 Da dummy2->Fragment2  Fragmentation

Caption: Fragmentation of this compound.

Experimental Workflow

The logical flow of the analytical process is depicted below.

G SamplePrep Sample Preparation (Extraction, Centrifugation, Reconstitution) LC Liquid Chromatography (C18 Reversed-Phase) SamplePrep->LC MS Mass Spectrometry (Positive ESI) LC->MS MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) MS->MSMS DataAnalysis Data Analysis (Quantification and Identification) MSMS->DataAnalysis

Caption: LC-MS/MS workflow for acyl-CoA analysis.

References

Application Note: Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling.[1] The structural similarity among acyl-CoA isomers presents a significant analytical challenge, requiring highly selective and robust methods for their separation and quantification.[2] This document provides detailed protocols for the chromatographic separation of acyl-CoA isomers using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), summarizing key quantitative data and experimental methodologies from established research.

Experimental Protocols

The analysis of acyl-CoAs is challenging due to their instability in aqueous solutions and the need for sensitive detection methods.[3] LC-MS/MS has become the most robust and reproducible method for this purpose.[1][4]

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

Effective sample preparation is crucial for the quantitative determination of acyl-CoAs, aiming to maximize recovery and minimize degradation.[1] Protein precipitation is a common first step.[3]

Materials:

  • Ice-cold methanol

  • Acetonitrile

  • 50 mM Ammonium Acetate (pH 6.8)

  • Centrifuge capable of reaching 20,000 x g at 4°C

Protocol for Cultured Cells or Tissues:

  • After removing the culture medium or homogenizing the tissue, immediately add ice-cold methanol to quench metabolic activity and extract metabolites.[5]

  • For efficient extraction of a broad range of acyl-CoAs, a mixture of organic solvents is often employed. For instance, after initial methanol extraction, add acetonitrile.[3]

  • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 20,000 x g) at 4°C for 3-5 minutes to pellet proteins and cellular debris.[5]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporate the solvent to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in a solution suitable for LC-MS analysis. For short to medium-chain acyl-CoAs, use a buffer like 50 mM ammonium acetate (pH 6.8). For medium to long-chain species, the same buffer with 20% acetonitrile can be used.[5]

Chromatographic Separation: Reversed-Phase LC

Reversed-phase liquid chromatography (RPLC) is frequently used for the separation of acyl-CoAs.[1] The retention time generally increases with the length of the fatty acid chain and decreases with the number of double bonds.[3]

Instrumentation & Columns:

  • An HPLC or UHPLC system, such as an Agilent 1100 or Dionex Ultimate 3000.[3][5]

  • Reversed-phase columns like a Luna C18(2) (100 Å) or an Agilent ZORBAX 300SB-C8 are effective.[3][6]

Mobile Phases:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8) or 100 mM ammonium formate (pH 5.0).[5][6]

  • Mobile Phase B: Methanol or Acetonitrile.[3][5]

Example Gradient Protocol: This protocol is adapted for the separation of a broad range of acyl-CoAs.[3][5]

  • Flow Rate: 0.2 mL/min

  • Gradient:

    • 0 - 1.5 min: 2% B

    • 1.5 - 3 min: Ramp to 15% B

    • 3 - 5.5 min: Ramp to 95% B

    • 5.5 - 14.5 min: Hold at 95% B

    • 14.5 - 15 min: Return to 2% B

    • 15 - 20 min: Re-equilibration at 2% B

Mass Spectrometry Detection

Tandem mass spectrometry (MS/MS) provides the high sensitivity and specificity required for acyl-CoA analysis.[7] Multiple Reaction Monitoring (MRM) is a sensitive approach for targeted quantitative analysis.[6]

Instrumentation:

  • A triple quadrupole mass spectrometer (e.g., Waters Micromass Quattro Micro) or a high-resolution mass spectrometer (e.g., Thermo Q Exactive).[3][5]

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[3]

  • MRM Transitions: A programmed MRM method can be developed to scan for all potential acyl-CoAs based on their characteristic fragmentation. A common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate group.[1][6]

  • Optimization: MS parameters such as desolvation potential and collision energy should be optimized for each analyte by direct infusion of standards.[7]

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical LC-MS/MS method for acyl-CoA analysis. The limits of detection (LOD) demonstrate the high sensitivity of the technique.

Analyte (Acyl-CoA)Retention Time (min)Limit of Detection (LOD)Recovery Range (%)
Acetyl-CoA (C2)-1-5 fmol90-111%
Propionyl-CoA (C3)-1-5 fmol90-111%
Butyryl-CoA (C4)-1-5 fmol90-111%
Hexanoyl-CoA (C6)-1-5 fmol90-111%
Octanoyl-CoA (C8)~7.51-5 fmol90-111%
Decanoyl-CoA (C10)~8.51-5 fmol90-111%
Lauroyl-CoA (C12)~9.51-5 fmol90-111%
Myristoyl-CoA (C14)~10.51-5 fmol90-111%
Palmitoyl-CoA (C16:0)~11.51-5 fmol90-111%
Stearoyl-CoA (C18:0)~12.51-5 fmol90-111%
Oleoyl-CoA (C18:1)~12.01-5 fmol90-111%

Data compiled from multiple sources, representing typical performance. Retention times are approximate and depend on the specific system and conditions.[3][8][9]

Visualized Workflows and Relationships

To better understand the experimental process and the factors influencing separation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Quench Metabolic Quenching & Lysis (Cold Methanol) Sample->Quench Extract Protein Precipitation & Extraction (Acetonitrile) Quench->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution in Mobile Phase A Dry->Reconstitute LC Chromatographic Separation (Reversed-Phase Column) Reconstitute->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Data Data Acquisition MS->Data Process Peak Integration & Quantification Data->Process Report Results & Reporting Process->Report

Caption: General experimental workflow for acyl-CoA analysis.

G cluster_factors Influencing Chromatographic Parameters Separation Acyl-CoA Isomer Separation (Resolution & Peak Shape) Col Stationary Phase (e.g., C18, C8) Col->Separation MP Mobile Phase (pH, Organic Modifier) MP->Separation Grad Gradient (Slope, Duration) Grad->Separation Flow Flow Rate Flow->Separation Temp Column Temperature Temp->Separation

Caption: Factors influencing chromatographic separation of isomers.

References

Application Notes and Protocols for Cellular Extraction of 5-Hydroxypentanoyl-CoA for Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is a coenzyme A (CoA) derivative that plays a role in various metabolic pathways. As an acyl-CoA, it is a key intermediate in cellular metabolism, potentially involved in fatty acid metabolism and the biosynthesis of C5 platform chemicals. Accurate and reliable quantification of this compound in cellular extracts is crucial for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of this compound from cellular samples for subsequent metabolomic analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited availability of specific data for this compound, the protocols and quantitative data presented are largely based on established methods for short-chain acyl-CoAs. Researchers are advised to validate and optimize these methods for their specific experimental context.

Data Presentation: Quantitative Comparison of Extraction Methods

The efficiency of metabolite extraction is critical for accurate quantification. The following table summarizes recovery rates for various short-chain acyl-CoAs using different extraction methods, providing a baseline for the expected performance for this compound.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/Isopropanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[1]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoANot ReportedNot Reported93-104% (extraction), 83-90% (SPE)
Octanoyl-CoANot ReportedNot Reported93-104% (extraction), 83-90%
Oleoyl-CoANot ReportedNot Reported93-104% (extraction), 83-90%

Note: Data is compiled from multiple sources for general guidance.[1] Recovery rates for this compound are not explicitly reported in the literature and should be experimentally determined.

Experimental Protocols

Protocol 1: 5-Sulfosalicylic Acid (SSA) Extraction

This protocol is favored for its simplicity and effectiveness in precipitating proteins while preserving short-chain acyl-CoAs.

Materials and Reagents:

  • Frozen cell pellets or tissues

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, ice-cold

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Sample Quenching and Pulverization:

    • Rapidly freeze cell pellets or tissues in liquid nitrogen to quench metabolic activity.

    • For tissues, grind to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue or cell pellet (typically 10-50 mg) to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using, spike the SSA solution with internal standards.

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds) on ice.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Sample Storage and Analysis:

    • The extract is ready for immediate LC-MS/MS analysis.

    • For storage, freeze extracts at -80°C to minimize degradation.

Protocol 2: Organic Solvent Extraction with Solid-Phase Extraction (SPE)

This method offers comprehensive extraction of a wide range of acyl-CoA species but involves more steps.

Materials and Reagents:

  • Frozen cell pellets or tissues

  • Acetonitrile/Methanol/Water (e.g., 40:40:20 v/v/v), ice-cold

  • Liquid nitrogen

  • Homogenizer

  • Refrigerated centrifuge

  • Lyophilizer (freeze-dryer)

  • SPE columns (e.g., Oasis HLB)

  • SPE column conditioning, washing, and elution solutions (refer to manufacturer's instructions)

  • Reconstitution solution (e.g., 50% methanol in water)

Procedure:

  • Sample Quenching and Homogenization:

    • Quench and pulverize samples as described in Protocol 1.

    • Add a 20-fold excess (v/w) of the pre-chilled extraction solution (e.g., 4 ml for 200 mg of tissue) to the frozen powder and homogenize on ice.

  • Protein Removal:

    • Incubate on ice for 30 minutes with occasional mixing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant.

  • Sample Concentration:

    • Freeze the supernatant and lyophilize to dryness.

  • Solid-Phase Extraction (SPE) for Purification:

    • Reconstitute the dried extract in the appropriate loading buffer for the SPE column.

    • Condition and equilibrate the SPE column according to the manufacturer's protocol.

    • Load the sample onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with the appropriate elution solvent.

  • Final Sample Preparation:

    • Dry the eluted fraction under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of reconstitution solution for LC-MS/MS analysis.

Visualizations

Signaling and Metabolic Pathways

Caption: Biosynthesis and subsequent metabolism of this compound.

Experimental Workflow

cellular_extraction_workflow sample Cell/Tissue Sample quench Quench Metabolism (Liquid Nitrogen) sample->quench homogenize Homogenization & Protein Precipitation (e.g., 5% SSA) quench->homogenize centrifuge Centrifugation (16,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis storage Storage at -80°C supernatant->storage

Caption: Workflow for the cellular extraction of this compound.

References

Application Notes and Protocols: Fluorescent Labeling of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of 5-Hydroxypentanoyl-CoA, a key intermediate in various metabolic pathways. The described method utilizes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" for specific and efficient conjugation of a fluorescent dye to a modified this compound analog.[1][2][3] This approach allows for the sensitive detection and visualization of this important metabolite in biochemical assays and cellular imaging.

Introduction

This compound is an acyl-CoA thioester involved in several metabolic processes. Studying its dynamics, localization, and interactions is crucial for understanding cellular metabolism and its dysregulation in disease. Fluorescently labeling this compound provides a powerful tool for its direct visualization and quantification. This protocol describes a two-step strategy: first, the synthesis of an azide-modified this compound (5-azidopentanoyl-CoA), and second, the fluorescent labeling of this analog via click chemistry with an alkyne-functionalized fluorescent reporter.[1][4]

Principle of the Method

The core of this protocol is the bioorthogonal click chemistry reaction.[2][3] An azide group is metabolically or synthetically incorporated into the this compound molecule. This azide-modified molecule can then be specifically and covalently labeled with a fluorescent dye that contains a terminal alkyne group. The reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules.[5]

Materials and Reagents

Reagents for Synthesis of 5-azidopentanoyl-CoA
  • 5-bromopentanoic acid

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Coenzyme A trilithium salt

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Reagents for Fluorescent Labeling
  • 5-azidopentanoyl-CoA

  • Alkyne-modified fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FITC, Alkyne-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Methanol

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Protocol 1: Synthesis of 5-azidopentanoic acid
  • Dissolve 5-bromopentanoic acid (1 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at 60°C for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-azidopentanoic acid.

Protocol 2: Synthesis of 5-azidopentanoyl-CoA
  • Dissolve 5-azidopentanoic acid (1.2 eq) in anhydrous THF.

  • Cool the solution to 0°C and add triethylamine (1.2 eq).

  • Add ethyl chloroformate (1.2 eq) dropwise and stir the mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, dissolve Coenzyme A trilithium salt (1 eq) in a 0.5 M aqueous NaHCO3 solution (pH 8.0).

  • Slowly add the mixed anhydride solution to the Coenzyme A solution at 0°C with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 4 hours.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Purify the 5-azidopentanoyl-CoA by preparative reverse-phase HPLC.

  • Lyophilize the collected fractions to obtain the pure product.

Protocol 3: Fluorescent Labeling of 5-azidopentanoyl-CoA via Click Chemistry
  • Prepare a fresh stock solution of the alkyne-fluorescent dye in DMSO.

  • In a microcentrifuge tube, prepare the click chemistry reaction mixture in the following order:

    • 5-azidopentanoyl-CoA (1 eq) in PBS (pH 7.4)

    • Alkyne-fluorescent dye (1.5 eq)

    • Freshly prepared 100 mM sodium ascorbate (10 eq)

    • Freshly prepared 20 mM CuSO4 and 100 mM THPTA premix (1 eq CuSO4)

  • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • Quench the reaction by adding 10 mM EDTA.

  • Purify the fluorescently labeled this compound analog using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by 0.1% TFA in water.

    • Load the reaction mixture.

    • Wash with 0.1% TFA in water to remove excess reagents.

    • Elute the labeled product with a gradient of acetonitrile in 0.1% TFA.

  • Analyze the purified product by analytical reverse-phase HPLC with fluorescence detection and confirm its identity by mass spectrometry.

  • Determine the concentration of the fluorescently labeled product by measuring the absorbance of the fluorophore.

Data Presentation

Table 1: Characteristics of Alkyne-Modified Fluorescent Dyes

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)
Alkyne-FITC4955190.9270,000
Alkyne-TAMRA5555800.6592,000
Alkyne-Cy56496700.28250,000

Table 2: HPLC Gradients for Purification and Analysis

StepTime (min)%A (0.1% TFA in H₂O)%B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
Preparative
1095510
2595510
33559510
44059510
Analytical
109821
229821
3222981
4252981

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-azidopentanoyl-CoA cluster_labeling Fluorescent Labeling cluster_purification Purification & Analysis step1 5-bromopentanoic acid + NaN3 -> 5-azidopentanoic acid step2 5-azidopentanoic acid + Coenzyme A -> 5-azidopentanoyl-CoA step1->step2 Activation step3 5-azidopentanoyl-CoA + Alkyne-Dye step2->step3 step4 Click Reaction (CuSO4, Ascorbate) step3->step4 step5 SPE Purification step4->step5 step6 HPLC & Mass Spec Analysis step5->step6

Caption: Workflow for the synthesis and fluorescent labeling of this compound.

click_chemistry mol1 5-azidopentanoyl-CoA catalyst Cu(I) mol1->catalyst mol2 Alkyne-Fluorophore mol2->catalyst product Fluorescently Labeled This compound catalyst->product Triazole Linkage

Caption: Click chemistry reaction for fluorescent labeling.

Applications

  • Enzyme Assays: The fluorescently labeled this compound can serve as a substrate for enzymes that utilize this molecule, allowing for continuous monitoring of enzyme activity through changes in fluorescence polarization, FRET, or intensity.

  • Cellular Imaging: When introduced into cells (e.g., via microinjection or cell-permeable derivatives), the fluorescent probe can be used to visualize the subcellular localization and trafficking of this compound.

  • Drug Discovery: This tool can be used in high-throughput screening assays to identify inhibitors or modulators of enzymes that metabolize this compound.

  • Metabolite Profiling: The fluorescent tag enables sensitive detection in complex biological samples when coupled with separation techniques like HPLC or capillary electrophoresis.

Troubleshooting

ProblemPossible CauseSolution
Low yield of 5-azidopentanoyl-CoA Incomplete activation of 5-azidopentanoic acid.Ensure anhydrous conditions and optimal stoichiometry of activating agents.
Degradation of Coenzyme A.Use fresh Coenzyme A and maintain a basic pH during the reaction.
Low labeling efficiency Inactive catalyst.Use freshly prepared sodium ascorbate and ensure the copper is in the Cu(I) state.
Steric hindrance.Consider using a longer linker on the alkyne-fluorophore.
High background fluorescence Incomplete removal of unreacted dye.Optimize the SPE purification protocol, including additional wash steps.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Organic solvents like DMF and THF are flammable and harmful. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Always consult the Material Safety Data Sheets (MSDS) for all chemicals before use.

References

Application Notes and Protocols: 5-Hydroxypentanoyl-CoA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 5-Hydroxypentanoyl-CoA in enzyme kinetics, focusing on the enzymes involved in its metabolism. This document includes detailed experimental protocols and kinetic data to support research and development in microbiology, metabolic engineering, and drug discovery.

Introduction

This compound, also known as 5-hydroxyvaleryl-CoA, is a key intermediate in the anaerobic degradation of 5-aminovalerate by certain microorganisms, such as Clostridium aminovalericum.[1][2] The study of enzymes that produce and metabolize this acyl-CoA derivative is crucial for understanding microbial metabolic pathways and for the potential development of novel biocatalysts and antimicrobial agents. This document focuses on two key enzymes in the 5-aminovalerate degradation pathway: 5-hydroxypentanoate CoA-transferase, which synthesizes this compound, and 5-hydroxyvaleryl-CoA dehydratase, which catalyzes its subsequent conversion.

Metabolic Pathway

The degradation of 5-aminovalerate in Clostridium aminovalericum involves a series of enzymatic reactions where this compound is a central intermediate. The pathway begins with the conversion of 5-aminovalerate and culminates in the production of common metabolic products.

5-Aminovalerate Degradation Pathway cluster_main 5-Aminovalerate Degradation in Clostridium aminovalericum 5-Aminovalerate 5-Aminovalerate Glutaric semialdehyde Glutaric semialdehyde 5-Aminovalerate->Glutaric semialdehyde Transaminase 5-Hydroxypentanoate 5-Hydroxypentanoate Glutaric semialdehyde->5-Hydroxypentanoate 5-Hydroxyvalerate Dehydrogenase This compound This compound 5-Hydroxypentanoate->this compound 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14) 4-Pentenoyl-CoA 4-Pentenoyl-CoA This compound->4-Pentenoyl-CoA 5-Hydroxyvaleryl-CoA Dehydratase Further Metabolism Further Metabolism 4-Pentenoyl-CoA->Further Metabolism Multiple Steps

5-Aminovalerate degradation pathway highlighting this compound.

Enzyme Kinetic Data

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolism of this compound in Clostridium aminovalericum.

Table 1: Kinetic Parameters of 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14)

Substrate (CoA Donor)Km (mM)Relative Vmax (%)
This compound0.12100
Propionyl-CoA0.2585
Acetyl-CoA0.4070
Butyryl-CoA0.6055
Valeryl-CoA0.8040

Data extracted from the full text of Eikmanns U, Buckel W (1990). Properties of 5-hydroxyvalerate CoA-transferase from Clostridium aminovalericum. Biol Chem Hoppe-Seyler, 371(11), 1077-1082.

Table 2: Kinetic Parameters of 5-Hydroxyvaleryl-CoA Dehydratase

SubstrateKm (µM)Vmax (U/mg)
5-Hydroxyvaleryl-CoA1525
4-Pentenoyl-CoA (reverse reaction)2518

Data extracted from the full text of Eikmanns U, Buckel W (1991). Crystalline green 5-hydroxyvaleryl-CoA dehydratase from Clostridium aminovalericum. Eur J Biochem, 197(3), 661-668.

Experimental Protocols

This section provides detailed protocols for the enzymatic assays of 5-hydroxypentanoate CoA-transferase and 5-hydroxyvaleryl-CoA dehydratase.

Protocol 1: Continuous Spectrophotometric Assay for 5-Hydroxypentanoate CoA-transferase

This assay measures the formation of this compound by monitoring the decrease in the concentration of the thiol-reactive reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as free Coenzyme A is consumed in the reverse reaction.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Magnesium chloride (MgCl₂) (10 mM)

  • DTNB (1 mM in Tris-HCl buffer)

  • Acetate (1 M)

  • This compound (10 mM stock)

  • Coenzyme A (10 mM stock)

  • Purified 5-hydroxypentanoate CoA-transferase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Tris-HCl buffer

    • 100 µL MgCl₂

    • 50 µL DTNB

    • 20 µL Acetate

  • Add a known amount of purified 5-hydroxypentanoate CoA-transferase to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 10 µL of this compound.

  • Immediately monitor the decrease in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹).

Assay_Workflow_CoA_Transferase cluster_workflow Workflow for 5-Hydroxypentanoate CoA-transferase Assay start Start prepare Prepare Reaction Mix (Buffer, MgCl2, DTNB, Acetate) start->prepare add_enzyme Add Purified Enzyme prepare->add_enzyme equilibrate Equilibrate to 37°C add_enzyme->equilibrate initiate Initiate with This compound equilibrate->initiate monitor Monitor Absorbance at 412 nm initiate->monitor calculate Calculate Reaction Rate monitor->calculate end End calculate->end

Workflow for the spectrophotometric assay of 5-hydroxypentanoate CoA-transferase.
Protocol 2: Coupled Spectrophotometric Assay for 5-Hydroxyvaleryl-CoA Dehydratase

This assay measures the activity of 5-hydroxyvaleryl-CoA dehydratase by coupling the formation of the double bond in 4-pentenoyl-CoA to the reduction of a chromogenic substrate by a partnering enzyme.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • This compound (10 mM stock)

  • NADH (10 mM stock)

  • A suitable enoyl-CoA reductase as a coupling enzyme

  • Purified 5-hydroxyvaleryl-CoA dehydratase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL Potassium phosphate buffer

    • 50 µL NADH

    • A saturating amount of the coupling enoyl-CoA reductase

  • Add a known amount of purified 5-hydroxyvaleryl-CoA dehydratase to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 20 µL of this compound.

  • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

  • The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

Coupled_Assay_Workflow cluster_workflow Workflow for Coupled Assay of 5-Hydroxyvaleryl-CoA Dehydratase start Start prepare Prepare Reaction Mix (Buffer, NADH, Coupling Enzyme) start->prepare add_enzyme Add Purified 5-Hydroxyvaleryl-CoA Dehydratase prepare->add_enzyme equilibrate Equilibrate to 30°C add_enzyme->equilibrate initiate Initiate with This compound equilibrate->initiate monitor Monitor Absorbance at 340 nm initiate->monitor calculate Calculate Reaction Rate monitor->calculate end End calculate->end

Workflow for the coupled spectrophotometric assay of 5-hydroxyvaleryl-CoA dehydratase.

References

Application Notes and Protocols for Stable Isotope Labeling of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules, quantify their concentrations in complex biological matrices, and elucidate biochemical pathways.[1] This document provides detailed application notes and protocols for the synthesis, analysis, and application of stable isotope-labeled 5-Hydroxypentanoyl-CoA. This compound is an acyl-CoA thioester that may play a role in various metabolic processes, including fatty acid metabolism. Its labeled counterpart serves as an invaluable tool for metabolic research and as an internal standard for quantitative mass spectrometry.

Applications

The use of stable isotope-labeled this compound offers several advantages in biomedical and pharmaceutical research:

  • Metabolic Tracer Studies: Labeled this compound can be introduced into cellular or animal models to track its conversion to downstream metabolites, providing insights into its metabolic pathways.

  • Quantitative Bioanalysis: As an internal standard in mass spectrometry-based assays, it allows for the precise and accurate quantification of endogenous (unlabeled) this compound in various biological samples. This is crucial for understanding its physiological and pathological roles.

  • Enzyme Assays: It can be used as a substrate to characterize the activity and kinetics of enzymes involved in its metabolism.

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, labeled analogues are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates that may interact with or be metabolized through similar pathways.

Data Presentation

The following table summarizes the key mass spectrometry data for unlabeled and a hypothetical 13C5-labeled this compound. This data is essential for setting up and interpreting mass spectrometry experiments.

CompoundChemical FormulaExact Mass (Monoisotopic)Precursor Ion ([M+H]+)Characteristic Fragment Ion ([M+H-507]+)
This compoundC26H44N7O18P3S867.1676868.1754361.1802
13C5-5-Hydroxypentanoyl-CoA13C5C21H44N7O18P3S872.1844873.1922366.1970

Experimental Protocols

Protocol 1: Synthesis of 13C5-5-Hydroxypentanoic Acid

This protocol outlines a potential synthetic route for 13C5-5-hydroxypentanoic acid, the precursor for labeled this compound. The synthesis starts from a commercially available 13C-labeled building block.

Materials:

  • 13C3-Malonic acid

  • 13C2-Ethyl bromoacetate

  • Sodium ethoxide (NaOEt) in ethanol

  • Lithium aluminum hydride (LiAlH4)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Malonic Ester Synthesis:

    • In a round-bottom flask, dissolve 13C3-malonic acid in anhydrous ethanol.

    • Add sodium ethoxide to deprotonate the malonic acid, forming the diethyl malonate enolate.

    • Slowly add 13C2-ethyl bromoacetate to the reaction mixture and reflux for several hours. This will form a 13C5-labeled diethyl ester derivative.

  • Hydrolysis and Decarboxylation:

    • Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester groups to carboxylic acids.

    • Acidify the reaction with HCl and heat to induce decarboxylation, yielding 13C5-glutaric acid.

  • Reduction:

    • Carefully add the 13C5-glutaric acid to a suspension of lithium aluminum hydride in anhydrous diethyl ether at 0°C.

    • Allow the reaction to proceed until one of the carboxylic acid groups is selectively reduced to a primary alcohol.

    • Quench the reaction carefully with water and ice.

  • Purification:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the resulting 13C5-5-hydroxypentanoic acid by column chromatography.

Protocol 2: Enzymatic Synthesis of 13C5-5-Hydroxypentanoyl-CoA

This protocol describes the enzymatic conversion of the labeled carboxylic acid to its corresponding CoA thioester using an acyl-CoA synthetase.

Materials:

  • 13C5-5-Hydroxypentanoic acid (from Protocol 1)

  • Coenzyme A (CoA-SH)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.5)

  • Solid-phase extraction (SPE) cartridges (C18)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (100 mM, pH 7.5)

      • 13C5-5-Hydroxypentanoic acid (1 mM)

      • Coenzyme A (1.5 mM)

      • ATP (5 mM)

      • MgCl2 (10 mM)

      • Acyl-CoA Synthetase (e.g., 0.1-0.5 mg/mL)

    • The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 2-4 hours. The optimal time may vary depending on the enzyme activity.

  • Purification:

    • Purify the synthesized 13C5-5-Hydroxypentanoyl-CoA using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted hydrophilic components.

    • Elute the 13C5-5-Hydroxypentanoyl-CoA with a methanol/water mixture (e.g., 50-70% methanol).

    • Lyophilize or evaporate the solvent to obtain the purified product.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol provides a general method for the analysis of this compound and its stable isotope-labeled internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or methanol.

  • 13C5-5-Hydroxypentanoyl-CoA (as internal standard).

  • Biological samples (e.g., cell lysates, tissue homogenates).

Procedure:

  • Sample Preparation:

    • For cellular or tissue samples, perform a protein precipitation and extraction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the 13C5-5-Hydroxypentanoyl-CoA internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution to separate the analytes. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2-98% B

      • 15-18 min: 98% B

      • 18-20 min: Re-equilibrate to 2% B

    • The flow rate is typically 0.2-0.4 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the transitions for the analyte and internal standard.

    • MRM Transitions:

      • Unlabeled this compound: 868.2 -> 361.2

      • 13C5-5-Hydroxypentanoyl-CoA: 873.2 -> 366.2

    • Optimize collision energy for each transition to maximize signal intensity.

Visualization of Key Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Labeled Precursor cluster_coa_synthesis Enzymatic CoA Esterification C13_Malonic_Acid 13C3-Malonic Acid Malonic_Ester_Synthesis Malonic Ester Synthesis C13_Malonic_Acid->Malonic_Ester_Synthesis C13_Bromoacetate 13C2-Ethyl Bromoacetate C13_Bromoacetate->Malonic_Ester_Synthesis Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Malonic_Ester_Synthesis->Hydrolysis_Decarboxylation Reduction Selective Reduction Hydrolysis_Decarboxylation->Reduction Labeled_HPA 13C5-5-Hydroxypentanoic Acid Reduction->Labeled_HPA Enzymatic_Reaction Acyl-CoA Synthetase Labeled_HPA->Enzymatic_Reaction CoA_SH Coenzyme A CoA_SH->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction Labeled_HPCoA 13C5-5-Hydroxypentanoyl-CoA Enzymatic_Reaction->Labeled_HPCoA

Caption: Workflow for the synthesis of stable isotope-labeled this compound.

Analytical_Workflow Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction IS 13C5-5-Hydroxypentanoyl-CoA (Internal Standard) IS->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Metabolic_Pathway HPCoA This compound Dehydrogenase Acyl-CoA Dehydrogenase HPCoA->Dehydrogenase FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Dehydrogenase->Hydratase + H2O Dehydrogenase2 3-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase2 NAD+ -> NADH Thiolase Thiolase Dehydrogenase2->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA HydroxypropionylCoA 3-Hydroxypropionyl-CoA Thiolase->HydroxypropionylCoA TCA TCA Cycle AcetylCoA->TCA

References

Application Notes and Protocols for the Quantitative Assay of Delta-Hydroxyvaleryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-hydroxyvaleryl-CoA (δ-hydroxyvaleryl-CoA) is an intermediate in various metabolic pathways, and its quantification is crucial for understanding cellular metabolism and the mechanism of action of certain drugs. This document provides detailed application notes and protocols for the development of a robust quantitative assay for δ-hydroxyvaleryl-CoA. The primary recommended method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization, which offers a balance of sensitivity, specificity, and accessibility for most research laboratories. An alternative, more advanced method using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is also described for higher sensitivity and specificity.

Overview of Assay Strategies

Two primary methods are presented for the quantitative analysis of δ-hydroxyvaleryl-CoA:

  • Method 1: HPLC with Fluorescence Detection (Pre-column Derivatization): This method involves the derivatization of the hydroxyl group of δ-hydroxyvaleryl-CoA with a fluorescent tag, followed by separation and quantification using reverse-phase HPLC. This approach is cost-effective and suitable for routine analysis.

  • Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This method provides the highest sensitivity and specificity by utilizing the mass-to-charge ratio of the target analyte for detection and quantification. It is ideal for complex biological matrices and low-abundance samples.

Materials and Reagents

3.1. General Reagents

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Potassium phosphate (monobasic and dibasic)

  • Coenzyme A trilithium salt

  • 5-Hydroxyvaleric acid (for standard synthesis)

  • Dansyl chloride

  • Acetone

  • Sodium bicarbonate

  • Internal Standard (e.g., heptadecanoyl-CoA or a custom-synthesized stable isotope-labeled δ-hydroxyvaleryl-CoA)

3.2. Preparation of Delta-Hydroxyvaleryl-CoA Standard

Protocol for Chemo-Enzymatic Synthesis of δ-Hydroxyvaleryl-CoA (Adapted from general methods):

  • Activation of 5-Hydroxyvaleric Acid: 5-hydroxyvaleric acid is first converted to an activated intermediate, such as a mixed anhydride or an N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated 5-hydroxyvaleric acid is then reacted with the free thiol group of Coenzyme A trilithium salt in a suitable buffer (e.g., sodium bicarbonate buffer, pH 8.0-8.5).

  • Purification: The resulting δ-hydroxyvaleryl-CoA is purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted starting materials.

  • Quantification and Purity Assessment: The concentration of the synthesized standard is determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine moiety of CoA). Purity should be assessed by HPLC-UV.

Sample Preparation

The stability of acyl-CoA thioesters is critical. All sample preparation steps should be performed on ice, and samples should be processed quickly to minimize degradation.

4.1. Cell and Tissue Extraction

  • Homogenization: Homogenize frozen cell pellets or tissues in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water or 10% trichloroacetic acid).

  • Internal Standard Spiking: Add a known amount of internal standard to the homogenization mixture to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for analysis (e.g., 50 mM potassium phosphate buffer, pH 7.0 for the enzymatic assay, or the initial mobile phase for HPLC analysis).

Method 1: HPLC with Fluorescence Detection

This method relies on the derivatization of the hydroxyl group of δ-hydroxyvaleryl-CoA with dansyl chloride, a fluorescent labeling agent.[4][5][6][7]

5.1. Pre-column Derivatization Protocol

  • To the reconstituted sample extract or standard solution, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 50 µL of dansyl chloride solution (10 mg/mL in acetone).

  • Vortex briefly and incubate at 60°C for 30 minutes in the dark.

  • After incubation, add 10 µL of 10% formic acid to quench the reaction.

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

5.2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-60% B (linear gradient)

    • 25-30 min: 60% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation at 335 nm, Emission at 520 nm.

5.3. Data Analysis

Construct a standard curve by plotting the peak area of the dansyl-derivatized δ-hydroxyvaleryl-CoA standards against their known concentrations. Determine the concentration of δ-hydroxyvaleryl-CoA in the samples by interpolating their peak areas on the standard curve, after correcting for the internal standard.

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers superior sensitivity and specificity without the need for derivatization.

6.1. HPLC Conditions

  • Column: C18 or a mixed-mode column suitable for polar analytes (e.g., HILIC).[8][9]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient will need to be optimized to achieve good separation from other acyl-CoAs. A typical starting point would be a linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

6.2. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The m/z of the protonated δ-hydroxyvaleryl-CoA molecule ([M+H]⁺). This will need to be determined by direct infusion of the standard.

    • Product Ion (Q3): A characteristic fragment ion of δ-hydroxyvaleryl-CoA. A common fragment for acyl-CoAs is the pantetheine phosphate fragment.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

6.3. Data Analysis

Quantification is performed using a standard curve generated from the peak areas of the δ-hydroxyvaleryl-CoA standard at different concentrations, normalized to the peak area of the internal standard.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: HPLC-Fluorescence Quantification of δ-hydroxyvaleryl-CoA

Sample IDPeak Area (Analyte)Peak Area (Internal Standard)Normalized Peak AreaConcentration (µM)
Standard 1
Standard 2
...
Sample A
Sample B

Table 2: HPLC-MS/MS Quantification of δ-hydroxyvaleryl-CoA

Sample IDAnalyte MRM Peak AreaInternal Standard MRM Peak AreaArea Ratio (Analyte/IS)Concentration (nM)
Standard 1
Standard 2
...
Sample A
Sample B

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_fluorescence Method 1: HPLC-Fluorescence cluster_hplc_ms Method 2: HPLC-MS/MS sample Cell/Tissue Sample homogenize Homogenization & IS Spiking sample->homogenize centrifuge Protein Precipitation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute derivatize Dansyl Chloride Derivatization reconstitute->derivatize Method 1 hplc_ms HPLC Separation reconstitute->hplc_ms Method 2 hplc_fl HPLC Separation derivatize->hplc_fl fluorescence_detection Fluorescence Detection hplc_fl->fluorescence_detection data_analysis_fl Data Analysis fluorescence_detection->data_analysis_fl ms_detection MS/MS Detection (MRM) hplc_ms->ms_detection data_analysis_ms Data Analysis ms_detection->data_analysis_ms

Caption: Overall experimental workflow for the quantification of δ-hydroxyvaleryl-CoA.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_product Product delta_oh_coa δ-hydroxyvaleryl-CoA (with -OH group) dansyl_coa Dansylated δ-hydroxyvaleryl-CoA (Fluorescent) delta_oh_coa->dansyl_coa + Dansyl Chloride (pH 9.5, 60°C) dansyl_cl Dansyl Chloride dansyl_cl->dansyl_coa

Caption: Derivatization of δ-hydroxyvaleryl-CoA with dansyl chloride.

HPLC-MS/MS Detection Principle

hplc_msms_principle hplc HPLC Eluent esi Electrospray Ionization (ESI) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 [M+H]⁺ q2 Quadrupole 2 (Collision Cell) q1->q2 Selected Precursor q3 Quadrupole 3 (Product Ion Selection) q2->q3 Fragment Ions detector Detector q3->detector Selected Product

Caption: Principle of Multiple Reaction Monitoring (MRM) in HPLC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxypentanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5-Hydroxypentanoyl-CoA in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low recovery of this compound?

A1: Low recovery of this compound is a common issue stemming from its inherent instability and challenges in extraction and detection. Key factors include:

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH and temperature.[1]

  • Enzymatic Degradation: Endogenous enzymes in biological samples can rapidly degrade this compound.

  • Inefficient Extraction: The choice of extraction solvent and method significantly impacts recovery.

  • Suboptimal Analytical Conditions: Issues with LC-MS/MS parameters, such as improper MRM transitions or chromatographic conditions, can lead to poor signal.

Q2: What is the optimal pH and temperature for handling this compound?

A2: To minimize degradation, this compound should be handled at low temperatures (on ice) and in a slightly acidic to neutral pH range. Acyl-CoAs are known to be unstable in aqueous solutions, and maintaining a pH around 6.8 can improve stability.[1]

Q3: How should I store my this compound samples?

A3: For short-term storage, keep samples on ice. For long-term storage, it is recommended to store samples at -80°C.[1] Reconstitute just prior to analysis to minimize degradation in solution.[1]

Q4: What is the most reliable method for quantifying this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the most reliable method for the quantification of acyl-CoAs due to its high sensitivity and specificity.[1]

Troubleshooting Guides

Issue 1: Low Signal or No Peak Detected in LC-MS/MS Analysis

This is a frequent problem that can be attributed to several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Verify Sample Integrity:

    • Action: Ensure that samples were processed quickly and kept on ice to minimize enzymatic degradation.[1]

    • Rationale: Acyl-CoAs are unstable, and rapid quenching of metabolic activity is crucial.[1]

  • Optimize Extraction Procedure:

    • Action: Evaluate your extraction solvent. A mixture of acetonitrile, methanol, and water is often effective for acyl-CoA extraction.

    • Rationale: The polarity of the extraction solvent needs to be optimized to efficiently extract this compound from the sample matrix.

  • Check Mass Spectrometer Parameters:

    • Action: Confirm that the correct precursor and product ion masses (MRM transitions) for this compound are being used. The precursor ion will be the mass of this compound ([M+H]⁺), which is approximately 868.2 g/mol . A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1]

    • Rationale: Incorrect MRM transitions will result in no signal being detected for the target analyte.

Quantitative Data Summary: Factors Affecting this compound Recovery

ParameterRecommendationExpected Outcome on Recovery
Sample Handling Temperature Process on iceHigher
Storage Temperature -80°CHigher
Extraction Solvent Acetonitrile/Methanol/Water mixturesHigher (compared to single solvents)
pH of Aqueous Solutions ~6.8Higher
Issue 2: Poor Peak Shape and Low Reproducibility

Poor chromatography can lead to inaccurate quantification and unreliable results.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Action: Adjust the mobile phase composition and gradient. The use of an ion-pairing agent or a buffer like ammonium acetate can improve peak shape.[1]

    • Rationale: Proper chromatographic separation is essential to reduce ion suppression from co-eluting compounds.

  • Use an Internal Standard:

    • Action: Incorporate a suitable internal standard, such as an odd-chain or stable isotope-labeled acyl-CoA.

    • Rationale: An internal standard helps to normalize for sample loss during preparation and variations in instrument response.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:methanol:water 40:40:20 v/v/v) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Sample Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the pellet in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 868.2

    • Product Ion (Q3) for Quantification: m/z 361.1 (corresponding to the 5-hydroxypentanoyl moiety after neutral loss of 507.1)

    • Product Ion (Q3) for Confirmation: A secondary, less intense fragment ion should be monitored if available.

Visualizations

troubleshooting_workflow cluster_start Start cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_solutions Potential Solutions start Low Recovery of This compound check_stability Inherent Instability start->check_stability check_extraction Inefficient Extraction start->check_extraction check_chromatography Poor Chromatography start->check_chromatography check_ms_params Incorrect MS Parameters start->check_ms_params sol_stability Control Temperature & pH check_stability->sol_stability sol_extraction Optimize Solvent check_extraction->sol_extraction sol_chromatography Adjust Mobile Phase/Gradient check_chromatography->sol_chromatography sol_ms_params Verify MRM Transitions check_ms_params->sol_ms_params

A troubleshooting workflow for low this compound recovery.

synthesis_pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products acetyl_coa Acetyl-CoA enzyme 5-Hydroxypentanoate CoA-transferase (EC 2.8.3.14) acetyl_coa->enzyme hydroxypentanoate 5-Hydroxypentanoate hydroxypentanoate->enzyme product This compound enzyme->product acetate Acetate enzyme->acetate

Enzymatic synthesis of this compound.

References

Technical Support Center: Overcoming Matrix Effects in 5-Hydroxypentanoyl-CoA LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and overcome matrix effects in the quantitative analysis of 5-Hydroxypentanoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: A matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[4][5] this compound, being an endogenous metabolite, is often measured in complex biological matrices like plasma, serum, or tissue homogenates, which are rich in components notorious for causing matrix effects, such as phospholipids, salts, and proteins.[1]

Q2: What are the primary causes of matrix effects in biological samples?

A2: The most common sources of matrix effects in biological samples analyzed by LC-MS/MS are:

  • Phospholipids: Abundant in plasma and cell membranes, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI).[6][7]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ESI source, reducing ionization efficiency and fouling the instrument.[1]

  • Endogenous Metabolites: Other small molecules in the sample can co-elute with this compound and compete for ionization.

  • Exogenous Components: Anticoagulants (e.g., EDTA), dosing vehicles, or co-administered drugs can also interfere with ionization.[1]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several established methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the LC eluent stream after the column.[8] A blank matrix extract is then injected. Dips or peaks in the otherwise stable analyte signal indicate retention times where ion suppression or enhancement occurs.[8][9]

  • Post-Extraction Spike Comparison: This is a quantitative assessment.[1] The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte concentration in a neat (clean) solvent. The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of the effect (MF < 1 for suppression, MF > 1 for enhancement).[1][10]

  • Standard Addition: In this method, the sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each. By extrapolating the resulting calibration curve back to a zero response, the endogenous concentration can be determined, effectively accounting for the matrix effect in that specific sample.[3][4]

Q4: What is the best way to compensate for matrix effects?

A4: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][11] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12] Because the SIL-IS is added at a known concentration to all samples, standards, and QCs, the ratio of the analyte signal to the IS signal remains constant, allowing for accurate quantification even when the absolute signal intensity varies.[2] Biosynthesis of labeled acyl-CoA libraries using techniques like SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture) is an effective way to generate appropriate internal standards.[12][13][14][15]

Troubleshooting Guide

Problem 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause Recommended Solution
Ion Suppression from Phospholipids Phospholipids from biological samples are a primary cause of ion suppression.[7] Implement a sample preparation method specifically designed to remove them. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE, Ostro) are highly effective.[7]
Co-elution with Interfering Compounds The analyte is eluting at the same time as matrix components. Modify your chromatographic method to improve separation.[4][16] Try adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry (e.g., HILIC if you are using C18).
High Salt Concentration Non-volatile salts are suppressing ionization. Ensure your sample preparation method, such as SPE, effectively removes salts. If possible, dilute the sample with the initial mobile phase, but be mindful of maintaining sufficient sensitivity.[4]
Suboptimal MS Source Conditions The ion source parameters (e.g., temperature, gas flows, voltages) may not be optimal for this compound in the presence of your matrix. Optimize source conditions by infusing the analyte in a post-extraction matrix blank to find the most robust settings.
Problem 2: Poor Reproducibility and High Variability in QC Samples
Possible Cause Recommended Solution
Variable Matrix Effects Between Samples Different lots of biological matrix can have varying compositions, leading to inconsistent suppression.[10] The most robust solution is to use a Stable Isotope-Labeled Internal Standard (SIL-IS).[11] This will correct for sample-to-sample variations in matrix effects.
Inconsistent Sample Preparation Manual sample preparation steps, especially Liquid-Liquid Extraction (LLE) or complex Solid-Phase Extraction (SPE), can introduce variability. Automate sample preparation where possible. Ensure protocols are followed precisely and that all reagents and materials are consistent.
Analyte Degradation Acyl-CoAs can be susceptible to enzymatic or chemical degradation during sample handling and preparation. Always keep samples on ice and process them as quickly as possible.[17] Using an extraction solvent like 5-sulfosalicylic acid (SSA) can rapidly quench enzymatic activity.[17][18]

Experimental Protocols & Data

Comparison of Sample Preparation Techniques

Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove interfering substances like phospholipids and proteins while maximizing the recovery of this compound.[2][3]

Table 1: Representative Recovery and Matrix Effect Data for Acyl-CoA Extraction Methods

Method Description Typical Analyte Recovery (%) Matrix Effect (MF) Key Advantages Key Disadvantages
Protein Precipitation (PPT) Proteins are precipitated with a solvent like acetonitrile or methanol. The supernatant is injected.80-100%0.2 - 0.7 (High Suppression)Simple, fast, and inexpensive.Ineffective at removing phospholipids and salts, leading to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Separates compounds based on their solubility in two immiscible liquids.60-90%0.7 - 0.9 (Moderate Suppression)Can provide a cleaner extract than PPT.Can be labor-intensive, require large solvent volumes, and may have lower recovery.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[18]85-95%[19][20]0.9 - 1.1 (Minimal Suppression)Highly effective at removing interferences, leading to cleaner extracts and reduced matrix effects.[2]Requires method development and can be more time-consuming and expensive than PPT.
5-Sulfosalicylic Acid (SSA) Precipitation Proteins are precipitated with SSA. The supernatant can often be directly injected.60-80% for short-chain acyl-CoAs[17][18]0.9 - 1.0 (Minimal Suppression)Simple workflow that avoids the need for SPE and effectively recovers short-chain acyl-CoAs.[17][18]May not be as effective for longer-chain acyl-CoAs.

Note: Data are representative for short-to-medium chain acyl-CoAs and should be empirically verified for this compound.

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for short- and medium-chain acyl-CoAs and is designed to remove proteins, salts, and phospholipids.[19][20]

  • Sample Homogenization: Homogenize ~50 mg of frozen tissue or cell pellet on ice in 1 mL of an extraction solvent (e.g., 2:1 methanol:chloroform or an acidic buffer) containing a suitable SIL-IS.[17]

  • Protein Precipitation: Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C.[19] Collect the supernatant.

  • SPE Column Conditioning: Condition a mixed-mode or ion-exchange SPE cartridge (e.g., 2-(2-pyridyl)ethyl functionalized silica) with 1-2 mL of methanol followed by 1-2 mL of water.[20]

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE column.

  • Washing: Wash the column with 1-2 mL of a weak solvent (e.g., acetonitrile/water/acetic acid mixture) to remove unbound interferences like salts and phospholipids.[19][20]

  • Elution: Elute the this compound with 1-2 mL of an appropriate elution solvent (e.g., methanol/ammonium formate mixture).[19][20]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects

This procedure helps visualize regions of ion suppression or enhancement in your chromatogram.[8][9]

  • Prepare Solutions:

    • Infusion Solution: A standard solution of this compound in mobile phase at a concentration that gives a strong, stable signal (~100 ng/mL).

    • Sample: A blank matrix sample prepared using your intended extraction method (e.g., PPT or SPE).

  • System Setup:

    • Deliver the infusion solution at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Connect the output of the LC column and the output of the syringe pump to a T-junction.

    • Connect the outlet of the T-junction to the MS ion source.

  • Execution:

    • Begin acquiring MS/MS data for the this compound transition.

    • Start the LC gradient (without injection) and the infusion pump. Allow the signal to stabilize for several minutes.

    • Once a stable baseline is achieved, inject the prepared blank matrix extract.

  • Analysis: Monitor the signal for the infused standard throughout the run. A stable, flat baseline indicates no matrix effects. A significant drop in the baseline signal indicates a zone of ion suppression, while a rise indicates ion enhancement.[9]

Visualizations

Workflow for Mitigating Matrix Effects

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Evaluation & Validation Sample Biological Sample (Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Choose Extraction: PPT vs. LLE vs. SPE Add_IS->Extraction Cleanup Phospholipid Removal (if needed) Extraction->Cleanup If PPT/LLE used Reconstitute Dry & Reconstitute Extraction->Reconstitute If SPE used Cleanup->Reconstitute LC_Sep Chromatographic Separation (Optimize Gradient & Column) Reconstitute->LC_Sep MS_Detect MS/MS Detection (Optimize Source) LC_Sep->MS_Detect Assess_ME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) MS_Detect->Assess_ME Assess_ME->Extraction If ME is high, re-optimize prep Quant Quantification (Analyte/IS Ratio) Assess_ME->Quant If ME is acceptable

Caption: Workflow for identifying and mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Logic for Low Signal Intensity

start Low or Unstable Signal? check_is Is SIL-IS Signal Also Low/Unstable? start->check_is check_system System Suitability OK? check_is->check_system Yes (Both signals affected) matrix_effect Suspect Matrix Effect check_is->matrix_effect No (Analyte suppressed, IS is stable/absent) instrument_issue Troubleshoot Instrument: Clean Source, Check LC check_system->instrument_issue No check_system->matrix_effect Yes assess_me Perform Post-Column Infusion Test matrix_effect->assess_me suppression_zone Suppression Zone Identified? assess_me->suppression_zone optimize_lc Optimize Chromatography to Avoid Co-elution suppression_zone->optimize_lc Yes no_suppression No Clear Suppression Zone? suppression_zone->no_suppression No improve_prep Improve Sample Prep: Use SPE or Phospholipid Removal Plates optimize_lc->improve_prep If needed no_suppression->improve_prep

Caption: Decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

Technical Support Center: Optimization of Mobile Phase for Acyl-CoA Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for enhancing the resolution of Acyl-CoA species during chromatographic experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Peak Shape Issues

Question: Why are my Acyl-CoA peaks tailing?

Answer: Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue when analyzing Acyl-CoAs.[1] Several factors can contribute to this phenomenon:

  • Secondary Interactions: Acyl-CoAs can have secondary interactions with residual silanol groups on the silica-based stationary phase, which can cause tailing.[1][2][3] Operating at a lower mobile phase pH can help protonate these silanol groups and reduce interactions.[3] Using an end-capped column is also recommended.[3][4]

  • Column Overload: Injecting an excessive amount of sample can lead to saturation of the column, resulting in broadened and tailing peaks.[1][3][4] To resolve this, decrease the concentration of your analyte or reduce the injection volume.[2][3]

  • Column Degradation: Over time, the stationary phase can degrade, or the column inlet frit can become partially blocked, leading to peak distortion.[2][5][6] If you suspect column degradation, flushing the column or replacing it may be necessary.[2][6] Using a guard column can help protect the analytical column from contaminants.[2]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role. Operating close to an analyte's pKa can result in inconsistent and tailing peaks. Using buffers can help maintain a stable pH and minimize these effects.[4]

Question: What causes peak fronting in my chromatogram?

Answer: Peak fronting is often observed when the peak's leading edge is broader than its trailing edge. Common causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[2][3] It is ideal to dissolve the sample in the initial mobile phase or a weaker solvent.[2]

  • Column Overload: Similar to peak tailing, overloading the column can also result in peak fronting.[1][3] Reducing the sample load by decreasing the injection volume or the sample concentration can rectify this issue.[1]

  • Low Temperature: In some instances, operating at a low column temperature can contribute to peak fronting.[1] Optimizing the column temperature may improve the peak shape.[1]

  • Column Collapse: This can occur if the column is operated outside the manufacturer's recommended pH and temperature ranges.[3]

Resolution and Co-elution Issues

Question: How can I improve the resolution between closely eluting Acyl-CoA species?

Answer: Achieving better resolution of co-eluting or closely eluting Acyl-CoA peaks is essential for accurate quantification. Here are several strategies:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time and improve the resolution of closely eluting compounds.[1][3]

  • Change the Mobile Phase Composition:

    • Organic Modifier: Switching between different organic modifiers, such as acetonitrile and methanol, can alter the selectivity of the separation.[1]

    • pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the Acyl-CoAs, which can lead to improved separation.[1]

  • Select a Different Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column chemistry can provide the necessary selectivity. You might consider columns with different bonded phases, such as C8, C18, or Phenyl-Hexyl.[1] For very long-chain acyl-CoAs, a C4 column may provide a better peak shape.[2]

  • Adjust Column Parameters:

    • Decrease Particle Size: Columns with smaller particles offer higher efficiency and can result in improved resolution.[1]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but this will also lead to longer analysis times and higher backpressure.[1]

    • Adjust Column Temperature: Modifying the temperature can affect the selectivity of the separation.[1]

Baseline and System Issues

Question: My baseline is noisy. What are the common causes and how can I fix it?

Answer: A noisy baseline can make it challenging to accurately detect and quantify low-level Acyl-CoA species.[1] Common causes include:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a frequent cause of baseline noise.[1]

  • Contaminated Mobile Phase: Impurities in the mobile phase or the presence of bacterial growth can result in a noisy baseline.[1]

  • Detector Issues: A failing lamp or a dirty flow cell in the detector can be a source of noise.[1]

  • Incomplete Mobile Phase Mixing: If the components of the mobile phase are not mixed properly, it can lead to a fluctuating baseline.[1]

Solutions:

  • Degas the Mobile Phase: Always degas your mobile phase before use through sonication, vacuum filtration, or by using an in-line degasser.[1]

  • Use High-Purity Solvents: Use HPLC-grade solvents and fresh, high-purity water to prepare your mobile phase.[1]

  • Maintain the Detector: Regularly check the intensity of the detector lamp and keep the flow cell clean.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of HPLC column is best suited for analyzing long-chain fatty acyl-CoAs?

Reverse-phase columns, such as C8, C18, or C4, are commonly used. For very long-chain acyl-CoAs, a C4 column may provide a better peak shape due to reduced hydrophobic interaction.[2] Using a column with a high-purity silica backbone and robust end-capping is crucial to minimize secondary interactions with the polar CoA head group.[2]

Q2: What are ion-pairing reagents and how can they help with Acyl-CoA separation?

Ion-pairing reagents are additives in the mobile phase that consist of a hydrophobic part and an ionic part.[1] They can form neutral ion pairs with charged analytes like Acyl-CoAs, which increases their hydrophobicity.[1] This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution.[1][3] Common ion-pairing reagents used in HPLC include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA).[1] However, it's worth noting that ion-pairing reagents can be difficult to remove completely from the HPLC column after use and may cause ion suppression in mass spectrometry.[7][8]

Q3: How can I improve the solubility of my acyl-CoA sample for injection?

Ideally, you should dissolve your sample in the initial mobile phase.[2] If a stronger solvent is necessary for solubility, use the minimum amount possible and consider injecting a smaller volume to avoid peak distortion.[2] Reconstituting dried extracts in a solution that matches the initial LC conditions is a common practice.[9]

Q4: What are the recommended sample preparation techniques for analyzing acyl-CoAs from biological matrices?

Acyl-CoAs are present in low abundance and require specific extraction methods.[10] Common techniques involve rapid quenching of enzymatic activity, protein precipitation, and extraction.[11] Methods include perchloric acid precipitation, organic solvent extraction (e.g., acetonitrile/methanol/water or chloroform/methanol), and solid-phase extraction (SPE) for purification.[12][13] The choice of method can depend on the specific acyl-CoA species of interest (short-chain vs. long-chain).[12][13]

Data Presentation

Table 1: Typical Mobile Phase Compositions for Acyl-CoA Chromatography
Mobile Phase AMobile Phase BColumn TypeApplication Note
10 mM Ammonium Acetate in WaterAcetonitrileReverse-phase C4 or C8Suitable for general acyl-CoA analysis.[2][9]
75 mM KH2PO4, pH 4.9Acetonitrile with 600 mM Glacial Acetic AcidC18 reversed-phaseProvides good separation for a range of acyl-CoAs.[1][14]
10 mM Ammonium Acetate, pH 6.8AcetonitrileC18 reversed-phaseUsed for the separation of long-chain acyl-CoAs.[15]
5 mM Ammonium Acetate + 2.5 mM DMBA, pH 5.695% Acetonitrile, 5% H2O + 5 mM Ammonium AcetateC18 UHPLCIon-pairing chromatography for short-chain acyl-CoAs and biosynthetic precursors.[16]
Table 2: Troubleshooting Summary for Common Chromatographic Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groupsOperate at a lower mobile phase pH; use an end-capped column.[3][4]
Column overloadReduce sample concentration or injection volume.[1][3]
Column degradationReplace the column or use a guard column.[2][6]
Peak Fronting Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or a weaker solvent.[2][3]
Column overloadDecrease the amount of sample loaded onto the column.[3]
Poor Resolution Inefficient mobile phase gradientUse a shallower gradient.[1][3]
Suboptimal mobile phase compositionChange the organic modifier (e.g., acetonitrile to methanol) or adjust the pH.[1]
Inadequate stationary phaseSelect a column with a different chemistry (e.g., C8, C4) or a smaller particle size.[1][2]
Noisy Baseline Air bubbles in the systemDegas the mobile phase.[1]
Contaminated mobile phaseUse high-purity, HPLC-grade solvents.[1]

Detailed Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is a general guideline for the extraction of acyl-CoAs from tissue samples.

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder using a pre-chilled pestle.[17]

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add an appropriate volume of a suitable ice-cold buffer, such as 100 mM KH2PO4 (pH 4.9) or 5% 5-sulfosalicylic acid (SSA).[14][17] Homogenize the sample immediately.

  • Protein Precipitation and Extraction: Add an organic solvent like acetonitrile or a mixture of acetonitrile and 2-propanol to the homogenate to precipitate proteins and extract the Acyl-CoAs.[1][14] Vortex vigorously.

  • Phase Separation: Centrifuge the homogenate at high speed (e.g., 14,000-16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12][17]

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.[12][17]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, an SPE step can be performed. Condition a weak anion exchange SPE column, load the supernatant, wash away contaminants, and elute the acyl-CoAs.[12][13]

  • Sample Concentration: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the initial HPLC mobile phase.[1][12]

Protocol 2: Typical HPLC Method for Acyl-CoA Analysis

The following is a representative HPLC method for the separation of acyl-CoAs.

  • Liquid Chromatography System: A UHPLC or HPLC system coupled to a UV detector or a mass spectrometer.[2]

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is a common choice.[1] Other options include C8 or C4 columns.[2]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1] Alternatively, 10 mM ammonium acetate in water can be used, especially for LC-MS applications.[2][9]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1] For LC-MS, pure acetonitrile is often used.[2][9]

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic Acyl-CoAs. A typical gradient might be from 2% to 95% B over 15-20 minutes.[9][15]

  • Flow Rate: 0.2-0.5 mL/min.[1][15]

  • Column Temperature: 32-35°C.[1][15]

  • Detection: UV at 260 nm or by mass spectrometry.[1] For MS, monitoring the neutral loss of the phosphorylate ADP moiety (M-507) is a common approach for identifying acyl-CoAs.[15][16]

  • Injection Volume: 10-30 µL.[1][15]

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Acyl-CoA Chromatography start Start: Chromatographic Issue Observed check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing? check_peak_shape->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing_1 Reduce Sample Load (Concentration/Volume) peak_tailing->sol_tailing_1 Yes poor_resolution Poor Resolution? peak_fronting->poor_resolution No sol_fronting_1 Match Sample Solvent to Mobile Phase peak_fronting->sol_fronting_1 Yes noisy_baseline Noisy Baseline? poor_resolution->noisy_baseline No sol_resolution_1 Optimize Gradient (Make it Shallower) poor_resolution->sol_resolution_1 Yes sol_baseline_1 Degas Mobile Phase noisy_baseline->sol_baseline_1 Yes end Problem Resolved noisy_baseline->end No sol_tailing_2 Adjust Mobile Phase pH (Lower pH) sol_tailing_1->sol_tailing_2 sol_tailing_3 Use End-Capped or Different Column sol_tailing_2->sol_tailing_3 sol_tailing_3->end sol_fronting_2 Reduce Sample Load sol_fronting_1->sol_fronting_2 sol_fronting_2->end sol_resolution_2 Change Organic Modifier or pH sol_resolution_1->sol_resolution_2 sol_resolution_3 Change Column (Different Phase/Smaller Particles) sol_resolution_2->sol_resolution_3 sol_resolution_3->end sol_baseline_2 Use High-Purity Solvents sol_baseline_1->sol_baseline_2 sol_baseline_3 Check Detector & System sol_baseline_2->sol_baseline_3 sol_baseline_3->end

A logical workflow for diagnosing the root cause of poor peak shape.

ExperimentalWorkflow General Experimental Workflow for Acyl-CoA Analysis sample_prep 1. Sample Preparation (Tissue/Cell Homogenization) extraction 2. Acyl-CoA Extraction (e.g., LLE or SPE) sample_prep->extraction concentration 3. Sample Concentration (Evaporation & Reconstitution) extraction->concentration lc_separation 4. LC Separation (Mobile Phase Optimization) concentration->lc_separation ms_detection 5. MS/MS Detection (MRM for Quantification) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification & Interpretation) ms_detection->data_analysis

References

"reducing ion suppression in 5-Hydroxypentanoyl-CoA analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Hydroxypentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation and analysis, with a specific focus on mitigating ion suppression in LC-MS/MS experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This leads to a decreased instrument response, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2] As a polar, short-chain acyl-CoA, this compound can be particularly susceptible to ion suppression from various matrix components, such as salts and phospholipids, commonly found in biological samples.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to detect and assess the extent of ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column but before the mass spectrometer's ion source. A stable baseline signal for the analyte is established, and then a blank matrix extract (prepared using the same method as your samples) is injected. A dip or decrease in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary sources of ion suppression in the analysis of this compound from biological matrices?

A3: The primary sources of ion suppression are endogenous matrix components that are co-extracted with the analyte. For a polar molecule like this compound, common interfering compounds in biological matrices such as plasma, cells, or tissue homogenates include:

  • Salts: High concentrations of salts can alter the droplet properties in the ESI source, hindering analyte ionization.

  • Phospholipids: These are abundant in biological membranes and are notoriously problematic, often co-eluting with a wide range of analytes and causing significant ion suppression.

  • Other small polar molecules: A variety of endogenous polar metabolites can co-elute and compete for ionization.

Q4: Can the choice of ionization technique impact the degree of ion suppression for this compound?

A4: Yes, the choice of ionization technique can significantly influence the extent of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] This is because ESI involves the evaporation of charged droplets, and co-eluting matrix components can compete for the available charge on the droplet surface. APCI, which utilizes gas-phase ionization, is often less affected by non-volatile matrix components.[2] If you are experiencing severe ion suppression with ESI, exploring APCI (if compatible with this compound) could be a viable alternative.

Q5: Is it better to use positive or negative ion mode for the analysis of this compound to minimize ion suppression?

A5: While both modes can be explored, short-chain acyl-CoAs are often more efficiently ionized in positive ion mode.[3] However, some studies suggest that negative ionization may be less susceptible to matrix effects because fewer matrix components are ionized in this mode, leading to less competition.[4] The optimal polarity should be determined empirically for your specific matrix and analytical conditions.

Troubleshooting Guide: Ion Suppression in this compound Analysis

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis.Work quickly on ice, use pre-chilled solvents, and avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction: The chosen sample preparation method may not be optimal for a polar acyl-CoA.Consider using a mixed-mode solid-phase extraction (SPE) protocol designed for polar analytes to improve recovery and remove interfering matrix components.[5]
Significant Ion Suppression: High concentration of co-eluting matrix components.1. Improve sample cleanup using techniques like SPE or liquid-liquid extraction (LLE).[5] 2. Optimize chromatographic separation to resolve this compound from the suppression zone. 3. Dilute the sample, if the analyte concentration is sufficient.[5]
Poor Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte is interacting with the column stationary phase.Ensure the mobile phase pH is appropriate for the analyte. For acyl-CoAs, a slightly acidic to neutral pH is often used.[6]
Matrix Overload: High concentrations of matrix components are affecting the chromatography.Enhance sample cleanup to reduce the overall matrix load injected onto the column.
Inconsistent Results/Poor Reproducibility Variable Matrix Effects: The degree of ion suppression varies between samples.1. Implement a robust sample preparation method, such as mixed-mode SPE, for consistent cleanup.[5] 2. Crucially, use a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to compensate for variations in matrix effects and analyte recovery.[4]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Polar Acyl-CoA Analysis

TechniquePrincipleAdvantagesDisadvantages for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., perchloric acid) to precipitate proteins.Simple, fast, and inexpensive.Least effective for removing phospholipids and salts, often resulting in significant ion suppression.[5]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT.Recovery of highly polar analytes like this compound can be low and variable.[5]
Solid-Phase Extraction (SPE) - Reversed Phase Analyte is retained on a nonpolar sorbent while polar interferences are washed away.Good for removing very polar interferences like salts.May not effectively remove phospholipids that have similar retention characteristics to the analyte.
Solid-Phase Extraction (SPE) - Mixed-Mode Sorbent has both reversed-phase and ion-exchange properties.Provides superior cleanup by removing a wider range of interferences, leading to a significant reduction in ion suppression.[5]Requires more extensive method development to optimize wash and elution steps.[5]

Table 2: Recovery of Short-Chain Acyl-CoAs with Different Extraction Methods

AnalyteExtraction with 10% TCA followed by SPE (% Recovery)[3]Extraction with 2.5% SSA (% Recovery)[3]
Malonyl CoA2674
Acetyl CoA3659
Propionyl CoA6280
Isovaleryl CoA5859

Note: This data for similar short-chain acyl-CoAs suggests that the choice of protein precipitation agent can significantly impact recovery. SSA appears to be a better choice for retaining these polar molecules compared to TCA with SPE.[3]

Experimental Protocols

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for this compound from Cell or Tissue Samples

This protocol is adapted from methodologies for polar acyl-CoAs and is designed to maximize the removal of interfering substances.[5]

  • Sample Homogenization:

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 80% methanol in water).

    • Include a stable isotope-labeled internal standard in the homogenization buffer.

  • Protein Precipitation and Clarification:

    • Vortex the homogenate vigorously and incubate on ice for 20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

    • Carefully collect the supernatant.

  • Mixed-Mode SPE Cleanup:

    • Cartridge Conditioning: Condition a mixed-mode SPE cartridge (with both reversed-phase and anion-exchange properties) with methanol, followed by equilibration with the extraction buffer.

    • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Wash Step 1 (Polar Interferences): Wash the cartridge with the extraction buffer to remove unbound matrix components.

    • Wash Step 2 (Nonpolar Interferences): Wash the cartridge with a solvent of intermediate polarity (e.g., 50% methanol) to remove less polar interferences like some lipids.

    • Elution: Elute the this compound using a solvent mixture designed to disrupt both reversed-phase and ion-exchange interactions (e.g., 5% ammonium hydroxide in 50% methanol).

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of this compound

  • Liquid Chromatography:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to ensure sufficient retention of this compound and separation from early-eluting matrix components. (e.g., start with a low percentage of Mobile Phase B and ramp up).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ of this compound.

    • Product Ion: The most abundant fragment ion, which for acyl-CoAs is typically formed by the neutral loss of the 3'-phospho-ADP moiety (M-507).[3]

    • Collision Energy: Optimize for the specific transition of this compound.

    • Source Parameters: Optimize source temperature, gas flows, and capillary voltage to maximize signal intensity for your analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Cells/Tissue) homogenization Homogenization (with Internal Standard) sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Mixed-Mode SPE supernatant->spe elution Elution spe->elution drying Drying & Reconstitution elution->drying lcms LC-MS/MS Analysis drying->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow cluster_solutions Solutions start Low/Inconsistent Signal? check_is Internal Standard Signal OK? start->check_is improve_sample_prep Improve Sample Prep (e.g., Mixed-Mode SPE) check_is->improve_sample_prep No optimize_lc Optimize Chromatography check_is->optimize_lc Yes use_is Implement Stable Isotope Labeled IS improve_sample_prep->use_is check_ms Check MS Parameters optimize_lc->check_ms

Caption: Troubleshooting logic for ion suppression issues.

References

"calibration curve issues in 5-Hydroxypentanoyl-CoA quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the quantification of 5-Hydroxypentanoyl-CoA via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, leading to problematic calibration curves.

Issue 1: Poor Calibration Curve Linearity (R² value < 0.99)

Question: My calibration curve for this compound has a low coefficient of determination (R² < 0.99). What are the potential causes and how can I improve it?

Answer: A non-linear calibration curve can stem from several factors, from sample stability to analytical instrument settings. Below is a systematic approach to troubleshoot this issue.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Analyte Degradation This compound, like other acyl-CoAs, is susceptible to hydrolysis, especially at neutral or alkaline pH.[1][2] Ensure samples are processed rapidly on ice and stored at -80°C.[1][2] Reconstitute dried extracts in a slightly acidic buffer (e.g., 50 mM ammonium acetate, pH 6.8) immediately before analysis.[1]
Suboptimal Chromatography Co-elution with matrix components can lead to ion suppression or enhancement, affecting linearity.[1] Optimize the LC gradient to ensure baseline separation of this compound from other endogenous compounds. A C18 reversed-phase column is a common choice for acyl-CoA analysis.[3]
Matrix Effects Biological matrices (plasma, tissue homogenates) contain phospholipids and other molecules that can interfere with ionization.[1] Incorporate a robust sample clean-up step like solid-phase extraction (SPE) to remove these interferences.[4] Protein precipitation alone may not be sufficient.[4]
Inappropriate Calibration Range The selected concentration range may extend beyond the linear response of the detector.[1] Prepare a new set of calibration standards with a narrower concentration range. If detector saturation is suspected at high concentrations, extend the curve to lower concentrations.[2]
Internal Standard Issues An inappropriate or inconsistently added internal standard will fail to correct for variability.[2] A stable isotope-labeled (SIL) internal standard for this compound is ideal.[2] If unavailable, a structurally similar acyl-CoA can be used, but it must be added consistently at the beginning of the sample preparation.[2]

Troubleshooting Workflow for Poor Linearity:

start Poor Linearity (R² < 0.99) check_stability Review Sample Handling - Kept on ice? - Stored at -80°C? - Freshly prepared standards? start->check_stability optimize_lc Optimize Chromatography - Adjust gradient - Check for peak co-elution check_stability->optimize_lc improve_cleanup Enhance Sample Cleanup - Implement SPE - Evaluate matrix effects optimize_lc->improve_cleanup reassess_range Re-evaluate Calibration Range - Narrow the range - Check for detector saturation improve_cleanup->reassess_range verify_is Verify Internal Standard - Consistent addition? - Appropriate choice? reassess_range->verify_is solution Linear Calibration Curve (R² > 0.99) verify_is->solution

A logical workflow for troubleshooting poor calibration curve linearity.
Issue 2: High Variability in Quality Control (QC) Samples

Question: My QC samples show high variability (%CV > 15%) across the analytical run. What could be the cause?

Answer: Inconsistent results for QC samples indicate a lack of precision in the analytical method. This can be due to issues with sample preparation, instrument performance, or the stability of the analyte.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure consistent timing and technique for all steps, especially liquid transfers and extractions. Automation can improve precision if available.
Analyte Instability in Autosampler This compound may degrade in the autosampler over the course of a long analytical run, especially if the autosampler is not cooled.[1] Keep the autosampler temperature at 4°C.[5]
Fluctuations in MS Signal The MS signal can drift over time due to a dirty ion source or changes in solvent composition. Clean the ion source and ensure the LC system is stable before starting the run.
Improper Internal Standard Use If the internal standard is not added at the very beginning of the sample preparation process, it will not account for variability in extraction efficiency.[2] Ensure the internal standard is added to all samples, standards, and QCs before any extraction steps.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC-MS/MS method for this compound?

A1: A reversed-phase C18 column is a good choice for separating short-chain acyl-CoAs.[3] A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic component like acetonitrile is a common starting point.[3] For detection, positive electrospray ionization (ESI+) is generally preferred for short-chain acyl-CoAs.[4] The MRM transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion, often corresponding to the fragmentation of the CoA moiety.[5]

Q2: How can I minimize matrix effects when analyzing this compound in plasma?

A2: Matrix effects from plasma are a significant challenge. The most effective way to minimize them is through a thorough sample clean-up. While protein precipitation is a quick method, it often leaves behind phospholipids that cause ion suppression.[4] Solid-phase extraction (SPE) is highly recommended for removing these interfering substances.[4] Additionally, optimizing the chromatographic separation to move the this compound peak away from the regions where matrix components elute can significantly reduce interference.[1]

Q3: What is an acceptable R² value for a calibration curve in a regulated bioanalytical method?

A3: For regulated bioanalytical methods, the coefficient of determination (R²) should be ≥ 0.99.[3] However, a high R² value alone does not guarantee a good calibration curve. The accuracy of the back-calculated concentrations of the calibration standards should also be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Q4: My calibration curve has a non-zero y-intercept. What does this indicate?

A4: A significant non-zero y-intercept can suggest a few issues.[1] If the intercept is positive, it may indicate contamination of the blank with the analyte or an interfering substance that co-elutes and has the same MRM transition.[1] Ensure that the solvent used for the blank is clean and that the matrix blank is free of this compound.[1] If the intercept is negative, it could be due to an incorrect background subtraction or an issue with the integration of the peaks at the lower end of the calibration curve.

Quantitative Data Summary

The following tables provide typical parameters for the quantification of short-chain acyl-CoAs, which can be used as a starting point for method development for this compound.

Table 1: Typical LC-MS/MS Method Validation Parameters for Short-Chain Acyl-CoAs

ParameterTypical Acceptance CriteriaReference
Linearity (R²) ≥ 0.99[3]
Dynamic Range 1.5 - 2000 nM[3]
Limit of Quantification (LOQ) 1.5 nM[3]
Intra-day Precision (%CV) < 15% (< 20% at LOQ)[3]
Inter-day Precision (%CV) < 15% (< 20% at LOQ)[3]
Accuracy (% Recovery) 85 - 115% (80 - 120% at LOQ)[5]

Table 2: Example MRM Transitions for Short-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Acetyl-CoA810.2303.1ESI+[6]
Propionyl-CoA824.2317.1ESI+[6]
Butyryl-CoA838.2331.1ESI+[6]
This compound (Predicted) 854.2 347.1 ESI+ -

Note: The MRM transition for this compound is predicted based on its molecular weight and the common fragmentation pattern of acyl-CoAs (neutral loss of the 3'-phospho-ADP moiety).

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of this compound from plasma samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Analysis Mode: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram:

start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

A typical sample preparation workflow for this compound analysis.

References

Technical Support Center: 5-Hydroxypentanoyl-CoA HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxypentanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues like peak tailing and broadening.

Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing when analyzing this compound?

Peak tailing, where a peak appears asymmetrical with a trailing edge, is a frequent issue when analyzing polar, acidic molecules like this compound.[1][2] The primary causes stem from unwanted secondary interactions between the analyte and the stationary phase.[2][3][4]

  • Silanol Interactions: this compound contains carboxylic acid and hydroxyl groups that can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[3][4] These interactions, particularly hydrogen bonding or ionic exchanges, delay the elution of a portion of the analyte molecules, causing a "tail".[3][4][5] This effect is more pronounced when the mobile phase pH is high enough to ionize the silanol groups, making them more interactive.[4]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of this compound's carboxylic acid group, the analyte will exist in both ionized and un-ionized forms. This dual state leads to inconsistent retention and results in broadened or tailing peaks.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape, including tailing.[2][3][7]

  • Metal Contamination: Trace metal ions (e.g., iron, aluminum) within the silica matrix of the column can chelate with the analyte, causing another form of secondary interaction that results in peak tailing.[8]

Q2: My this compound peak is excessively broad. What are the common culprits?

Peak broadening results in wider, less sharp peaks, which reduces resolution and sensitivity.[9] Common causes include:

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, fittings, or a large detector cell can cause the analyte band to spread out before and after the column, leading to broader peaks.[3][6][10]

  • Column Degradation: Over time, columns can degrade due to silica breakdown, the formation of voids in the packing bed, or contamination.[9][11] This degradation disrupts the uniform flow path of the mobile phase, causing peak broadening.[2][3] Using a guard column can help extend the life of the analytical column.[9]

  • Mismatched Solvents: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread at the head of the column, resulting in broad or split peaks.[3][10]

  • Sub-optimal Flow Rate: A flow rate that is too high or too low relative to the column's optimal efficiency can increase band broadening.[12]

Troubleshooting Guides

This section provides systematic approaches to resolving peak shape issues.

Guide 1: Systematic Troubleshooting of Poor Peak Shape

This workflow helps diagnose whether the issue is chemical (affecting a specific analyte) or mechanical (affecting all peaks).

G cluster_start cluster_observe cluster_all_peaks System/Mechanical Issues cluster_one_peak Chemical/Method Issues start Poor Peak Shape Observed (Tailing or Broadening) observe Are ALL peaks affected or just the analyte? start->observe all_peaks All Peaks Affected observe->all_peaks All one_peak Only Analyte Peak Affected observe->one_peak Just Analyte cause_all Potential Causes: - Extra-column volume - Column void/degradation - Clogged frit - Flow rate issue all_peaks->cause_all solution_all Solutions: 1. Check tubing/connections for dead volume. 2. Replace guard column or column. 3. Backflush column (if permissible). 4. Verify pump performance. cause_all->solution_all cause_one Potential Causes: - Secondary silanol interactions - Incorrect mobile phase pH - Column overload - Sample solvent mismatch one_peak->cause_one solution_one Solutions: 1. Adjust mobile phase pH (see Guide 2). 2. Use an end-capped or polar-embedded column. 3. Reduce sample concentration/volume. 4. Dissolve sample in mobile phase. cause_one->solution_one

Caption: Troubleshooting workflow for HPLC peak shape issues.
Experimental Protocols & Data

Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound by suppressing the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous mobile phase buffers (e.g., 20 mM phosphate or formate) at different pH values, such as pH 2.5, 3.0, 4.5, and 6.0.[13] Ensure the pH is measured for the aqueous portion before mixing with the organic modifier.[13]

  • HPLC System:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: The prepared buffer.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A suitable gradient, for example, 5% to 60% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength for the CoA moiety.

    • Injection Volume: 5 µL of a consistent concentration of this compound.

  • Procedure:

    • Equilibrate the column with the mobile phase at the starting gradient conditions for at least 15 column volumes.

    • Perform triplicate injections of the this compound standard for each pH condition.

    • After testing each pH, flush the system and column thoroughly before equilibrating with the next buffer.

  • Data Analysis:

    • Measure the peak asymmetry or USP Tailing Factor (Tf) for each injection. A value of Tf = 1.0 indicates a perfectly symmetrical peak, while Tf > 1.2 suggests significant tailing.

    • Record the retention time and peak width.

Expected Results & Data Interpretation:

As the mobile phase pH is lowered, the ionization of the carboxylic acid group on this compound and the silanol groups on the silica surface is suppressed.[2][14] This suppression minimizes secondary ionic interactions, leading to a more symmetrical peak shape.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf)

Mobile Phase pH Average Retention Time (min) Average Tailing Factor (Tf) Observations
6.0 4.8 2.1 Severe tailing
4.5 5.5 1.7 Moderate tailing
3.0 6.2 1.2 Acceptable symmetry

| 2.5 | 6.5 | 1.0 | Excellent symmetry |

Data in this table is illustrative and represents typical outcomes.

Based on these results, a mobile phase pH of 2.5-3.0 would be optimal for this analysis.[15]

Guide 2: Selecting the Right HPLC Column

The choice of column is critical for analyzing polar compounds. If pH optimization is insufficient, consider a different stationary phase.

G cluster_start cluster_decision cluster_options Alternative Column Chemistries start Persistent Peak Tailing for this compound decision Is standard C18 column providing poor peak shape? start->decision option1 High-Purity, End-Capped C18 decision->option1 Yes option2 Polar-Embedded Phase decision->option2 Yes option3 HILIC decision->option3 Yes desc1 Chemically blocks most residual silanols. Reduces secondary interactions. Good starting point for improvement. option1->desc1 desc2 Contains a polar group (e.g., amide) near the silica surface. Shields analyte from silanols. Improves retention for polar compounds. option2->desc2 desc3 Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase. Excellent for very polar analytes that are poorly retained in reversed-phase. option3->desc3

Caption: Decision tree for selecting a suitable HPLC column.

Table 2: Comparison of Column Technologies for Polar Acidic Analytes

Column Type Primary Mechanism Advantages for this compound Disadvantages
Standard C18 Hydrophobic Interaction Widely available Prone to silanol interactions causing peak tailing.[3][4]
End-Capped C18 Hydrophobic Interaction Reduces tailing by deactivating silanol groups.[5] May still exhibit some secondary interactions.
Polar-Embedded Hydrophobic & Polar Int. Shields analyte from silanols, improves peak shape, and allows for highly aqueous mobile phases.[14] Selectivity may differ significantly from standard C18.

| HILIC | Partitioning | Excellent retention for highly polar compounds.[16] | Requires careful method development; sensitive to water content in mobile phase. |

By systematically addressing potential issues from the instrument to the method chemistry, you can significantly improve the peak shape and achieve reliable, high-quality data for your this compound analyses.

References

"contamination sources in trace analysis of 5-Hydroxypentanoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of 5-Hydroxypentanoyl-CoA and other acyl-CoA species. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify, mitigate, and prevent contamination in sensitive LC-MS workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in the trace analysis of acyl-CoAs?

A1: In sensitive LC-MS analysis, contaminants can originate from numerous sources, including solvents, reagents, labware, the laboratory environment, and the instrument itself.[1][2] The most prevalent contaminants are broadly categorized as small molecules and proteins.[3]

  • Small Molecules: These include plasticizers (like phthalates), polymers (like polyethylene glycol - PEG), and slip agents (like oleamide) that leach from plastic consumables.[3][4] Solvent impurities and mobile phase additives are also significant sources.[5]

  • Protein Contaminants: The most common protein contaminant is keratin, which originates from human skin, hair, and dust.[3][6]

Q2: I see a persistent background signal in my chromatograms. How can I begin to identify the source?

A2: A systematic approach is crucial for identifying the source of background contamination.[7] The first step is to isolate the source by running a series of blank injections. This helps determine if the contamination is coming from your sample preparation, the LC system, or the mobile phase.[8] A logical troubleshooting workflow can help pinpoint the origin of the noise.[7][8]

Q3: Are there any specific analytical challenges related to this compound and other acyl-CoAs?

A3: Yes, beyond general contamination, acyl-CoAs present unique challenges. They are often present at low endogenous concentrations and can be prone to degradation.[9][10] Sample extraction is a critical step; methods like solid-phase extraction (SPE) are often used to deproteinize the sample and remove interfering agents like trichloroacetic acid (TCA).[11] During MS/MS analysis, CoA species exhibit a characteristic fragmentation pattern, often involving a neutral loss of 507 amu from the 3'-phosphate-adenosine-5'-diphosphate portion, which can be used for identification.[11]

Q4: How can I prevent microbial growth in my aqueous mobile phase?

A4: Aqueous mobile phases are highly susceptible to microbial growth, which can cause spurious peaks, block filters, and increase system backpressure.[7] To prevent this, prepare aqueous mobile phases fresh and consider filtering them.[12] Adding a small amount of organic solvent (e.g., 5-10% acetonitrile or methanol) can inhibit bacterial growth.[4][12] It is also recommended to not store the system in water or highly aqueous mobile phases for extended periods, such as over a weekend.[7]

Troubleshooting Guides

This section addresses specific contamination issues in a question-and-answer format.

Issue 1: My mass spectrum shows a repeating series of peaks separated by 44 Da.

  • Diagnosis: This pattern is a hallmark of polyethylene glycol (PEG) contamination.[3][6] PEGs are polymers found in a vast range of laboratory and personal products.

  • Common Sources: Detergents (especially for washing glassware), hand creams, lubricants, and certain organic solvents.[6][7]

  • Solution:

    • Avoid washing labware with detergents like Triton™ X-100 or Tween™.[6][12] If glassware must be washed, rinse it thoroughly with hot water followed by high-purity organic solvent.[6][13]

    • Always wear powder-free nitrile gloves and avoid touching your face or hair.[3]

    • Ensure solvents are of the highest LC-MS grade, as PEG can be an impurity even in high-purity solvents.[7]

Issue 2: I'm observing common plasticizer ions like dibutyl phthalate ([M+H]+ at m/z 279.1596) or dioctyl phthalate ([M+H]+ at m/z 391).

  • Diagnosis: This indicates contamination from phthalates, which are common plasticizers.

  • Common Sources: Leaching from plastic labware such as pipette tips, microcentrifuge tubes, solvent bottle caps, and plastic films like Parafilm®.[3][7][13]

  • Solution:

    • Whenever possible, use borosilicate glass containers for mobile phase preparation and storage.[7][13]

    • Minimize the use of plastic consumables. If plastics are necessary, choose high-quality polypropylene (PP) tubes, as they tend to have lower levels of leachable plasticizers.

    • Never cover solvent reservoirs or beakers with plastic films. Use aluminum foil or dedicated glass/PTFE caps instead.[7]

Issue 3: My baseline is noisy and rises during the gradient run.

  • Diagnosis: A rising baseline, often called "column bleed," can be caused by the degradation of the column's stationary phase at high temperatures or extreme pH.[14] It can also occur if contaminants have built up on the column and are eluting during the gradient.[15]

  • Common Sources: Contaminated mobile phase, column degradation, or accumulation of non-volatile sample matrix components.[4][14]

  • Solution:

    • First, ensure the column is properly conditioned according to the manufacturer's instructions.[14]

    • Use a guard column to protect the analytical column from strongly adsorbing contaminants.[4][16]

    • Filter all samples and mobile phases to remove particulate matter.[16][17]

    • Implement a system flush with a strong organic solvent (like 100% acetonitrile or isopropanol) at the end of each batch to wash the column and system.[12][15]

Contamination Hotspots & Troubleshooting Workflow

The following diagrams illustrate common points of contamination during sample analysis and a logical workflow for troubleshooting background noise.

Diagram 1: Contamination Hotspots in a Typical LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample 1. Sample Collection & Storage Extraction 2. Extraction (e.g., SPE) Sample->Extraction Evap 3. Evaporation & Reconstitution Extraction->Evap Injection 5. Autosampler Injection Evap->Injection MobilePhase 4. Mobile Phase Preparation MobilePhase->Injection Analysis 6. LC-MS Detection Injection->Analysis Cont_Plastic Plasticizers (Phthalates) Cont_Plastic->Sample Cont_Plastic->Extraction Cont_Keratin Keratin (Dust, Skin, Hair) Cont_Keratin->Sample Cont_Keratin->Evap Cont_Solvent Solvent Impurities (PEG, Metals) Cont_Solvent->Evap Cont_Solvent->MobilePhase Cont_Carryover Analyte Carryover Cont_Carryover->Injection

Diagram 1: Contamination Hotspots in a Typical LC-MS Workflow.

Diagram 2: Troubleshooting Logic for High Background Noise Start High Background Noise Detected CheckBlank Inject Solvent Blank. Is contaminant present? Start->CheckBlank CheckMobilePhase Infuse mobile phase directly into MS. Is contaminant present? CheckBlank->CheckMobilePhase YES SourceSample Source: Sample Preparation (Reagents, Labware, Carryover, Sample Matrix) CheckBlank->SourceSample NO YesPath YES SourceMobilePhase Source: Mobile Phase (Solvents, Water, Additives) or Gas Supply CheckMobilePhase->SourceMobilePhase YES SourceLC Source: LC System (Tubing, Pump, Degasser) CheckMobilePhase->SourceLC NO NoPath NO

Diagram 2: Troubleshooting Logic for High Background Noise.
Data Summary: Common Contaminants

The following table summarizes common contaminants observed in LC-MS analysis, their typical m/z values for the protonated adduct [M+H]+ (unless otherwise specified), and their likely origins.

Compound ID / ClassMonoisotopic Mass (m/z)Ion TypeCommon Sources
Polyethylene Glycol (PEG)Series of peaks +44 Da apart[M+H]+Detergents, cosmetics, some solvents, Chem-wipes[3][6][7]
Dibutylphthalate279.1596[M+H]+Plasticizer from various plastic labware (tubes, plates, films)[1][8]
Dioctylphthalate391.2848[M+H]+Plasticizer from PVC, tubing, and other plastics[8]
Triethylamine (TEA)102.1283[M+H]+Common mobile phase additive or impurity[1]
n-butyl benzenesulfonamide214.0902[M+H]+Plasticizer[1]
KeratinVaries (protein)MultipleHuman skin, hair, dust; contaminated glassware or reagents[3][6]
PolysiloxanesSeries of peaks +74 Da apart[M+H]+Silicone grease, septa, siliconized vials, glass liners[6]
Experimental Protocols

Adherence to strict protocols for system maintenance and glassware cleaning is essential for minimizing background contamination.

Protocol 1: General LC System Flushing Procedure

This protocol is designed to remove accumulated contaminants from the LC system.

  • Preparation:

    • Remove the analytical and guard columns and replace them with a low-dispersion union.

    • Prepare a fresh flushing solution. A common aggressive wash is an equal-part mixture of Water/Isopropanol/Methanol/Acetonitrile (25:25:25:25 v/v) with 0.1-0.2% formic acid.[3] Use only the highest quality LC-MS grade solvents.[12][15]

  • System Flush:

    • Place all mobile phase lines (A, B, C, D) into the flushing solution.

    • Prime all pumps for at least 5 minutes to ensure the new solvent has replaced the old mobile phase in the lines.

    • Set the pump to deliver 100% of the flushing solution at a moderate flow rate (e.g., 0.5-1.0 mL/min for a standard HPLC) for an extended period (e.g., 1-2 hours).[3]

  • Rinsing:

    • Replace the flushing solution with 100% isopropanol and flush the system for 30 minutes.

    • Replace the isopropanol with fresh, LC-MS grade water and flush for another 30 minutes to remove the acid.[7][15]

  • Re-equilibration:

    • Introduce your fresh, intended mobile phases and allow the system to equilibrate completely before reconnecting the column.

    • Run a blank gradient to confirm that the background contamination has been reduced to an acceptable level.[7]

Protocol 2: Cleaning Laboratory Glassware for Trace Analysis

This protocol minimizes chemical residues from glassware used for mobile phase or sample preparation.

  • Initial Rinse:

    • Immediately after use, rinse glassware three times with high-purity water.

  • Solvent Rinse (Crucial Step):

    • NEVER use detergents or dishwashers. Detergents contain PEG and other surfactants that are extremely difficult to remove and will cause significant background contamination.[5][7][12]

    • Rinse the glassware thoroughly with an organic solvent in which potential contaminants are soluble. Start with methanol or acetonitrile, followed by a final rinse with the solvent that will be used in the glassware (e.g., the mobile phase).[7][13]

  • Aggressive Cleaning (If Necessary):

    • For new glassware or glassware with unknown history, a more aggressive cleaning may be needed.

    • Sonicate the glassware in a sequence of solutions: 10% formic or nitric acid, followed by high-purity water, then methanol, and a final rinse with high-purity water.[13]

  • Drying and Storage:

    • Allow glassware to air dry in a clean environment (e.g., a covered rack) or dry in an oven. Avoid wiping with tissues or cloths (like Kimwipes), which can introduce fibers and chemical residues like PEG.[6]

    • Store clean glassware covered with aluminum foil to prevent contamination from airborne dust and keratin.[6]

References

Technical Support Center: Optimizing MS/MS Parameters for Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments, with a specific focus on optimizing collision energy for molecules like 5-Hydroxypentanoyl-CoA.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound and other acyl-CoAs.

Issue 1: Poor Signal Intensity or High Background Noise

  • Question: I am observing a very low signal intensity for my this compound analyte, or the background noise is unacceptably high. What are the possible causes and how can I resolve this?

  • Answer: Low signal intensity and high background noise are common challenges in the LC-MS/MS analysis of acyl-CoAs. These issues often originate from sample preparation, matrix effects, or non-optimal instrument settings.[1]

    Possible Causes and Solutions:

    • Sample Quality and Preparation:

      • Acyl-CoA Instability: Acyl-CoAs are prone to degradation, particularly at unsuitable pH levels and temperatures.[1] To mitigate this, process samples rapidly on ice and store them at -80°C. Immediately before analysis, reconstitute dried extracts in a suitable solvent, such as 50% methanol in water.[1][2]

      • Interference from Biological Matrix: Complex biological samples contain substances like salts and lipids that can cause ion suppression.[1] A robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), is highly recommended to remove these interfering molecules.[1]

    • Chromatographic Conditions:

      • Poor Separation: Inadequate separation of your analyte from the sample matrix can diminish signal quality. Optimize your liquid chromatography (LC) method, often using a C18 reversed-phase column, by adjusting the gradient and mobile phase composition to improve resolution.[1]

    • Mass Spectrometer Settings:

      • Suboptimal Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity. For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) generally provides higher sensitivity.[1] It is crucial to optimize source parameters like capillary voltage, gas flow, and temperature for your specific instrument.[1]

Issue 2: Weak Fragment Ion Signal Despite Strong Precursor Ion

  • Question: My precursor ion for this compound is strong, but the signal for my target fragment ions is very weak or non-existent. How should I proceed?

  • Answer: This issue points directly to suboptimal collision energy (CE). The energy applied during collision-induced dissociation (CID) is critical for generating fragment ions. If the CE is too low, the precursor ion will not fragment efficiently. If it's too high, the precursor may be completely obliterated, or the desired fragment ions may further dissociate into smaller, unmonitored ions.

    Solution: Collision Energy Optimization

    The most effective solution is to perform a collision energy optimization experiment. This involves infusing a standard of this compound and acquiring MS/MS data while systematically ramping the collision energy over a range of values. By plotting the fragment ion intensity against the collision energy, you can identify the optimal value that produces the maximum signal for your specific transitions. This process can be automated using instrument software or specialized programs like Skyline.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: To determine the multiple reaction monitoring (MRM) transitions, you first need the mass of the precursor ion ([M+H]⁺). The major fragmentation of acyl-CoAs involves a characteristic neutral loss of the 3'-phospho-AMP moiety (507.1 Da) and the generation of a phospho-adenosine fragment ion at m/z 428.[5][6][7]

Table 1: Calculated Mass Transitions for this compound

AnalyteFormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion (Neutral Loss of 507.1) (m/z)Product Ion (Phospho-Adenosine) (m/z)
This compoundC₂₆H₄₄N₇O₁₈P₃S867.16868.17361.07428.04

Q2: How do I perform a collision energy optimization experiment?

A2: A detailed experimental protocol is provided below. The general workflow involves preparing a standard solution, setting up an infusion-based experiment on the mass spectrometer, and systematically varying the collision energy to find the optimal setting for each precursor-product ion pair.[4][8]

Q3: Should I use a single predicted collision energy or optimize for each transition individually?

A3: While predicting CE values using a linear equation (CE = slope * precursor m/z + intercept) is a common time-saving practice, it may not be optimal for all transitions.[3][4] Empirical, per-transition optimization generally yields the best sensitivity.[3][9] For molecules other than peptides, or for achieving the highest quantitative accuracy, individual optimization is highly recommended.[3]

Q4: What is a "stepped" collision energy approach?

A4: A stepped collision energy scheme involves applying a series of discrete collision energies (e.g., low, medium, and high) during a single MS/MS scan.[10][11] This approach can be beneficial in discovery-based experiments as it helps generate a more comprehensive fragmentation spectrum, aiding in both identification and quantification without prior optimization for a single energy.[10]

Experimental Protocols

Protocol: Empirical Collision Energy Optimization for this compound

  • Standard Preparation: Prepare a pure standard solution of this compound at a concentration of approximately 1-10 µM in a suitable solvent (e.g., 50:50 methanol:water).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Method Creation:

    • Set the mass spectrometer to operate in positive ESI mode.

    • Create an MS/MS method with a single MRM transition for this compound (e.g., m/z 868.17 -> 361.07).

    • Enable the collision energy ramp function in your instrument control software. Define a range for the ramp, for instance, from 5 eV to 60 eV, with a step size of 2-4 eV.[9]

  • Data Acquisition: Begin the infusion and start the data acquisition. Allow sufficient time for the signal to stabilize before initiating the CE ramp experiment. The instrument will acquire data for the specified transition at each collision energy step.

  • Data Analysis:

    • Import the resulting data into an analysis software (e.g., Skyline, or the manufacturer's proprietary software).[3]

    • Plot the measured peak area or intensity of the product ion as a function of the collision energy.

    • The collision energy value that corresponds to the highest intensity is the optimal CE for that specific transition.

  • Repeat for All Transitions: Repeat steps 3-5 for all other product ions of interest (e.g., m/z 868.17 -> 428.04).

Table 2: Example Collision Energy Optimization Data for Transition 868.17 -> 361.07

Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
1015,000
1545,000
2098,000
25155,000
30 180,000
35140,000
4095,000
4550,000

In this example, the optimal collision energy is 30 eV.

Visualizations

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Implementation prep_std Prepare Analyte Standard (e.g., this compound) setup_infusion Set Up Direct Infusion (Syringe Pump) prep_std->setup_infusion create_method Create MS/MS Method (Select Precursor/Product Ions) setup_infusion->create_method set_ramp Define CE Ramp Parameters (e.g., 5-60 eV, 2 eV steps) create_method->set_ramp acquire_data Acquire Data Across CE Range set_ramp->acquire_data process_data Process Raw Data acquire_data->process_data plot_intensity Plot Intensity vs. CE process_data->plot_intensity determine_opt Identify CE with Max Intensity plot_intensity->determine_opt update_method Update Final LC-MS/MS Method with Optimal CE Value determine_opt->update_method

Caption: Workflow for empirical collision energy (CE) optimization.

G start Start: Poor MS/MS Signal check_precursor Is Precursor Ion Signal Strong? start->check_precursor weak_precursor_node Troubleshoot Source & Sample check_precursor->weak_precursor_node No strong_precursor_node Optimize Collision Energy check_precursor->strong_precursor_node Yes check_sample Verify Sample Prep & Stability weak_precursor_node->check_sample check_source Optimize ESI Source (Voltage, Gas, Temp) check_sample->check_source check_lc Optimize LC Separation check_source->check_lc end Problem Resolved check_lc->end ce_too_low CE Too Low? (Increase CE) strong_precursor_node->ce_too_low ce_too_high CE Too High? (Decrease CE) ce_too_low->ce_too_high No perform_opt Perform CE Ramp Experiment ce_too_low->perform_opt Likely ce_too_high->perform_opt Likely ce_too_high->end No perform_opt->end

Caption: Troubleshooting decision tree for poor MS/MS signal.

References

Technical Support Center: Quantifying Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of low-abundance acyl-CoAs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

IssueQuestionPossible Causes & Solutions
Poor Signal Intensity or High Background Noise I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I fix this?Sample Quality and Preparation: * Interference from Biological Matrix: Complex biological samples contain salts, lipids, and proteins that can cause ion suppression.[1] Solution: Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) to remove interfering substances.[1] * Acyl-CoA Instability: Acyl-CoAs are prone to degradation, particularly at non-optimal pH and temperatures.[1][2][3] Solution: Process samples quickly on ice and store them at -80°C.[1][4] Reconstitute dried extracts immediately before analysis in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[1] An acidic extraction can also help stabilize the molecules.[3] Chromatographic Conditions: * Poor Separation: Inadequate separation of analytes from the matrix can lead to ion suppression.[2] Solution: Optimize your liquid chromatography (LC) method. A C18 reversed-phase column is commonly effective.[1][4][5] Adjusting the gradient and mobile phase composition can improve resolution.[1] Mass Spectrometer Settings: * Suboptimal Ionization: The choice of ionization mode and source parameters significantly impacts signal intensity.[1] Solution: Positive ion mode electrospray ionization (ESI) is generally more sensitive for short-chain acyl-CoAs.[1] Optimize source parameters like capillary voltage, gas flow, and temperature.[1][2] * Incorrect Fragmentation: In tandem MS (MS/MS), improper collision energy leads to poor fragmentation and low product ion signals.[1] Solution: Optimize collision energy for each specific acyl-CoA analyte to ensure efficient fragmentation.[1]
Calibration Curve Issues My calibration curve is non-linear, has a poor R² value, or a non-zero intercept. How can I troubleshoot this?Poor Linearity/Low R² Value: * Analyte Instability: Acyl-CoAs can degrade in the autosampler over the course of an analytical run.[4] Solution: Minimize the time samples spend in the autosampler and use a cooled autosampler if available. Store stock solutions at -80°C and reconstitute just prior to analysis.[4] * Matrix Effects: Ion suppression or enhancement from the biological matrix can affect linearity.[4] Solution: Construct the calibration curve using a matrix that closely matches the samples to compensate for matrix effects.[4][6] Non-Zero Intercept: * Contamination in Blank: The blank used for the calibration curve may be contaminated with the analyte.[4] Solution: Ensure the solvent used for the blank is free of contamination. Prepare the blank using the same matrix as the standards and samples, but without the analyte.[4] * Interference: A co-eluting compound may be contributing to the signal at the analyte's m/z transition.[4] Solution: Improve chromatographic separation to resolve the interference from the analyte peak.[4]
Low Recovery of Acyl-CoAs I'm experiencing low recovery of my acyl-CoA analytes after extraction. What could be the cause and how can I improve it?Suboptimal Extraction Method: * Inefficient Extraction Solvent: The chosen solvent may not be optimal for the target acyl-CoAs. Solution: Different extraction methods have varying efficiencies for different acyl-CoA species. For instance, a 5-sulfosalicylic acid (SSA) extraction has shown good recovery for several short-chain acyl-CoAs.[7] An acetonitrile/2-propanol with SPE method has also demonstrated high recovery.[7] Adding acyl-CoA-binding protein to the extraction solvent has been shown to increase recovery.[8] * Sample Loss During a Multi-Step Procedure: Steps like lyophilization and resolubilization can introduce variability and sample loss.[9] Solution: Whenever possible, opt for simpler extraction protocols. The use of an internal standard added at the beginning of the extraction process is crucial to account for sample loss.[4][10]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance acyl-CoAs?

A1: The main challenges include:

  • Low Abundance: Acyl-CoAs are present at very low concentrations in cells and tissues, making them difficult to detect.[3][10][11]

  • Instability: The thioester bond in acyl-CoAs is unstable and susceptible to chemical and enzymatic degradation during sample preparation.[2][3][4][10] They are sensitive to both temperature and pH.[1][3]

  • Rapid Turnover: As key metabolic intermediates, acyl-CoA levels can change rapidly in response to stimuli.[3]

  • Matrix Effects: The complexity of biological samples can lead to ion suppression or enhancement in mass spectrometry, affecting quantification.[1]

  • Analytical Difficulties: Accurate quantification requires highly sensitive and specific analytical techniques, such as LC-MS/MS.[3]

Q2: What is the most reliable method for quantifying acyl-CoAs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[4][5][10] This method allows for the comprehensive profiling of a wide range of acyl-CoA species in complex biological samples.[5] Techniques like multiple reaction monitoring (MRM) are often used to monitor specific precursor-to-product ion transitions for each acyl-CoA, enhancing quantification accuracy.[4][11][12]

Q3: How can I improve the chromatographic separation of different acyl-CoA species?

A3: Achieving good chromatographic separation is crucial for reducing ion suppression and ensuring accurate quantification.[2][4] For a broad range of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[4][5] The use of ion-pairing agents in the mobile phase can enhance peak shape and retention.[4] Operating at a higher pH, for instance with ammonium hydroxide, can also improve resolution.[4][13]

Q4: What is a suitable internal standard for acyl-CoA quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte because it shares nearly identical chemical and physical properties.[4][10] However, these can be costly or not commercially available for all acyl-CoAs. In such cases, odd-chain acyl-CoAs like heptadecanoyl-CoA (C17:0) are effective alternatives as they are not typically present in most biological samples.[4] It is critical to add the internal standard as early as possible during sample preparation to account for variability in extraction efficiency and sample loss.[4]

Q5: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?

A5: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species.[4] Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[4][12]

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[7]

Table 2: Example of Acyl-CoA Abundance in a Human Cell Line (HepG2)

Acyl-CoA SpeciesAbundance (pmol/10⁶ cells)
Acetyl-CoA10.644
Propionyl-CoA3.532
Butyryl-CoA1.013
Valeryl-CoA1.118
Data from a study on acyl-CoA abundance in HepG2 cells.[4]

Experimental Protocols

Protocol: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.[7]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue, keeping it frozen at all times to halt metabolic activity.[7]

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state.[7]

    • Grind the tissue to a fine powder using the pre-chilled pestle.[7]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder.[7]

    • Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[7]

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[7]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[7]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Frozen Tissue Sample pulverize Pulverization in Liquid N2 tissue->pulverize homogenize Homogenization in 5% SSA (+ Internal Standard) pulverize->homogenize centrifuge Centrifugation (16,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for Acyl-CoA Extraction and Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Signal Intensity cause1 Acyl-CoA Degradation start->cause1 cause2 Matrix Effects (Ion Suppression) start->cause2 cause3 Suboptimal MS Settings start->cause3 solution1 Work on Ice Store at -80°C Use Acidic Extraction cause1->solution1 solution2 Improve Sample Cleanup (SPE) Optimize Chromatography cause2->solution2 solution3 Optimize Ionization Source Optimize Collision Energy cause3->solution3

Caption: Troubleshooting Poor Signal Intensity.

References

Technical Support Center: Method Validation for 5-Hydroxypentanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the quantitative analysis of 5-Hydroxypentanoyl-CoA.

Troubleshooting Guide

Researchers often encounter challenges with linearity, sensitivity, and reproducibility during the quantification of acyl-CoAs. This guide provides a structured approach to identifying and resolving common issues.

IssuePotential Cause(s)Recommended Solution(s)
Poor Signal Intensity or High Background Noise Sample Quality and Preparation: Interference from the biological matrix (salts, lipids, proteins) can cause ion suppression.[1][2][3] Acyl-CoA Instability: Acyl-CoAs are prone to degradation at non-optimal pH and temperature.[3]Solution: Implement robust sample cleanup such as Solid-Phase Extraction (SPE) to remove interfering substances.[3] Ensure samples are processed quickly on ice and stored at -80°C. Reconstitute dried extracts just before analysis in a suitable solvent like 50% methanol in water with ammonium acetate.[3]
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The analyte may interact with active sites on the column's stationary phase.[2]Solution: Optimize the mobile phase, for instance by adjusting the pH or the concentration of the organic solvent. Using a C18 reversed-phase column is a common and effective approach.[3]
Poor Linearity (Low R² value) Analyte Degradation: this compound can be unstable in aqueous solutions.[1] Matrix Effects: Co-eluting species can lead to ion suppression or enhancement.[1][2]Solution: Prepare standards in a solvent that enhances stability, such as a solution containing a low concentration of ammonium acetate at a slightly acidic to neutral pH.[1] Use a stable isotope-labeled internal standard to compensate for matrix effects.[2]
Inconsistent Results (Poor Precision) Sample Preparation Variability: Inconsistent extraction efficiency or sample handling can lead to variability. Analyte Adsorption: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces.[2]Solution: Automate sample preparation steps where possible. Use low-adsorption polypropylene tubes for sample handling.[2]
No Analyte Signal Detected Analyte Concentration Below Limit of Detection (LOD): The amount of analyte in the sample may be too low for the instrument to detect.[2]Solution: Concentrate the sample extract. Increase the injection volume. Optimize the ionization source parameters on the mass spectrometer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare biological samples for this compound analysis?

A1: A robust sample preparation method is crucial for accurate quantification. For tissue samples, homogenization in a cold buffer is the first step. This is typically followed by protein precipitation using a solvent like acetonitrile.[2] For cleaner extracts and to minimize matrix effects, Solid-Phase Extraction (SPE) using a C18 cartridge is highly recommended.[3][4]

Q2: How can I improve the stability of this compound during sample preparation and analysis?

A2: Acyl-CoAs are susceptible to degradation.[1][3] It is critical to work quickly and on ice throughout the sample preparation process.[2] Samples should be stored at -80°C and repeated freeze-thaw cycles should be avoided.[2] For analysis, reconstituting the dried extract in a mobile phase containing a low concentration of ammonium acetate can improve stability.[1][3]

Q3: What are the typical LC-MS/MS parameters for the analysis of short-chain acyl-CoAs?

A3: A reversed-phase C18 column is commonly used for separation.[3][4] The mobile phase often consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component like acetonitrile or methanol.[4] For detection, positive mode electrospray ionization (ESI+) is generally more sensitive for short-chain acyl-CoAs.[3] Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.[5]

Q4: How do I choose an appropriate internal standard for this compound?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, a structurally similar acyl-CoA that is not naturally present in the sample can be used.[1]

Q5: What are the key validation parameters to assess for a quantitative this compound method?

A5: According to regulatory guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[6]

Experimental Protocols

Protocol 1: Sample Preparation from Tissue

This protocol provides a general method for the extraction of short-chain acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Ice-cold 100 mM potassium phosphate buffer (pH 7.0)

  • Ice-cold acetonitrile

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately add the tissue to a tube containing 1 mL of ice-cold potassium phosphate buffer with the internal standard.

  • Homogenize the tissue on ice until no visible particles remain.[2]

  • Add 2 mL of pre-chilled acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the supernatant.

  • For further purification, proceed to Solid-Phase Extraction (Protocol 2).

Protocol 2: Solid-Phase Extraction (SPE)

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • 5% methanol in water

  • Nitrogen evaporator

Procedure:

  • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[4]

  • Load the supernatant from Protocol 1 onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water to remove unbound contaminants.[4]

  • Elute the this compound with 1 mL of methanol.[4]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).[4]

Method Validation Parameters

The following table summarizes typical acceptance criteria for the validation of a quantitative LC-MS/MS method for acyl-CoA analysis.

ParameterAcceptance Criteria
Linearity (R²) > 0.99[4]
Accuracy (%) 85.0 - 115.0[7]
Precision (Intra-day RSD%) < 15[7]
Precision (Inter-day RSD%) < 15[7]
Limit of Quantification (LOQ) Signal should be at least 5-10 times the blank.[6]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation LC Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

cluster_validation Method Validation specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq stability Stability lod_loq->stability

Caption: Key parameters for method validation.

node_solution node_solution start Poor Signal? check_sample_prep Sample Prep OK? start->check_sample_prep check_lc LC Conditions OK? check_sample_prep->check_lc Yes solution_prep Optimize Sample Prep (e.g., SPE) check_sample_prep->solution_prep No check_ms MS Settings OK? check_lc->check_ms Yes solution_lc Optimize LC Method (e.g., Gradient) check_lc->solution_lc No solution_ms Optimize MS Parameters (e.g., Voltages) check_ms->solution_ms No

Caption: Troubleshooting logic for poor signal intensity.

References

"improving signal-to-noise for 5-Hydroxypentanoyl-CoA detection"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for the detection of 5-Hydroxypentanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for my this compound standard. What are the common causes?

A1: Low or no signal for this compound can stem from several factors throughout the experimental workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction from the biological matrix, degradation of the analyte, or the presence of interfering substances can significantly reduce signal intensity. Acyl-CoAs can be unstable, so it is crucial to keep samples cold and analyze them promptly.

  • Poor Ionization Efficiency: The chemical properties of this compound may lead to poor ionization under the chosen mass spectrometry conditions. Positive electrospray ionization (ESI) mode is generally recommended for short-chain acyl-CoAs as it provides abundant and specific product ions suitable for Multiple Reaction Monitoring (MRM) assays.[1]

  • Incorrect Mass Spectrometry Parameters: Suboptimal settings for parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy can result in poor sensitivity.

  • Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and a low signal-to-noise ratio.

Q2: My signal-to-noise ratio for this compound is poor due to high background. How can I reduce the background noise?

A2: High background noise can obscure the signal of your analyte. Here are some strategies to reduce it:

  • Improve Sample Preparation: The most effective way to reduce background is to remove interfering matrix components before analysis. While simple protein precipitation is fast, it is often the least effective at removing matrix components.[2] Consider using Solid-Phase Extraction (SPE) with a C18 or mixed-mode sorbent for a cleaner sample.

  • Optimize Chromatography: Ensure good chromatographic separation of this compound from other matrix components. A well-resolved peak is less likely to be affected by co-eluting interferences. You can optimize this by adjusting the mobile phase gradient, trying a different column, or adjusting the flow rate.

  • Check for Contamination: High background can be a sign of a contaminated LC-MS system. Flush the system with an appropriate cleaning solution. Also, ensure that all solvents and reagents are of high purity (LC-MS grade). Improper use of mobile phase additives can also contribute to increased background noise.

  • Clean the Ion Source: Contamination can build up on the ion source components (e.g., ESI capillary, spray shield, cone). Regular cleaning of the ion source is a critical step in maintaining sensitivity and reducing background noise.

Q3: I am struggling with ion suppression and matrix effects. What can I do to mitigate these issues?

A3: Matrix effects, particularly ion suppression, are a common challenge in bioanalysis and can lead to inaccurate quantification.[2] Here’s how you can address them:

  • Effective Sample Cleanup: As mentioned before, SPE is a highly effective technique for removing phospholipids and other matrix components that are known to cause ion suppression.[2]

  • Chromatographic Separation: Good chromatographic resolution is key. By separating this compound from the bulk of the matrix components, you can minimize their impact on its ionization.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects. The SIL-IS will be affected by ion suppression in the same way as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this will also dilute your analyte, so this approach is only feasible if your analyte concentration is high enough.

Q4: What are the recommended MRM transitions for this compound?

A4: For quantitative analysis of acyl-CoAs in positive ion mode, the most common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da). Based on the monoisotopic mass of this compound (867.17 Da), the following MRM transitions can be used. It is crucial to optimize the collision energy for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Neutral Loss
This compound868.17361.11507.06 (3'-phospho-ADP)
This compound868.17428.04Pantetheine-phosphate

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cell Pellets

This protocol is a general method for the extraction of short-chain acyl-CoAs, including this compound, from cultured cells.

  • Cell Harvesting: Harvest cells by centrifugation and wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Protein Precipitation: Add 200 µL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA) solution containing an appropriate internal standard to the cell pellet.

  • Homogenization: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters for your specific instrument and column is recommended.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient from a low percentage of mobile phase B to a high percentage over several minutes is recommended to separate polar metabolites. A starting point could be 2% B held for 1 minute, then a ramp to 98% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See the table above.

    • Instrument Parameters: Optimize desolvation gas flow, source temperature, capillary voltage, and collision energy according to the instrument manufacturer's recommendations. A good starting point for collision energy for the neutral loss of 507 Da is typically in the range of 30-50 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_pellet Cell Pellet extraction Extraction with SSA cell_pellet->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal-to-Noise Ratio check_standard Is the standard signal strong in direct infusion? start->check_standard ms_issue Troubleshoot Mass Spectrometer: - Clean Ion Source - Calibrate MS - Optimize Ionization Parameters check_standard->ms_issue No lc_issue Troubleshoot LC System: - Check for Leaks - Evaluate Peak Shape - Optimize Mobile Phase/Gradient check_standard->lc_issue Yes end_good Signal Improved ms_issue->end_good Signal Improved? end_bad Problem Persists (Consult Instrument Specialist) ms_issue->end_bad No Improvement sample_issue Review Sample Preparation: - Improve Extraction Efficiency (SPE) - Check for Analyte Degradation - Assess Matrix Effects lc_issue->sample_issue No Improvement lc_issue->end_good Signal Improved? sample_issue->end_good Signal Improved? sample_issue->end_bad No Improvement

Caption: Troubleshooting logic for low signal-to-noise.

signaling_pathway substrate Fatty Acid / Amino Acid Precursor intermediate1 Intermediate Metabolite substrate->intermediate1 Enzyme 1 hpcoa This compound intermediate1->hpcoa Enzyme 2 downstream1 Further Metabolism (e.g., Beta-oxidation) hpcoa->downstream1 Enzyme 3 downstream2 Signaling Molecule Precursor hpcoa->downstream2 Enzyme 4

Caption: Hypothetical metabolic pathway of this compound.

References

"troubleshooting inconsistent results in acyl-CoA assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and ensure accurate, reproducible results in their acyl-CoA assays.

Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during the quantification of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results and variability in acyl-CoA assays?

Inconsistent results in acyl-CoA assays often stem from the inherent instability of the acyl-CoA molecules themselves. The thioester bond is susceptible to both chemical and enzymatic degradation. Key factors contributing to variability include:

  • Analyte Degradation: Acyl-CoAs can be hydrolyzed in aqueous solutions, a process accelerated by alkaline or strongly acidic conditions and elevated temperatures.[1][2] Tissues and cells also contain acyl-CoA thioesterases that can enzymatically degrade these molecules if not properly inactivated during sample preparation.[2]

  • Sample Preparation: Inefficient extraction, failure to rapidly quench metabolic activity, and sample loss during preparation are significant sources of variability.[1] The choice of extraction solvent can greatly impact the recovery of different acyl-CoA species.[3][4]

  • Matrix Effects: Components of the biological sample can interfere with the analysis, particularly in mass spectrometry-based methods, leading to ion suppression or enhancement.[1]

  • Calibration Curve Issues: Poor linearity, low sensitivity, and non-zero intercepts in the calibration curve can all lead to inaccurate quantification.[1]

Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?

Minimizing degradation is critical for accurate quantification.[1] The following steps are crucial:

  • Work Quickly and at Low Temperatures: All sample processing steps should be performed on ice to minimize enzymatic activity and slow chemical hydrolysis.[1][2]

  • Optimal pH: The thioester bond is most stable in slightly acidic conditions, with a recommended pH range of 4.0 to 6.8 for storage and analysis.[2] An extraction pH of around 4.9 can help inhibit thioesterase activity.[2]

  • Rapid Quenching: Immediately stop all metabolic activity at the point of sample collection. For tissues, this is often achieved by freeze-clamping with liquid nitrogen.[5] For cultured cells, rapid harvesting and quenching are essential.[1]

  • Proper Storage: For long-term storage, samples should be stored as dry pellets at -80°C.[2] Once reconstituted, they should be analyzed as quickly as possible, as some species can degrade even at 4°C in an autosampler.[2]

Q3: My assay is showing low signal or poor sensitivity. What are the likely causes and how can I improve it?

Low signal can be caused by several factors:

  • Inefficient Extraction: The chosen extraction method may not be optimal for your acyl-CoA species of interest. For a broad range of acyl-CoAs, 80% methanol has been shown to be an effective extraction solvent.[1][6] Other protocols successfully use 5-sulfosalicylic acid (SSA) or a mixture of acetonitrile, methanol, and water.[3][4]

  • Analyte Degradation: As discussed in Q2, degradation during sample prep is a primary cause of low signal.[1]

  • Suboptimal Mass Spectrometry Parameters: If using LC-MS/MS, ensure that instrument settings are optimized for acyl-CoA detection. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety) in positive ion mode, which can be used for identification.[1][7][8]

  • Insufficient Sample Amount: The concentration of acyl-CoAs can vary significantly between different sample types and metabolic states.[1] It may be necessary to increase the starting amount of tissue or cells.

Q4: I'm having trouble with my calibration curve (e.g., poor linearity, low R² value). What should I do?

A reliable calibration curve is essential for accurate quantification. Here are some common issues and solutions:

  • Poor Linearity: This can be caused by analyte degradation in the standards, matrix effects, or detector saturation at high concentrations.[1] Ensure standards are freshly prepared and stored properly. Consider using a matrix-matched calibration curve to account for matrix effects.[1] If the linear range is narrow, you may need to adjust the concentration range of your standards.[1]

  • Non-Zero Intercept: This often indicates contamination in the blank used for the calibration curve or interference from a co-eluting compound.[1] Prepare blanks using the same matrix as the standards and samples, but without the analyte.[1] Improving chromatographic separation can help resolve interferences.[1]

  • Poor Reproducibility: Inconsistent sample preparation and handling can lead to poor reproducibility. The use of a stable isotope-labeled internal standard is highly recommended to account for variability in extraction efficiency and sample loss.[1]

Q5: How can I improve the chromatographic separation of different acyl-CoA species?

Good chromatographic separation is vital for reducing ion suppression and ensuring accurate quantification, especially when analyzing multiple acyl-CoA species.[1]

  • Column Choice: Reversed-phase chromatography, often with a C18 column, is commonly used for separating a broad range of short- to long-chain acyl-CoAs.[1]

  • Mobile Phase Modifiers: The use of ion-pairing agents in the mobile phase can improve the peak shape and retention of these polar molecules.[1]

  • Gradient Optimization: Adjusting the gradient elution profile can enhance the resolution between closely eluting acyl-CoA species.[6]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in acyl-CoA assays.

TroubleshootingWorkflow Troubleshooting Logic for Acyl-CoA Assays start Inconsistent or Poor Results check_degradation Assess Sample Stability (Degradation Issues?) start->check_degradation check_extraction Evaluate Extraction Efficiency (Low Recovery?) check_degradation->check_extraction No solution_degradation Optimize Handling: - Work on ice - Use acidic pH (4.0-6.8) - Rapidly quench metabolism - Store at -80°C check_degradation->solution_degradation Yes check_calibration Review Calibration Curve (Poor Linearity/R²?) check_extraction->check_calibration No solution_extraction Optimize Extraction: - Test different solvents (e.g., 80% MeOH, SSA) - Use internal standards - Ensure complete homogenization check_extraction->solution_extraction Yes check_separation Examine Chromatography (Peak Shape/Resolution?) check_calibration->check_separation No solution_calibration Optimize Calibration: - Prepare fresh standards - Use matrix-matched calibrants - Check for contamination in blank - Adjust concentration range check_calibration->solution_calibration Yes solution_separation Optimize Chromatography: - Use C18 column - Add ion-pairing agents - Adjust gradient elution check_separation->solution_separation Yes

Caption: Troubleshooting logic for addressing common acyl-CoA assay issues.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Factors Affecting Acyl-CoA Stability
ParameterRecommended ConditionRationale
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[2]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[2]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[2]
Storage Temperature -80°CEssential for long-term stability, especially for dry pellets.[2]
Table 2: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[4]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[4]
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the efficient extraction of short-chain acyl-CoAs from tissue samples for subsequent analysis by LC-MS/MS.[4]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle. Grind the tissue to a fine powder using the pre-chilled pestle.[4]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, spike the SSA solution before adding it to the tissue powder. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[4]

  • Incubation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[4]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[4]

  • Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.[4]

  • Sample Storage and Analysis: The extracted sample is now ready for analysis by LC-MS/MS. If not analyzing immediately, store the extracts at -80°C to prevent degradation.[4]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis

This protocol describes a general method for extracting a broad range of acyl-CoAs from cultured cells.

Materials and Reagents:

  • Cultured cells (adherent or suspension)

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., 80% methanol, chilled to -80°C)[1]

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add the chilled extraction solvent directly to the plate and scrape the cells.

    • Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in the chilled extraction solvent.

  • Lysate Preparation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[1]

  • Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.[1]

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Using a buffered solution (e.g., 50 mM ammonium acetate at pH 6.8) can improve stability.[1]

  • Analysis: Inject the reconstituted sample directly into the LC-MS/MS system.

General Experimental Workflow

The diagram below outlines the general workflow for the quantitative analysis of acyl-CoAs.

ExperimentalWorkflow General Workflow for Acyl-CoA Analysis sample_collection 1. Sample Collection (Tissue or Cells) quenching 2. Quenching (e.g., Liquid N2) sample_collection->quenching extraction 3. Extraction & Protein Precipitation (e.g., SSA, 80% MeOH) quenching->extraction centrifugation 4. Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection analysis 6. LC-MS/MS Analysis supernatant_collection->analysis data_processing 7. Data Processing & Quantification analysis->data_processing

Caption: General experimental workflow for quantitative acyl-CoA analysis.

References

Technical Support Center: Optimization of SPE Protocols for Polar Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of solid-phase extraction (SPE) protocols tailored for polar acyl-Coenzyme A (acyl-CoA) species.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of polar acyl-CoAs.

Question: Why is my recovery of short-chain/polar acyl-CoAs consistently low?

Answer: Low recovery is a common issue stemming from multiple stages of the SPE protocol. The loss of analyte can typically be traced to one of the following steps:

  • Problem 1: Analyte lost in the flow-through fraction.

    • Cause: The chosen SPE sorbent has insufficient affinity for the polar acyl-CoAs, or the sample loading conditions are suboptimal.[1] Polar compounds require a sorbent that can provide adequate retention.

    • Solution:

      • Verify Sorbent Choice: For polar acyl-CoAs, weak anion exchange or specific functionalized silica gels like 2-(2-pyridyl)ethyl are often used.[2]

      • Adjust Sample pH: Modify the pH of your sample to ensure the acyl-CoA molecules are charged and can interact effectively with an ion-exchange sorbent.[3]

      • Reduce Sample Solvent Strength: If your sample is dissolved in a solvent with a high percentage of organic content, it may prevent the analyte from binding to the sorbent. Dilute your sample with a weaker solvent.[4]

      • Decrease Flow Rate: Slowing the flow rate during sample loading increases the interaction time between the acyl-CoAs and the sorbent, potentially improving retention.[4]

  • Problem 2: Analyte lost in the wash fraction.

    • Cause: The wash solvent is too strong, prematurely eluting the bound acyl-CoAs along with the interferences.[1]

    • Solution:

      • Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution.[3] The wash step should be strong enough to remove impurities but not elute the target analytes.[4]

      • Maintain pH: Ensure the pH of the wash solution is appropriate to keep the analyte bound to the sorbent.[1]

  • Problem 3: Analyte is not eluting from the column.

    • Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[1]

    • Solution:

      • Increase Elution Solvent Strength: Use a stronger solvent or increase the proportion of the strong solvent in your elution mix.[5] For ion-exchange sorbents, this may involve changing the pH or increasing the ionic strength to elute the analyte.[3][5]

      • Increase Elution Volume: Eluting with a larger volume of solvent, or applying the elution solvent in two separate aliquots, can improve recovery.[3]

Question: My final eluate is not clean, showing significant matrix effects and background noise in LC-MS/MS analysis. What can I do?

Answer: High background noise and matrix effects, such as ion suppression, are often due to co-elution of interferences from the biological sample.[6]

  • Possible Causes and Solutions:

    • Insufficient Washing: The wash step may not be effectively removing all interfering substances like salts and lipids.[6]

      • Solution: Optimize the wash solvent. You can try increasing the organic content slightly or adjusting the pH, but be careful not to elute your target analyte. Test fractions to ensure you are only removing interferences.[5]

    • Inappropriate Sorbent: The selected sorbent may have a strong affinity for both the analytes and the interferences.

      • Solution: Select a more specific sorbent that retains the analytes more strongly than the interferences.[3]

    • Sample Overload: Exceeding the capacity of the SPE column can lead to breakthrough of both analytes and interferences.[4]

      • Solution: Reduce the sample volume loaded onto the column or use an SPE cartridge with a larger sorbent bed.[3]

Question: I am observing inconsistent results and poor reproducibility between samples. What are the likely causes?

Answer: Poor reproducibility often points to variability in sample handling or the SPE procedure itself.

  • Possible Causes and Solutions:

    • Acyl-CoA Instability: Acyl-CoAs are susceptible to degradation, particularly at non-optimal pH and temperature.[6][7]

      • Solution: Always process samples on ice and work quickly.[8] Store samples at -80°C and avoid repeated freeze-thaw cycles.[6] Reconstitute dried extracts just before analysis.[6]

    • Inconsistent Flow Rates: Variations in flow rates during loading, washing, or elution will affect recovery.

      • Solution: Use a vacuum manifold or automated SPE system to ensure consistent flow rates across all samples.

    • Column Drying: Allowing the sorbent bed to dry out after the conditioning step can prevent proper interaction with the aqueous sample.[3]

      • Solution: Ensure the sorbent bed remains wetted after conditioning and equilibration, right up until the sample is loaded.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPE sorbent for extracting polar acyl-CoAs?

A1: The choice of sorbent is critical. For polar and short-chain acyl-CoAs, which possess a net negative charge from the phosphate groups, weak anion exchange (WAX) sorbents are highly effective.[8] Another specialized and effective option is a 2-(2-pyridyl)ethyl functionalized silica gel , which has shown high recovery rates for a broad range of acyl-CoAs, from short-chain (Acetyl-CoA) to long-chain species.[2]

Q2: How critical is the pH of the buffers and sample during the SPE protocol?

A2: The pH is extremely critical, especially when using ion-exchange chromatography. The sample should be loaded at a pH that ensures the target acyl-CoAs are ionized to promote binding to the sorbent. For example, a pH of around 4.9 is often used during sample preparation and loading onto certain columns.[9][10] The pH of the elution buffer is then changed to neutralize the charge on the analyte or sorbent, facilitating its release.[3]

Q3: Can a single SPE protocol be used for both short-chain and long-chain acyl-CoAs?

A3: While some protocols are designed for a broad range of acyl-CoAs, optimization is often a trade-off.[2] The large difference in polarity and hydrophobicity between short-chain (e.g., Acetyl-CoA) and long-chain (e.g., Palmitoyl-CoA) species makes a universal protocol challenging.[11] It may be necessary to develop separate, optimized methods if quantitative accuracy for both extremes is required.

Q4: Should I use an internal standard? If so, when should I add it?

A4: Yes, using an internal standard is crucial for monitoring and correcting for recovery losses.[8] An ideal internal standard is a structurally similar molecule not naturally present in the sample, such as an odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0).[2] It should be added as early as possible in the sample preparation process, ideally during the initial homogenization step, to account for losses throughout the entire workflow.[2][8]

Data Presentation

Table 1: Representative Recovery Rates of Acyl-CoA Species Using Different SPE Sorbents.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAShort (C2)2-(2-pyridyl)ethyl85-95%[2]
Malonyl-CoAShort (C3)2-(2-pyridyl)ethyl83-90%[2]
Octanoyl-CoAMedium (C8)2-(2-pyridyl)ethyl88-92%[2]
Palmitoyl-CoALong (C16:0)Oligonucleotide70-80%[2][9]
Oleoyl-CoALong (C18:1)2-(2-pyridyl)ethyl85-90%[2]
Arachidonyl-CoALong (C20:4)2-(2-pyridyl)ethyl83-88%[2]

Experimental Protocols

Protocol: General SPE Method for Polar Acyl-CoA Enrichment from Tissue

This protocol is a generalized guideline compiled from established methods and should be optimized for specific applications.[2][9][10]

1. Materials:

  • Weak Anion Exchange (WAX) or 2-(2-pyridyl)ethyl SPE columns.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[2][9]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol.[2]

  • Internal Standard (e.g., Heptadecanoyl-CoA).

  • Conditioning Solvent: Methanol.[11]

  • Equilibration Solvent: Water or Homogenization Buffer.[11]

  • Wash Solution: 2% Formic Acid, followed by Methanol.[11]

  • Elution Solution: 2% Ammonium Hydroxide, followed by 5% Ammonium Hydroxide.[11]

2. Sample Preparation & Homogenization:

  • Weigh 50-100 mg of frozen tissue and place in a pre-chilled glass homogenizer.[2]

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[2]

  • Homogenize the tissue on ice until a uniform suspension is achieved.[9]

  • Add 1 mL of 2-Propanol and homogenize again.[2]

3. Extraction of Acyl-CoAs:

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[2]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[2]

  • Carefully collect the supernatant, which contains the acyl-CoAs.[2]

4. Solid-Phase Extraction (SPE):

  • Conditioning: Pass 3 mL of methanol through the SPE column.[11] Do not let the column dry.

  • Equilibration: Pass 3 mL of water or Equilibration Buffer through the column.[11]

  • Sample Loading: Load the supernatant from step 3 onto the conditioned column. Allow it to pass through by gravity or gentle vacuum.

  • Washing: Wash the column sequentially with 2.4 mL of 2% formic acid and then 2.4 mL of methanol to remove impurities.[11]

  • Elution: Elute the acyl-CoAs by first adding 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[11] Collect both fractions in the same tube.

5. Sample Concentration and Reconstitution:

  • Evaporate the combined eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[2]

  • Reconstitute the dried sample in a solvent compatible with your analytical method (e.g., 100 µL of 50% methanol) immediately prior to analysis.[5][11]

Visualizations

SPE_Workflow General Workflow for Polar Acyl-CoA Analysis cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization (in buffer + Internal Standard) Extraction 2. Solvent Extraction (ACN / 2-Propanol) Homogenization->Extraction Centrifugation 3. Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant 4. Collect Supernatant Centrifugation->Supernatant Loading 7. Sample Loading Supernatant->Loading Conditioning 5. Column Conditioning (Methanol) Equilibration 6. Equilibration (Aqueous Buffer) Conditioning->Equilibration Equilibration->Loading Washing 8. Washing (Remove Impurities) Loading->Washing Elution 9. Elution (Collect Analytes) Washing->Elution Concentration 10. Evaporation & Reconstitution Elution->Concentration LCMS 11. LC-MS/MS Analysis Concentration->LCMS

Caption: Experimental workflow for polar acyl-CoA extraction and analysis.

Troubleshooting_Tree Troubleshooting Guide for Low Analyte Recovery Start Problem: Low Recovery of Polar Acyl-CoAs Question1 Where is the analyte being lost? (Analyze all fractions: flow-through, wash, eluate) Start->Question1 Flowthrough Lost in Flow-Through Question1->Flowthrough Flow-Through Wash Lost in Wash Fraction Question1->Wash Wash NotEluting Not Eluting from Column Question1->NotEluting Not Eluting Cause_FT Causes: - Incorrect sorbent choice - Sample solvent too strong - Incorrect sample pH - Flow rate too high Flowthrough->Cause_FT Solution_FT Solutions: - Use Weak Anion Exchange (WAX) sorbent - Dilute sample with weaker solvent - Adjust sample pH for binding - Reduce loading flow rate Cause_FT->Solution_FT Cause_Wash Cause: - Wash solvent is too strong Wash->Cause_Wash Solution_Wash Solutions: - Decrease % organic in wash solvent - Ensure wash pH maintains binding Cause_Wash->Solution_Wash Cause_NE Cause: - Elution solvent is too weak NotEluting->Cause_NE Solution_NE Solutions: - Increase elution solvent strength - Change pH or ionic strength - Increase elution volume Cause_NE->Solution_NE

Caption: Troubleshooting decision tree for low recovery of polar acyl-CoAs.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Hydroxypentanoyl-CoA: LC-MS/MS, HPLC-UV, and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas, the accurate quantification of specific acyl-CoA species is critical. 5-Hydroxypentanoyl-CoA is an important intermediate in various metabolic pathways, and its precise measurement can provide valuable insights into cellular processes and disease states. This guide presents an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays.

The selection of an appropriate analytical method is contingent on the specific requirements of the study, including the desired sensitivity, specificity, throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, enabling comprehensive profiling of a wide range of acyl-CoA species within complex biological samples.[1][2][3] However, HPLC-UV offers a more accessible and cost-effective alternative for quantifying more abundant species, while enzymatic assays provide a straightforward, high-throughput option for targeted analysis.[1][4]

Comparison of Analytical Methods

The following table summarizes the key quantitative performance metrics for the different methods, providing a clear comparison to aid in methodological selection. The data for the "Validated LC-MS/MS Method" is a composite representation based on performance characteristics reported for similar short-chain acyl-CoA analyses.[5][6][7]

ParameterValidated LC-MS/MS MethodHPLC-UVEnzymatic Assays
Limit of Detection (LOD) 0.5 - 5 fmol~100 pmol~50 fmol
Limit of Quantification (LOQ) 2 - 20 fmol~500 pmol~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (%RSD) <15%<20%<20%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the validated LC-MS/MS method and the alternative techniques are provided below.

Validated LC-MS/MS Method

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used.[1]

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification.[1]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version).

  • Data Analysis: Quantify this compound by comparing the peak areas to those of a standard curve generated with authentic standards.[1]

Alternative Method 1: HPLC-UV

This method is suitable for the quantification of more abundant levels of this compound.

1. Sample Preparation

  • Follow the same protein precipitation protocol as for the LC-MS/MS method.

2. HPLC

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer.

  • Detection: UV absorbance at 260 nm (adenine moiety of CoA).

  • Quantification: Based on the peak area relative to a standard curve.

Alternative Method 2: Enzymatic Assay

This method offers a high-throughput approach for the specific quantification of this compound, provided a specific enzyme is available.

1. Reaction Mixture

  • Combine the sample extract with a specific dehydrogenase enzyme that acts on this compound, NAD+, and a suitable buffer.

  • Incubate at a controlled temperature to allow the enzymatic reaction to proceed.

2. Detection

  • Measure the increase in NADH concentration by monitoring the absorbance at 340 nm or by fluorescence.

  • Quantify the amount of this compound based on the change in absorbance or fluorescence relative to a standard curve.

Visualizing the Workflow and Pathways

To further clarify the experimental process and the context of this compound, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (Tissue or Cells) Homogenization Homogenization in Cold Solvent BiologicalSample->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

FattyAcids Fatty Acids / Amino Acids MetabolicPathway1 Metabolic Pathway (e.g., β-oxidation) FattyAcids->MetabolicPathway1 Five_HP_CoA This compound MetabolicPathway1->Five_HP_CoA MetabolicPathway2 Further Metabolic Conversion Five_HP_CoA->MetabolicPathway2 Signaling Cellular Signaling Five_HP_CoA->Signaling EnergyProduction Energy Production MetabolicPathway2->EnergyProduction

Caption: Simplified metabolic context of this compound.

Conclusion

For the comprehensive and highly sensitive profiling of this compound and other acyl-CoA species, the validated LC-MS/MS method is the superior choice.[2][3] Its high specificity and sensitivity allow for accurate quantification even at low physiological concentrations. HPLC-UV presents a robust and more accessible alternative for the quantification of more abundant acyl-CoAs. Enzymatic assays offer a high-throughput option for targeted analysis, which can be particularly useful for screening large numbers of samples. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to obtain accurate and reliable data, thereby advancing our understanding of the critical roles of acyl-CoAs in health and disease.

References

A Comparative Analysis of 5-Hydroxypentanoyl-CoA and Pentanoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar metabolites is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a comprehensive comparative analysis of 5-Hydroxypentanoyl-CoA and Pentanoyl-CoA, focusing on their biochemical properties, metabolic significance, and the experimental methodologies used for their study.

This document delves into the structural and functional distinctions between this compound and its non-hydroxylated counterpart, pentanoyl-CoA. By presenting quantitative data, detailed experimental protocols, and visual representations of their metabolic context, this guide aims to equip researchers with the necessary information to effectively design and interpret experiments involving these two acyl-CoA molecules.

At a Glance: Key Differences and Similarities

PropertyThis compoundPentanoyl-CoA
Chemical Formula C26H44N7O18P3S[1]C26H44N7O17P3S[2]
Molecular Weight 867.7 g/mol [1]851.7 g/mol [2]
Key Structural Feature Presence of a hydroxyl (-OH) group at the C5 positionLacks a hydroxyl group on the pentanoyl chain
Primary Metabolic Role Intermediate in the metabolism of 5-hydroxypentanoate[3][4]Intermediate in fatty acid β-oxidation and the metabolism of valproate[5][6]
Key Enzyme (Formation) 5-hydroxypentanoate CoA-transferase[3][4]Acyl-CoA synthetases[5]

Biochemical Properties and Metabolic Roles

This compound and pentanoyl-CoA are both acyl-Coenzyme A (CoA) derivatives, playing crucial roles as intermediates in cellular metabolism. Their structural distinction, the presence of a terminal hydroxyl group on the pentanoyl chain of this compound, dictates their unique metabolic fates and enzymatic interactions.

Pentanoyl-CoA is a short-chain fatty acyl-CoA that is primarily involved in the β-oxidation of odd-numbered fatty acids. It is a substrate for various acyl-CoA dehydrogenases, which catalyze the first step of each β-oxidation cycle.[7][8] The metabolism of the anticonvulsant drug valproate also leads to the formation of pentanoyl-CoA.[6]

This compound is formed from 5-hydroxypentanoate through the action of the enzyme 5-hydroxypentanoate CoA-transferase.[3][4] This enzyme can also utilize other acyl-CoAs as substrates, although it does so more slowly.[3][9] The presence of the hydroxyl group makes this compound more polar than pentanoyl-CoA, which likely influences its interaction with enzymes and its transport across cellular membranes.

Experimental Protocols

Synthesis of Acyl-CoAs

The synthesis of both this compound and pentanoyl-CoA can be achieved through chemo-enzymatic methods. A general approach involves the activation of the corresponding carboxylic acid (5-hydroxypentanoic acid or pentanoic acid) and subsequent coupling to Coenzyme A.

General Protocol for Chemical Synthesis (Carbonyldiimidazole Method): [10]

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid (e.g., pentanoic acid) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir at room temperature to form the acyl-imidazole intermediate.

  • Coupling to Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A trilithium salt in a cold aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).

    • Slowly add the freshly prepared acyl-imidazole solution to the Coenzyme A solution while maintaining the pH between 7.5 and 8.0.

    • Allow the reaction to proceed on ice for 1-3 hours.

  • Purification:

    • The resulting acyl-CoA can be purified using high-performance liquid chromatography (HPLC).

Enzymatic Assays

The quantification of this compound and pentanoyl-CoA is crucial for studying their metabolic roles. HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques for their detection and quantification.

General Protocol for LC-MS/MS Analysis: [11][12]

  • Sample Preparation:

    • Extract acyl-CoAs from biological samples (e.g., cell lysates, tissue homogenates) using a suitable extraction buffer, often containing an acid to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of aqueous mobile phase (e.g., ammonium acetate in water) and organic mobile phase (e.g., acetonitrile) to separate the acyl-CoAs.

  • MS/MS Detection:

    • The eluting acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer.

    • Quantification is typically achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored.

Signaling Pathways and Metabolic Networks

While the direct involvement of this compound in specific signaling pathways is not yet well-elucidated, its structural similarity to other hydroxy fatty acids suggests potential roles in cellular signaling. Pentanoyl-CoA, as an intermediate in fatty acid metabolism, can influence cellular signaling indirectly through its impact on the overall acyl-CoA pool and energy status of the cell.

Below are graphical representations of the metabolic context of both molecules.

Pentanoyl_CoA_Metabolism Odd-chain fatty acids Odd-chain fatty acids Pentanoyl-CoA Pentanoyl-CoA Odd-chain fatty acids->Pentanoyl-CoA β-oxidation Valproate Valproate Valproate->Pentanoyl-CoA Metabolism Propionyl-CoA Propionyl-CoA Pentanoyl-CoA->Propionyl-CoA β-oxidation Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Metabolic fate of Pentanoyl-CoA.

Five_Hydroxypentanoyl_CoA_Metabolism 5-Hydroxypentanoate 5-Hydroxypentanoate This compound This compound 5-Hydroxypentanoate->this compound 5-hydroxypentanoate CoA-transferase Further Metabolism Further Metabolism This compound->Further Metabolism

Formation of this compound.

Conclusion

The subtle structural difference between this compound and pentanoyl-CoA leads to distinct metabolic roles and enzymatic interactions. While pentanoyl-CoA is a well-established intermediate in mainstream fatty acid oxidation, the metabolic significance and potential signaling roles of this compound are areas of ongoing research. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate the unique biology of these two important metabolites.

References

A Comparative Guide to HPLC and Enzymatic Assays for the Quantification of 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC and enzymatic assays for the quantification of 5-Hydroxypentanoyl-CoA, based on data reported for analogous acyl-CoA species.

Parameter HPLC-UV Enzymatic Assay (Spectrophotometric) Notes
Principle Chromatographic separation followed by UV detection.Enzyme-catalyzed reaction leading to a change in absorbance.HPLC offers direct detection, while enzymatic assays are indirect.
Specificity High (dependent on chromatographic resolution).Moderate to High (dependent on enzyme specificity).HPLC can resolve isomers and structurally similar compounds.
Linearity (Illustrative) 0.5 - 100 µM1 - 200 µMExpected ranges may vary based on instrumentation and specific assay conditions.
Limit of Detection (LOD) (Illustrative) ~5 pmol on column[1]Picomole level with amplification[1][2]Enzymatic assays with amplification steps can offer lower detection limits.
Limit of Quantification (LOQ) (Illustrative) ~15 pmol on columnData not readily available for similar analytes.LOQ for enzymatic assays would need empirical determination.
Throughput Lower; sequential sample analysis.Higher; amenable to 96-well plate format.Enzymatic assays are generally more suitable for high-throughput screening.
Sample Matrix Compatibility Can be sensitive to matrix effects; requires sample cleanup.Can be affected by endogenous enzymes or inhibitors.Both methods require appropriate sample preparation to minimize interference.
Equipment Cost High (HPLC system).Moderate (Spectrophotometer/plate reader).HPLC represents a more significant initial capital investment.

Experimental Protocols

The following are detailed, illustrative protocols for the quantification of this compound using HPLC and a spectrophotometric enzymatic assay. These protocols are based on established methods for similar analytes and should be optimized for specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for the separation and quantification of short- and medium-chain acyl-CoAs.

1. Sample Preparation:

  • Tissue or cell samples should be rapidly frozen in liquid nitrogen to quench metabolic activity.

  • Acyl-CoAs can be extracted using a solution of 5% perchloric acid (PCA).

  • The extract is then neutralized with a potassium carbonate solution.

  • Centrifuge to pellet the precipitate and collect the supernatant for HPLC analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM sodium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Quantification: Based on a standard curve generated with purified this compound.

Enzymatic Assay Method

This hypothetical protocol utilizes a 3-hydroxyacyl-CoA dehydrogenase (HADH) in a coupled reaction. The specificity of the chosen HADH for this compound would need to be empirically determined.

1. Principle: this compound is oxidized by a suitable hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

2. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • NAD+ solution: 10 mM in assay buffer.

  • Hydroxyacyl-CoA dehydrogenase (a broad-specificity enzyme is recommended for initial trials).

  • Sample containing this compound.

  • Standard solutions of this compound.

3. Assay Procedure (96-well plate format):

  • To each well, add:

    • 150 µL Assay Buffer

    • 20 µL NAD+ solution

    • 10 µL sample or standard

  • Incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the hydroxyacyl-CoA dehydrogenase solution.

  • Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

  • The rate of change in absorbance is proportional to the concentration of this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for a cross-validation experiment and a potential metabolic context for this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_enzymatic Enzymatic Assay cluster_comparison Data Comparison & Validation BiologicalSample Biological Sample Extraction Acyl-CoA Extraction BiologicalSample->Extraction Purification Sample Cleanup Extraction->Purification HPLC HPLC Separation & Quantification Purification->HPLC EnzymaticAssay Enzymatic Reaction & Measurement Purification->EnzymaticAssay HPLC_Data HPLC Results HPLC->HPLC_Data Comparison Statistical Analysis (e.g., Correlation, Bland-Altman) HPLC_Data->Comparison Enzymatic_Data Enzymatic Assay Results EnzymaticAssay->Enzymatic_Data Enzymatic_Data->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: Workflow for the cross-validation of HPLC and enzymatic assays.

MetabolicPathway FattyAcid Fatty Acid ACSL Acyl-CoA Synthetase FattyAcid->ACSL AcylCoA Acyl-CoA ACAD Acyl-CoA Dehydrogenase AcylCoA->ACAD EnoylCoA Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA This compound HADH Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH KetoacylCoA Ketoacyl-CoA Thiolase Thiolase KetoacylCoA->Thiolase ShorterAcylCoA Shorter Acyl-CoA + Acetyl-CoA ACSL->AcylCoA ACAD->EnoylCoA ECH->HydroxyacylCoA HADH->KetoacylCoA Thiolase->ShorterAcylCoA

Caption: Putative role of this compound in fatty acid β-oxidation.

References

A Researcher's Guide to Short-Chain Acyl-CoA Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) molecules is fundamental to understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions. These molecules are key metabolic intermediates in numerous pathways, including the Krebs cycle and fatty acid metabolism. However, their inherent instability and low abundance in biological samples present significant analytical challenges. Consequently, the selection of a robust and efficient extraction protocol is a critical first step for reliable downstream analysis, most commonly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide provides a comparative overview of common methodologies for the extraction of short-chain acyl-CoAs from tissues and cells. It aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable extraction method for their specific research needs by presenting supporting experimental data and detailed protocols.

Comparative Overview of Extraction Methodologies

Several distinct approaches have been developed for the extraction of short-chain acyl-CoAs, each with its own advantages and limitations. The choice of method often depends on the specific acyl-CoA species of interest, the sample type, and the analytical instrumentation available. The primary techniques involve protein precipitation to quench enzymatic activity and release the acyl-CoAs, followed by optional purification steps. The most common methods include precipitation with organic solvents or acids, sometimes in combination with solid-phase extraction (SPE) for further cleanup.

Data Presentation: Performance of Extraction Methods

The following table summarizes the quantitative performance of various extraction methods based on reported recovery rates for several short-chain acyl-CoAs. It is important to note that recovery can be influenced by the specific tissue or cell type and the exact protocol followed.

Extraction MethodAcetyl-CoAPropionyl-CoAMalonyl-CoAIsovaleryl-CoAFree Coenzyme A
5-Sulfosalicylic Acid (SSA) Precipitation ~59%[1][2]~80%[1][2]~74%[1][2]~59%[1][2]~74%[1][2]
Trichloroacetic Acid (TCA) with SPE ~36%[1][2]~62%[1][2]~26%[1][2]~58%[1][2]~1%[2]
Acetonitrile/2-Propanol with SPE 93-104% (extraction), 83-90% (SPE)[2]Not Reported93-104% (extraction), 83-90% (SPE)[2]Not ReportedNot Reported
Methanol-Chloroform with SPE 60-140% (depending on analyte and tissue)[3]60-140% (depending on analyte and tissue)[3]60-140% (depending on analyte and tissue)[3]60-140% (depending on analyte and tissue)[3]60-140% (depending on analyte and tissue)[3]
Perchloric Acid (PCA) Precipitation Good for hydrophilic species[3]Good for hydrophilic species[3]Good for hydrophilic species[3]Good for hydrophilic species[3]Good for hydrophilic species[3]
Organic Solvent Mixture (Acetonitrile/Methanol/Water) Comprehensive extraction[3]Comprehensive extraction[3]Comprehensive extraction[3]Comprehensive extraction[3]Comprehensive extraction[3]

Note: The recovery percentages for SSA and TCA with SPE are relative to a water standard.[1][2] The ranges for Methanol-Chloroform with SPE and the qualitative descriptions for PCA and Organic Solvent Mixture are based on available literature, which in some cases did not provide specific percentage recoveries for direct comparison.[3]

Experimental Workflows and Logical Relationships

To visualize the procedural flow of the most common extraction techniques, the following diagrams illustrate the key steps involved in each method.

General Workflow for Acyl-CoA Extraction and Analysis cluster_extraction Sample Preparation and Extraction cluster_purification Optional Purification cluster_analysis Analysis Sample Tissue/Cell Sample Homogenization Homogenization in Extraction Solvent Sample->Homogenization Precipitation Protein Precipitation & Centrifugation Homogenization->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE If required Analysis LC-MS/MS Analysis Supernatant->Analysis Direct injection SPE->Analysis

General experimental workflow for acyl-CoA quantification.

Comparison of Precipitation-Based Extraction Methods cluster_sample Starting Material cluster_methods Extraction Methods cluster_downstream Downstream Processing Start Frozen Tissue/Cell Pellet SSA 5-Sulfosalicylic Acid (SSA) Precipitation Start->SSA TCA Trichloroacetic Acid (TCA) Precipitation Start->TCA PCA Perchloric Acid (PCA) Precipitation Start->PCA Organic Organic Solvent Mixture (e.g., ACN/MeOH/H2O) Start->Organic Direct Direct Analysis (LC-MS/MS) SSA->Direct SPE Solid-Phase Extraction (SPE) TCA->SPE Neutralize Neutralization PCA->Neutralize Lyophilize Lyophilization & Reconstitution Organic->Lyophilize SPE->Direct Neutralize->Direct Lyophilize->Direct

Decision tree for choosing an extraction method.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data. The following are summaries of common methods for the extraction of short-chain acyl-CoAs. All procedures should be performed on ice or at 4°C to minimize enzymatic degradation.

Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation

This method is relatively simple and avoids the need for SPE, making it suitable for higher throughput.[1][2]

  • Tissue Pulverization : Weigh approximately 20-50 mg of frozen tissue and grind to a fine powder in a pre-chilled mortar containing liquid nitrogen.[2]

  • Homogenization and Protein Precipitation : Transfer the powdered tissue to a pre-chilled microcentrifuge tube and add 500 µL of ice-cold 5% (w/v) SSA solution. Homogenize immediately using a bead beater or ultrasonic homogenizer.[2]

  • Centrifugation : Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Collection : Carefully collect the supernatant containing the short-chain acyl-CoAs for LC-MS/MS analysis.[2]

Protocol 2: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)

This protocol utilizes a biphasic solvent system for initial extraction followed by a purification step.[4]

  • Tissue Homogenization : Homogenize approximately 100 mg of frozen tissue in 3 ml of ice-cold methanol-chloroform (2:1) in a pre-chilled tube.[4]

  • Phase Separation : Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C. Collect the supernatant and add 1.5 ml of 10 mM ammonium formate and 1.5 ml of chloroform. Vortex and centrifuge again to separate the phases.[4]

  • Aqueous Layer Collection : Carefully collect the upper aqueous layer which contains the acyl-CoAs.[4]

  • Solid-Phase Extraction (SPE) :

    • Condition an SPE column with 3 ml of methanol and equilibrate with 3 ml of deionized water.[4]

    • Load the aqueous supernatant onto the column.[4]

    • Wash the column with 2.4 ml of 2% formic acid, followed by 2.4 ml of methanol.[4]

    • Elute the acyl-CoAs with 2.4 ml of 2% ammonium hydroxide, followed by a second elution with 2.4 ml of 5% ammonium hydroxide. Combine the eluates.[4]

  • Sample Concentration : Dry the combined eluates under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[4]

Protocol 3: Perchloric Acid (PCA) Precipitation

This method provides rapid quenching of enzymatic activity.[3][5]

  • Tissue Homogenization : Grind frozen tissue to a fine powder in a liquid nitrogen-pre-chilled mortar. Immediately add the frozen powder to a pre-chilled tube containing 0.5 M perchloric acid (2:1 v/w).[5]

  • Protein Precipitation and Extraction : Homogenize the sample further on ice, incubate for 15-30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3][5]

  • Supernatant Collection and Neutralization : Collect the supernatant and neutralize it with a solution such as 5 M K2CO3 before analysis. Centrifuge again to remove the precipitate.[5]

Conclusion

The choice of an appropriate extraction method for short-chain acyl-CoAs is a critical determinant of data quality and analytical success. For researchers prioritizing a simplified workflow and good recovery of a broad range of short-chain acyl-CoAs, the 5-sulfosalicylic acid (SSA) precipitation method offers a compelling option as it circumvents the need for solid-phase extraction.[1] Methods involving SPE, such as the methanol-chloroform or acetonitrile/2-propanol protocols, can provide cleaner extracts, which may be necessary for certain sample types or analytical platforms, though they may involve more steps and potential for analyte loss.[2][4] Perchloric acid precipitation is effective for rapid metabolic quenching but requires a neutralization step.[3][5] Ultimately, the optimal method will depend on the specific research question, the acyl-CoA species of interest, the available instrumentation, and the required throughput. Researchers are encouraged to validate their chosen method in their specific sample matrix to ensure optimal performance.

References

A Researcher's Guide to the Quantitative Analysis of 5-Hydroxypentanoyl-CoA: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism and related therapeutic areas, the accurate and precise measurement of specific acyl-CoA species is of paramount importance. 5-Hydroxypentanoyl-CoA, a five-carbon hydroxy acyl-CoA, is an intriguing metabolite whose precise roles in cellular signaling and metabolic pathways are still under investigation. The selection of an appropriate analytical methodology is critical for obtaining reliable quantitative data to elucidate its function.

This guide provides an objective comparison of the primary analytical techniques for the quantification of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Methods

The quantification of acyl-CoAs, including this compound, is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry, as well as more traditional methods like HPLC-UV and enzymatic assays. Each approach offers a distinct balance of sensitivity, specificity, throughput, and accessibility.

Disclaimer: Specific performance data for the measurement of this compound is not widely available in published literature. The following table summarizes typical quantitative performance metrics for the analysis of short-chain acyl-CoAs using various methods, which can be considered indicative for this compound analysis.

Performance MetricLC-MS/MSHPLC-UVEnzymatic Assays
Limit of Detection (LOD) Low fmol to pmol rangeLow to mid pmol rangeMid to high pmol range
Limit of Quantification (LOQ) pmol to low nmol rangeMid to high pmol rangeHigh pmol to low nmol range
Linearity (R²) >0.99>0.99Variable
Precision (Intra-day %CV) < 10%< 15%< 15%
Precision (Inter-day %CV) < 15%< 20%< 20%
Accuracy / % Recovery 85-115%80-120%80-120%
Specificity HighModerateHigh (enzyme-dependent)

Experimental Protocols

Sample Preparation (General Protocol for Tissues and Cells)
  • Homogenization: Homogenize frozen tissue or cell pellets in a cold extraction solvent (e.g., 80% methanol or 5% sulfosalicylic acid) on ice.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the chosen analytical method (e.g., mobile phase for LC-based methods).

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 2% to 50% Mobile Phase B over approximately 5-10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled acyl-CoA) would need to be determined and optimized.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a more accessible alternative to LC-MS/MS, suitable for relatively more abundant acyl-CoAs.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over approximately 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

Method 3: Enzymatic Assay

Enzymatic assays provide a high-throughput option for quantifying total or specific acyl-CoAs, depending on the enzyme's specificity.

  • Reaction Setup: In a 96-well plate, combine the sample extract with a reaction mixture containing a specific enzyme that utilizes this compound as a substrate and leads to a detectable change (e.g., production of NADH or a colored/fluorescent product). The enzyme 5-hydroxypentanoate CoA-transferase could potentially be utilized in a coupled assay format.[1]

  • Incubation: Incubate the plate at a controlled temperature for a specific time to allow the enzymatic reaction to proceed.

  • Detection: Measure the change in absorbance or fluorescence using a microplate reader.

  • Quantification: Calculate the concentration of this compound based on a standard curve generated with known concentrations of the analyte.

Visualizing the Context: Metabolic Pathway and Experimental Workflow

To better understand the biological context and the analytical process, the following diagrams are provided.

metabolic_pathway cluster_butyrate Butyrate Metabolism cluster_pentanoate 5-Hydroxypentanoate Metabolism Butyryl-CoA Butyryl-CoA Butyrate Butyrate Butyryl-CoA->Butyrate 5-Hydroxypentanoate 5-Hydroxypentanoate This compound This compound 5-Hydroxypentanoate->this compound 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14) This compound->Butyryl-CoA Potential Link Acetate Acetate This compound->Acetate Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Metabolic pathway of this compound.

experimental_workflow start Sample Collection (Tissue/Cells) extraction Extraction of Acyl-CoAs start->extraction protein_precipitation Protein Precipitation extraction->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Results data_processing->end

LC-MS/MS workflow for this compound.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the research. For studies demanding the highest sensitivity and specificity, particularly when analyzing complex biological matrices, LC-MS/MS is the unequivocal method of choice. HPLC-UV provides a robust and more accessible alternative for applications where the concentration of this compound is expected to be higher. Enzymatic assays offer a high-throughput platform suitable for rapid screening or for laboratories without access to specialized chromatographic instrumentation. Careful method validation is crucial to ensure the accuracy and precision of the obtained quantitative data, which will be instrumental in advancing our understanding of the metabolic and signaling roles of this compound.

References

A Researcher's Guide to Acyl-CoA Analysis: A Comparative Overview of Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Methodological Approaches to Acyl-CoA Quantification

The analysis of acyl-CoAs is challenging due to their diverse chemical properties, wide range of cellular concentrations, and inherent instability.[1][2] The primary methods employed for their quantification can be broadly categorized into chromatography-based techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), and plate-based enzymatic or fluorometric assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the comprehensive and sensitive analysis of a wide spectrum of acyl-CoA species.[1][3] This technique offers high selectivity and the ability to measure multiple analytes simultaneously (multiplexing).[4][5]

Key Performance Characteristics:

  • High Sensitivity and Specificity: LC-MS/MS provides excellent sensitivity, with limits of detection often in the low picomole to femtomole range.[6][7] The use of tandem mass spectrometry (MS/MS) with techniques like Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring unique precursor-product ion transitions for each acyl-CoA.[3]

  • Broad Coverage: This method can be adapted to quantify a wide array of acyl-CoAs, from short-chain species like acetyl-CoA to very-long-chain species.[6]

  • Absolute Quantification: When combined with stable isotope-labeled internal standards, LC-MS/MS allows for accurate absolute quantification, which is crucial for understanding metabolic fluxes.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV detection is a more established and widely accessible technique for acyl-CoA analysis.[7][8] While generally less sensitive than LC-MS/MS, modern HPLC methods offer reliable quantification for more abundant acyl-CoA species.

Key Performance Characteristics:

  • Robustness and Accessibility: HPLC systems are common in many laboratories, making this a more accessible technique compared to LC-MS/MS.

  • Good for Abundant Species: HPLC-UV is well-suited for the quantification of relatively abundant short-chain acyl-CoAs like acetyl-CoA and succinyl-CoA.[1][8]

  • Limited Sensitivity: The limit of detection for HPLC-UV methods is typically in the low picomole range, which may not be sufficient for low-abundance long-chain acyl-CoAs.[8]

Enzymatic and Fluorometric Assays

Commercially available assay kits offer a convenient and high-throughput alternative for the quantification of specific acyl-CoAs, most commonly acetyl-CoA.[9][10] These assays are typically based on enzymatic reactions that produce a colorimetric or fluorescent signal proportional to the amount of the target molecule.[10]

Key Performance Characteristics:

  • High Throughput: These plate-based assays are well-suited for screening large numbers of samples.[4][5]

  • Ease of Use: Commercial kits come with optimized reagents and protocols, simplifying the experimental workflow.[10]

  • Potential for Interference: The results from these assays can be influenced by interfering substances in the sample matrix, and their performance can vary depending on the extraction method used.[4][5] One study found that a colorimetric ELISA kit for acetyl-CoA did not produce interpretable results, while a fluorometric enzymatic kit showed results comparable to LC-MS methods depending on the sample matrix and extraction protocol.[4][5][9]

Comparative Performance Data

The following tables summarize the performance characteristics of different acyl-CoA analysis methods as reported in various studies. It is important to note that direct comparison between studies can be challenging due to variations in instrumentation, experimental conditions, and sample matrices.

Table 1: Comparison of LC-MS/MS and HPLC Methods for Acyl-CoA Analysis

ParameterLC-MS/MSHPLC-UV
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation by liquid chromatography followed by UV absorbance detection.
Sensitivity High (fmol to pmol range).[6][7]Moderate (pmol range).[8]
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern).[3]Moderate (risk of co-eluting compounds with similar UV absorbance).[8]
Multiplexing Excellent (simultaneous analysis of many acyl-CoAs).[4][5]Limited (dependent on chromatographic resolution).
Quantitative Accuracy Excellent (especially with stable isotope-labeled internal standards).[4][5]Good for well-resolved, abundant species.
Instrumentation Cost HighModerate
Throughput Moderate to High (with automation).Moderate

Table 2: Comparison of Commercial Assay Kits for Acetyl-CoA Quantification

ParameterFluorometric Enzymatic AssayColorimetric ELISA
Principle Enzymatic conversion of acetyl-CoA to a fluorescent product.[10]Enzyme-linked immunosorbent assay.
Sensitivity High (pmol range).Variable, can be low.[4][5]
Specificity Can be affected by interfering substances in the sample matrix.[4][5]Can be low and may not produce interpretable results.[4][5]
Throughput High (96-well plate format).[4][5]High (96-well plate format).
Ease of Use High (kit format with ready-to-use reagents).[10]High (kit format).
Cost per Sample ModerateModerate
Reported Performance Comparable results to LC-MS depending on matrix and extraction.[4][5][9]A study reported that a commercial colorimetric ELISA kit did not produce usable data for cell and tissue extracts.[4][5]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible data. Below are representative workflows for acyl-CoA analysis using LC-MS/MS and sample preparation for enzymatic assays.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of acyl-CoAs by LC-MS/MS, from sample extraction to data analysis.

LCMS_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Cells or Tissue) B Quenching & Homogenization A->B C Protein Precipitation (e.g., Acetonitrile/Methanol) B->C D Centrifugation C->D E Supernatant Collection D->E F Liquid Chromatography (Reversed-Phase C18) E->F G Mass Spectrometry (ESI-MS/MS) F->G H Data Acquisition (MRM Mode) G->H I Peak Integration H->I J Quantification (vs. Internal Standard) I->J K Data Analysis J->K

Caption: A generalized workflow for acyl-CoA analysis using LC-MS/MS.

Detailed Methodology for LC-MS/MS Analysis:

A detailed protocol for the quantification of a broad range of fatty acyl-CoAs in mammalian cells using LC-ESI-MS/MS has been described.[6]

  • Sample Preparation: Cells are harvested and extracted using a solvent mixture, often containing acetonitrile and/or methanol, to precipitate proteins and extract the acyl-CoAs.[3] The use of an internal standard, such as an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA), is crucial for accurate quantification.[3][6]

  • Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[6][11] The mobile phases typically consist of an aqueous buffer (e.g., ammonium acetate or triethylamine) and an organic solvent like acetonitrile. A gradient elution is employed to separate the different acyl-CoA species based on their hydrophobicity.[6]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is frequently used.[6] For quantification, Multiple Reaction Monitoring (MRM) is employed, where the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion generated by collision-induced dissociation. A common fragmentation for acyl-CoAs in positive ion mode is the neutral loss of the 5'-ADP moiety (507 Da).[3]

Sample Preparation and Enzymatic Assay Workflow

The following diagram outlines the steps involved in preparing samples for and performing a typical fluorometric enzymatic assay for acetyl-CoA.

Enzymatic_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Sample Extraction (e.g., PCA) D Add Samples & Standards to 96-well Plate A->D B Neutralization B->D C Prepare Acetyl-CoA Standard Curve C->D E Add Reaction Mix (Enzyme, Substrate, Probe) D->E F Incubate E->F G Measure Fluorescence F->G H Plot Standard Curve G->H I Calculate Sample Concentration H->I

Caption: Workflow for a fluorometric enzymatic assay for acetyl-CoA.

Detailed Methodology for Fluorometric Acetyl-CoA Assay:

Commercial kits, such as those from BioVision/abcam or Sigma-Aldrich, provide detailed protocols.[9] A general procedure is as follows:

  • Sample Preparation: Deproteinization of the sample is a critical first step. Perchloric acid (PCA) is a commonly recommended deproteinizing agent for these assays.[4][5] The acidic extract is then neutralized before proceeding.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. Samples and a series of acetyl-CoA standards are added to the wells. A reaction mixture containing enzymes, substrates, and a fluorescent probe is then added. The enzymes in the mix catalyze a series of reactions that ultimately lead to the production of a fluorescent product in proportion to the amount of acetyl-CoA present.[10]

  • Detection and Quantification: After an incubation period, the fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths. The concentration of acetyl-CoA in the samples is determined by comparing their fluorescence readings to the standard curve generated from the known concentrations of the acetyl-CoA standards.[10]

Conclusion

The choice of analytical method for acyl-CoA analysis depends on several factors, including the specific research question, the required sensitivity and specificity, the number of samples, and the available instrumentation. LC-MS/MS stands out as the most powerful and versatile technique, offering comprehensive profiling and accurate quantification. HPLC-UV provides a robust and more accessible alternative for the analysis of more abundant acyl-CoAs. Enzymatic and fluorometric assay kits offer a convenient, high-throughput option for the targeted analysis of specific acyl-CoAs like acetyl-CoA, although careful validation and consideration of matrix effects are essential. By understanding the relative strengths and limitations of each method, researchers can make informed decisions to achieve reliable and meaningful insights into the dynamic world of acyl-CoA metabolism.

References

A comprehensive guide for researchers, scientists, and drug development professionals on the fluctuations of 5-hydroxyvaleric acid, a key precursor to 5-hydroxypentanoyl-CoA, in various pathological states compared to healthy individuals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of 5-Hydroxypentanoyl-CoA Precursor Levels in Health and Disease

Introduction

This compound is an acyl-CoA derivative that plays a role in cellular metabolism. While direct quantification of this compound in tissues has been challenging and sparsely reported in scientific literature, its precursor, 5-hydroxypentanoic acid (also known as 5-hydroxyvaleric acid), offers a valuable proxy for understanding its potential role in health and disease. Alterations in the levels of 5-hydroxypentanoic acid have been implicated in certain metabolic disorders, suggesting that the this compound pathway may be relevant in various pathological conditions. This guide provides a comparative analysis of 5-hydroxypentanoic acid levels in healthy versus diseased states, supported by experimental data and detailed methodologies.

Quantitative Data Summary

Due to the limited availability of direct comparative studies on this compound, this guide focuses on the quantitative data available for its precursor, 5-hydroxypentanoic acid. Elevated levels of this metabolite are often indicative of underlying metabolic dysregulation.

ConditionAnalyteTissue/FluidLevel in Diseased StateLevel in Healthy ControlsFold ChangeReference
Non-ketotic Dicarboxylic Aciduria 5-Hydroxypentanoic AcidUrineElevatedNot typically detected or very low levelsSignificant Increase[1]

Note: Specific quantitative values are often reported in individual case studies and can vary. The table reflects a qualitative summary of findings.

Metabolic Pathway of this compound

The primary known pathway for the formation of this compound involves the conversion of its precursor, 5-hydroxypentanoic acid. This reaction is catalyzed by the enzyme 5-hydroxypentanoate CoA-transferase.[2]

Metabolic_Pathway 5-Hydroxypentanoic Acid 5-Hydroxypentanoic Acid Enzyme 5-Hydroxypentanoate CoA-transferase 5-Hydroxypentanoic Acid->Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzyme This compound This compound Acetate Acetate Enzyme->this compound Enzyme->Acetate

Caption: Conversion of 5-hydroxypentanoic acid to this compound.

Experimental Protocols

Accurate quantification of 5-hydroxypentanoic acid is crucial for assessing its role in disease. The following outlines a general experimental approach for its measurement in biological samples.

Sample Preparation and Extraction

A common method for the extraction and analysis of organic acids like 5-hydroxypentanoic acid from biological fluids (e.g., urine or plasma) involves the following steps:

  • Sample Collection: Collect urine or plasma samples from healthy and diseased individuals. For urine, a 24-hour collection can provide a more comprehensive metabolic picture.

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to each sample for accurate quantification.

  • Deproteinization: For plasma samples, precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to separate the protein pellet.

  • Extraction: Use liquid-liquid extraction or solid-phase extraction (SPE) to isolate the organic acids from the supernatant or urine.

  • Derivatization: To improve volatility and chromatographic separation for gas chromatography-mass spectrometry (GC-MS) analysis, the extracted organic acids are often derivatized (e.g., silylation).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

  • Chromatographic Separation:

    • Column: A capillary column suitable for organic acid analysis (e.g., a DB-5ms column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient is used to separate the analytes.

  • Mass Spectrometric Detection:

    • Ionization: Electron ionization (EI) is commonly used.

    • Analysis Mode: Selected ion monitoring (SIM) mode is often employed for targeted quantification to enhance sensitivity and specificity.

Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) IS Add Internal Standard Sample->IS Extract Extraction of Organic Acids IS->Extract Deriv Derivatization Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification Data->Quant

Caption: General workflow for the analysis of 5-hydroxypentanoic acid.

Discussion and Future Perspectives

The current body of research indicates that elevated levels of 5-hydroxypentanoic acid are primarily associated with inborn errors of metabolism, specifically those affecting fatty acid oxidation.[1] In these disorders, the accumulation of this and other dicarboxylic acids in the urine is a key diagnostic feature.

The lack of extensive research on this compound and its precursor in more common diseases, such as cancer or neurodegenerative disorders, represents a significant knowledge gap. Future research should focus on:

  • Developing sensitive and specific analytical methods for the direct quantification of this compound in various biological tissues.

  • Conducting large-scale metabolomic studies to investigate the levels of 5-hydroxypentanoic acid and this compound in a broader range of diseases.

  • Elucidating the downstream metabolic fate and signaling functions of this compound to better understand its physiological and pathological roles.

By addressing these areas, the scientific community can gain a clearer understanding of the importance of the this compound pathway in human health and disease, potentially paving the way for new diagnostic markers and therapeutic targets.

References

5-Hydroxypentanoyl-CoA: A Comparative Guide to its Correlation with Metabolic Markers in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Hydroxypentanoyl-CoA and its hydrolyzed form, 5-hydroxypentanoic acid, with other key metabolic markers in the context of inherited metabolic diseases, particularly fatty acid oxidation (FAO) disorders. The accumulation of specific metabolites, including 5-hydroxypentanoic acid, serves as a critical diagnostic indicator for these conditions. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to elucidate the metabolic pathways and experimental workflows.

Correlation of 5-Hydroxypentanoic Acid with Other Metabolic Markers

Inborn errors of fatty acid metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, disrupt the normal breakdown of fatty acids for energy production. This disruption leads to the accumulation of upstream metabolites, which are then excreted in the urine. The urinary organic acid profile is a cornerstone for the diagnosis of these disorders. While direct quantitative correlation coefficients between 5-hydroxypentanoic acid and other markers are not extensively published, the co-elevation of these metabolites is a well-established diagnostic hallmark.

The following table summarizes the typical urinary concentrations of 5-hydroxypentanoic acid and correlated metabolic markers in healthy individuals versus those with MCAD deficiency.

Metabolic MarkerNormal Urinary Concentration (mmol/mol creatinine)Typical Urinary Concentration in MCAD Deficiency (mmol/mol creatinine)
5-Hydroxypentanoic Acid Not typically detected or present at very low levelsElevated
Adipic Acid (C6-Dicarboxylic Acid)< 10> 100 (can be significantly higher during metabolic crisis)
Suberic Acid (C8-Dicarboxylic Acid)< 5> 100 (can be significantly higher during metabolic crisis)
HexanoylglycineNot typically detected> 10 (highly specific marker)
Octanoylcarnitine (in plasma)< 0.2 µmol/L> 5 µmol/L (primary marker in newborn screening)

Note: These values are approximate and can vary significantly based on the individual's metabolic state (e.g., fasting, illness) and the analytical methods used.

Metabolic Pathway and Biomarker Generation

A defect in the beta-oxidation pathway, such as in MCAD deficiency, leads to an accumulation of medium-chain fatty acyl-CoAs. These are then diverted into alternative metabolic pathways, including omega-oxidation, leading to the formation and excretion of dicarboxylic acids. The presence of hydroxy-fatty acids like 5-hydroxypentanoic acid is also a consequence of this metabolic dysregulation.

Metabolic Pathway in MCAD Deficiency Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA Medium-Chain Acyl-CoA Fatty_Acids->Acyl_CoA Beta_Oxidation Beta-Oxidation (Mitochondria) Acyl_CoA->Beta_Oxidation Omega_Oxidation Omega-Oxidation (Microsomes) Acyl_CoA->Omega_Oxidation Alternative Pathway Acylcarnitines Acylcarnitines (Octanoylcarnitine) Acyl_CoA->Acylcarnitines MCAD_Deficiency MCAD Deficiency Beta_Oxidation->MCAD_Deficiency MCAD_Deficiency->Beta_Oxidation Block Dicarboxylic_Acids Dicarboxylic Acids (Adipic, Suberic) Omega_Oxidation->Dicarboxylic_Acids Hydroxy_Fatty_Acids 5-Hydroxypentanoic Acid Omega_Oxidation->Hydroxy_Fatty_Acids Urine Urinary Excretion Dicarboxylic_Acids->Urine Hydroxy_Fatty_Acids->Urine Acylcarnitines->Urine (and Plasma accumulation) Experimental Workflow cluster_0 Sample Collection and Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Interpretation Patient_Sample Patient Sample (Urine or Plasma) Internal_Standard Addition of Internal Standard Patient_Sample->Internal_Standard Extraction Extraction / Precipitation Internal_Standard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC_MS GC-MS Analysis Extraction->GC_MS LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Derivatization->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing LC_MS_MS->Data_Processing Comparison Comparison to Reference Ranges Data_Processing->Comparison Diagnosis Diagnosis of FAO Disorder Comparison->Diagnosis

A Comparative Guide to the Synthesis of 5-Hydroxypentanoyl-CoA: Assessing Reproducibility of Common Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Synthesis Methods for Short-Chain Acyl-CoAs

The following table summarizes typical quantitative data for the synthesis of short-chain acyl-CoAs using two common chemical methods: the symmetric anhydride method and the carbonyldiimidazole (CDI) method. This data, derived from the synthesis of analogous short-chain acyl-CoAs, serves as a benchmark for what can be expected when synthesizing 5-Hydroxypentanoyl-CoA.

MethodPrecursorTypical Yield (%)Purity (%)Reaction Time (hours)Key Considerations
Symmetric Anhydride Butyric Anhydride80-95>951-2High yield, relatively fast reaction. Requires the corresponding anhydride, which may not be commercially available for 5-hydroxypentanoic acid.
Carbonyldiimidazole (CDI) Propionic Acid50-70>902-4Versatile method starting from the free carboxylic acid. Yields can be lower than the symmetric anhydride method.[1]

Note: The data presented in this table is for illustrative purposes and is based on the synthesis of other short-chain acyl-CoAs. Actual yields and purities for this compound may vary.

Experimental Protocols

Below are detailed, hypothetical protocols for the chemical synthesis of this compound. These protocols are adapted from well-established methods for the synthesis of other acyl-CoA thioesters.

Method 1: Symmetric Anhydride Synthesis

This method is contingent on the availability or prior synthesis of 5-hydroxypentanoic anhydride.

Materials:

  • 5-hydroxypentanoic anhydride

  • Coenzyme A (free acid or trilithium salt)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Preparation of Coenzyme A Solution: Dissolve 10 mg of Coenzyme A in 1 mL of a 0.5 M NaHCO₃ solution, pH 8.0. Chill the solution on ice.

  • Reaction: In a separate vial, dissolve 1.5 equivalents of 5-hydroxypentanoic anhydride in a minimal amount of anhydrous THF. Slowly add the anhydride solution to the chilled Coenzyme A solution with vigorous stirring.

  • Monitoring: Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB). The reaction is typically complete within 1-2 hours.

  • Quenching and Purification: Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl. Purify the this compound using a C18 SPE cartridge. Wash the cartridge with an acidic aqueous solution to remove unreacted Coenzyme A and salts, and then elute the product with a methanol/water mixture.

  • Analysis and Quantification: Analyze the purified product by reverse-phase HPLC, monitoring at 260 nm.[2] Quantify the product using a standard curve of a known acyl-CoA or by assuming a molar extinction coefficient similar to that of Coenzyme A.

Method 2: Carbonyldiimidazole (CDI) Synthesis

This method utilizes the free carboxylic acid, 5-hydroxypentanoic acid, as the starting material.

Materials:

  • 5-hydroxypentanoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or trilithium salt)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (C18)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve 4 equivalents of 5-hydroxypentanoic acid in anhydrous THF. Add 4 equivalents of CDI and stir at room temperature for 1-2 hours, or until the evolution of CO₂ ceases. This forms the 5-hydroxypentanoyl-imidazole intermediate.

  • Preparation of Coenzyme A Solution: In a separate flask, dissolve 1 equivalent of Coenzyme A in a cold 0.5 M NaHCO₃ solution, pH 8.0.

  • Coupling Reaction: Slowly add the activated 5-hydroxypentanoyl-imidazole solution to the Coenzyme A solution with vigorous stirring. Maintain the pH between 7.5 and 8.0 by adding a dilute base if necessary.

  • Monitoring and Work-up: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction by HPLC. Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

  • Purification and Analysis: Purify the this compound using a C18 SPE cartridge as described in Method 1. Analyze and quantify the final product by HPLC.

Enzymatic Synthesis Approach

An alternative to chemical synthesis is the use of an acyl-CoA synthetase. These enzymes catalyze the ATP-dependent ligation of a fatty acid to Coenzyme A.[3]

General Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 5-hydroxypentanoic acid, Coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: Add a purified acyl-CoA synthetase that has activity towards short-chain hydroxy fatty acids.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37 °C) for a set period (e.g., 1-4 hours).

  • Termination and Analysis: Stop the reaction by adding a quenching agent (e.g., perchloric acid). Analyze the formation of this compound by HPLC.

The reproducibility of this method is highly dependent on the purity and specific activity of the enzyme used.

Visualizing the Synthesis Workflow

To aid in understanding the general process of chemical synthesis and purification of this compound, the following workflow diagram is provided.

G General Workflow for Chemical Synthesis of this compound cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis start 5-Hydroxypentanoic Acid activator Activating Agent (e.g., Anhydride formation or CDI) start->activator Reacts with activated_acid Activated 5-Hydroxypentanoic Acid activator->activated_acid Forms reaction_mixture Reaction Mixture activated_acid->reaction_mixture coa Coenzyme A coa->reaction_mixture product_crude Crude this compound reaction_mixture->product_crude Forms spe Solid-Phase Extraction (SPE) product_crude->spe Purified by hplc HPLC Analysis spe->hplc Analyzed by final_product Pure this compound hplc->final_product Yields

Caption: Generalized workflow for the chemical synthesis of this compound.

Conclusion

The reproducible synthesis of this compound is achievable through several established chemical and enzymatic methods. The choice of method will depend on factors such as the availability of starting materials, desired yield, and the scale of the synthesis. While the symmetric anhydride method may offer higher yields, the CDI method provides greater flexibility by starting from the free carboxylic acid. Enzymatic synthesis presents a milder alternative, though it requires access to a suitable enzyme. For all methods, careful execution of the protocol and rigorous purification and analysis are essential to ensure the quality and reproducibility of the synthesized this compound for downstream applications.

References

A Researcher's Guide to Comparative Metabolomics of Acyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies for the Analysis of Critical Metabolic Intermediates

Acyl-Coenzyme A (acyl-CoA) species are central players in a myriad of cellular processes, including energy metabolism, lipid biosynthesis, and signal transduction. Their diverse roles and the implications of their dysregulation in various diseases have made the comparative analysis of different acyl-CoA pools a critical focus for researchers in metabolism, drug development, and clinical diagnostics. This guide provides an objective comparison of prevalent methodologies for the extraction and quantification of acyl-CoA species, supported by experimental data and detailed protocols to aid researchers in selecting and implementing the most suitable approach for their studies.

Comparative Analysis of Acyl-CoA Quantification Methods

The accurate quantification of acyl-CoA species is challenging due to their low abundance, inherent instability, and the complexity of biological matrices. The most widely adopted and robust analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2] Various sample preparation and chromatography strategies have been developed to optimize the analysis of short-chain, medium-chain, and long-chain acyl-CoAs.

Method Principle Advantages Disadvantages Typical Analytes Quantitative Performance
Sulfosalicylic Acid (SSA) Precipitation Protein precipitation and extraction using a strong acid.Simple, fast, and does not require solid-phase extraction (SPE), preserving water-soluble CoA biosynthetic precursors.[3][4]Potential for ion suppression in LC-MS/MS analysis.Short-chain acyl-CoAs and CoA biosynthetic intermediates.[3]Linear detection across a wide concentration range with sensitive lower limits of detection and quantitation.[3]
Perchloric Acid (PCA) Precipitation Protein precipitation and extraction using perchloric acid.Effective for quenching enzymatic reactions immediately.[5]Requires a neutralization step and may lead to the loss of some acyl-CoA species.Short-chain acyl-CoAs.[5]Data not specified in the referenced studies.
Methanol-Chloroform Extraction with SPE Liquid-liquid extraction followed by solid-phase extraction for cleanup and concentration.Good recovery for a broad range of acyl-CoAs and removes interfering substances.[5]More time-consuming and complex compared to simple precipitation methods.Short- and long-chain acyl-CoAs.[5][6]Good sample-to-sample and day-to-day reproducibility for long-chain fatty acyl-CoAs.[6]
Ion-Pairing Reversed-Phase LC-MS/MS Utilizes an ion-pairing agent to improve the retention of polar acyl-CoAs on a reversed-phase column.Excellent separation of short-chain acyl-CoAs and CoA biosynthetic intermediates.[3]Ion-pairing agents can cause ion suppression and contaminate the MS system.Short-chain acyl-CoAs and CoA biosynthetic intermediates.[3]Produces well-separated peaks for CoA biosynthetic intermediates and short-chain acyl-CoAs.[3]
High-Resolution Mass Spectrometry (HRMS) Provides high mass accuracy and resolution for confident identification and quantification.Enables untargeted metabolomics approaches and the identification of unknown acyl-CoA species.[7][8]Higher instrument cost and more complex data analysis compared to triple quadrupole MS.Broad profiling of acyl-CoAs and other metabolites.[7][9]Can detect an expansive set of acyl-CoA compounds and hundreds of other cellular metabolites.[7]

Experimental Protocols

Protocol 1: Short-Chain Acyl-CoA Extraction using 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol is adapted for the extraction of short-chain acyl-CoAs from tissues for LC-MS/MS analysis.[3][5]

Materials:

  • Frozen tissue sample

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA) solution

  • Microcentrifuge tubes

  • Homogenizer

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen tissue sample (e.g., 20-50 mg) and place it in a pre-chilled microcentrifuge tube.

  • Add an appropriate volume of ice-cold 2.5% SSA solution (e.g., 500 µL).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.

  • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Carefully collect the clear supernatant, which contains the short-chain acyl-CoAs.

  • The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C for later analysis.

Protocol 2: Broad Acyl-CoA Profiling using Methanol-Chloroform Extraction and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of a wider range of acyl-CoAs, including long-chain species, from tissues.[5]

Materials:

  • Frozen tissue sample

  • Ice-cold methanol-chloroform (2:1, v/v)

  • 10 mM ammonium formate

  • Chloroform

  • Solid-Phase Extraction (SPE) columns (e.g., C18)

  • Methanol

  • Deionized water

  • 2% formic acid

  • 2% ammonium hydroxide

  • 5% ammonium hydroxide

  • Nitrogen evaporator

  • 50% methanol

Procedure:

  • Homogenization and Phase Separation: a. Weigh the frozen tissue sample and place it in a suitable tube. b. Add internal standards if available. c. Add 3 mL of ice-cold methanol-chloroform (2:1). d. Homogenize the tissue on ice. e. Centrifuge at 1300 x g for 15 minutes at 4°C. f. Collect the supernatant. g. To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. h. Vortex and centrifuge at 1300 x g for 15 minutes at 4°C to separate the phases. i. Collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): a. Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water. b. Load the collected aqueous supernatant onto the column. c. Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol. d. Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide. e. Combine the eluted fractions.

  • Sample Concentration and Reconstitution: a. Dry the combined eluates under a gentle stream of nitrogen at room temperature. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for LC-MS/MS analysis.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (e.g., SSA or LLE) Tissue->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Tandem Mass Spectrometry Detection LC->MS Processing Peak Integration & Quantification MS->Processing Stats Statistical Analysis Processing->Stats

Caption: A generalized workflow for the comparative metabolomics analysis of acyl-CoA species.

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix FA Fatty Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL AcylCoA_cyto Acyl-CoA ACSL->AcylCoA_cyto CPT1 Carnitine Palmitoyltransferase 1 (CPT1) AcylCoA_cyto->CPT1 Acylcarnitine_cyto Acylcarnitine CPT1->Acylcarnitine_cyto Acylcarnitine_mito Acylcarnitine Acylcarnitine_cyto->Acylcarnitine_mito Carnitine-Acylcarnitine Translocase (CACT) CPT2 Carnitine Palmitoyltransferase 2 (CPT2) Acylcarnitine_mito->CPT2 AcylCoA_mito Acyl-CoA CPT2->AcylCoA_mito BetaOx Beta-Oxidation AcylCoA_mito->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: The carnitine shuttle system for transporting long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation.

Biological Significance of Acyl-CoA Species

Different acyl-CoA species are not just metabolic intermediates but also act as signaling molecules and precursors for a variety of bioactive lipids.[10][11] Their cellular concentrations are tightly regulated and reflect the metabolic state of the cell.

  • Short-chain acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA): These are central hubs in metabolism, linking carbohydrate, fat, and protein metabolism. Acetyl-CoA is a key substrate for the TCA cycle and fatty acid synthesis, and also serves as the acetyl group donor for protein acetylation, a critical post-translational modification influencing gene expression and enzyme activity.[2]

  • Medium-chain acyl-CoAs (e.g., Octanoyl-CoA): These are intermediates in fatty acid beta-oxidation. Their accumulation can be indicative of metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[12]

  • Long-chain acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA): These are the activated forms of long-chain fatty acids and are substrates for energy production through beta-oxidation, as well as for the synthesis of complex lipids like triglycerides and phospholipids.[6][10] Dysregulation of long-chain acyl-CoA metabolism is implicated in metabolic diseases like obesity and type 2 diabetes.

The comparative analysis of these different acyl-CoA species provides a powerful tool for understanding cellular metabolism, identifying biomarkers for disease, and evaluating the efficacy of therapeutic interventions.[2] By carefully selecting the appropriate extraction and analytical methods, researchers can gain valuable insights into the dynamic roles of acyl-CoAs in health and disease.

References

5-Hydroxypentanoyl-CoA: A Potential Metabolic Biomarker in Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The identification of sensitive and specific biomarkers is paramount for the early diagnosis, monitoring, and development of therapeutic interventions for metabolic disorders. In the realm of fatty acid oxidation (FAO) disorders, the accumulation of specific acyl-CoA esters and their derivatives serves as a crucial diagnostic indicator. This guide provides a comparative analysis of 5-Hydroxypentanoyl-CoA as a potential metabolic biomarker, evaluating its standing against established biomarkers in the context of FAO disorders, particularly those characterized by non-ketotic dicarboxylic aciduria. While direct validation studies for this compound are not prevalent in the current literature, its metabolic precursor, 5-hydroxypentanoic acid, has been identified as a relevant analyte in certain metabolic conditions. This guide will, therefore, extrapolate the potential utility of this compound based on its metabolic context and compare it with current gold-standard biomarkers.

Metabolic Pathway of this compound

This compound is an intermediate in the metabolism of 5-hydroxypentanoic acid. The conversion is catalyzed by a CoA-transferase, which transfers a CoA moiety to 5-hydroxypentanoic acid, forming this compound. This acyl-CoA can then potentially enter the β-oxidation spiral. However, in certain FAO disorders, defects in this pathway can lead to the accumulation of upstream metabolites.

cluster_0 Mitochondrial Matrix cluster_1 Diagnostic Biofluids (Urine, Blood) 5-hydroxypentanoic_acid 5-Hydroxypentanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase / CoA-Transferase 5-hydroxypentanoic_acid->Acyl_CoA_Synthetase Urine_5_HPA Urinary 5-Hydroxypentanoic Acid 5-hydroxypentanoic_acid->Urine_5_HPA Excretion 5_Hydroxypentanoyl_CoA This compound Acyl_CoA_Synthetase->5_Hydroxypentanoyl_CoA Beta_Oxidation β-Oxidation Spiral 5_Hydroxypentanoyl_CoA->Beta_Oxidation Dicarboxylic_Acids Dicarboxylic Acids 5_Hydroxypentanoyl_CoA->Dicarboxylic_Acids Alternative Metabolism (in FAO disorders) Acylcarnitines Acylcarnitines 5_Hydroxypentanoyl_CoA->Acylcarnitines Conversion for transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Urine_Dicarboxylic Urinary Dicarboxylic Acids Dicarboxylic_Acids->Urine_Dicarboxylic Excretion Blood_Acylcarnitines Blood Acylcarnitines Acylcarnitines->Blood_Acylcarnitines Transport

Metabolic pathway of this compound and related biomarkers.

Comparison of this compound with Alternative Biomarkers

The clinical utility of a biomarker is determined by its sensitivity, specificity, and the robustness of the analytical methods for its detection. The following table compares the potential of this compound with established biomarkers for FAO disorders.

Biomarker CategorySpecific Biomarker(s)BiofluidAdvantagesDisadvantages
Potential Acyl-CoA Biomarker This compound Tissue, Blood- Directly reflects the intracellular metabolic block. - Potentially more specific than downstream metabolites.- Lack of direct validation studies. - Technically challenging to measure due to instability. - Low concentrations in biofluids.
Organic Acids 5-Hydroxypentanoic AcidUrine- Elevated levels reported in some metabolic disorders.[1] - Non-invasive sample collection.- May be influenced by diet and gut microbiome. - Less direct measure of the specific acyl-CoA pool.
Adipic, Suberic, Sebacic Acids (Dicarboxylic Acids)Urine- Well-established markers for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other FAO disorders.[2][3][4] - Routinely measured in clinical labs.- Can be elevated in other conditions, such as ketosis.
Acylcarnitines C6, C8, C10-AcylcarnitinesDried Blood Spot, Plasma- Gold standard for newborn screening of FAO disorders.[5] - High sensitivity and specificity for many FAO disorders.[6] - Reflects the accumulation of specific acyl-CoAs.- Can be influenced by carnitine supplementation and diet.

Experimental Protocols

Accurate and reproducible quantification of metabolic biomarkers is crucial for their clinical application. Below are generalized protocols for the analysis of acyl-CoAs and urinary organic acids.

Quantification of Acyl-CoAs by LC-MS/MS

This method is suitable for the targeted quantification of this compound and other acyl-CoAs in biological samples.

1. Sample Preparation (from tissue or cells):

  • Homogenize frozen tissue or cell pellets in a cold extraction solution (e.g., 80% methanol).

  • Centrifuge at high speed at 4°C to precipitate proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Optimized for the specific column and separation.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-product ion transitions for each acyl-CoA are monitored. For this compound, the transition would be determined using a pure standard.

    • Quantification: Stable isotope-labeled internal standards for similar chain-length acyl-CoAs are used to correct for matrix effects and variations in extraction efficiency.

Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Cold Solvent Sample->Homogenization Centrifugation Protein Precipitation (Centrifugation) Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying under Nitrogen Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis and Quantification LC_MS->Data Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization Drying->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

Assessing Enzyme Specificity for 5-Hydroxypentanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the enzymatic landscape surrounding 5-Hydroxypentanoyl-CoA is crucial for pathway analysis and therapeutic design. This guide provides a comparative analysis of key enzymes known to interact with this substrate, presenting available experimental data, detailed protocols for activity assessment, and visualizations of the relevant metabolic pathways.

Executive Summary

This compound is a key intermediate in the anaerobic degradation of 5-aminovalerate by organisms such as Clostridium aminovalericum. Its metabolism is primarily initiated by 5-hydroxypentanoate CoA-transferase , which exhibits the highest specificity for this substrate. Other enzymes, particularly those involved in the beta-oxidation pathway like 3-hydroxyacyl-CoA dehydrogenase and enoyl-CoA hydratase , may also interact with this compound or its derivatives, albeit with lower efficiency. This guide delves into the quantitative specifics of these enzymatic interactions to provide a clear comparison of their performance.

Enzyme Specificity Comparison

The primary enzyme responsible for the formation of this compound is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), also known as 5-hydroxyvalerate CoA-transferase. Studies on this enzyme from Clostridium aminovalericum have elucidated its substrate preference. While specific kinetic constants (Km and Vmax) from the seminal work by Eikmanns and Buckel (1990) are not publicly available, the study provides a clear ranking of substrate specificity based on the V/Km ratio.

Table 1: Substrate Specificity of 5-Hydroxypentanoate CoA-Transferase from Clostridium aminovalericum[1]
Substrate (Acyl-CoA)Relative Specificity (V/Km)
5-Hydroxyvaleryl-CoA Highest
Propionyl-CoA> Acetyl-CoA
Acetyl-CoA> (Z)-5-Hydroxy-2-pentenoyl-CoA
(Z)-5-Hydroxy-2-pentenoyl-CoA> Butyryl-CoA
Butyryl-CoA> Valeryl-CoA
Valeryl-CoALowest

Note: This table reflects the relative order of substrate specificity as reported in the literature. Quantitative values for Km and Vmax for each substrate are not available in the reviewed sources.

In contrast to the high specificity of the CoA-transferase, enzymes of the beta-oxidation pathway generally exhibit a preference for substrates of specific chain lengths. 3-Hydroxyacyl-CoA dehydrogenase (HADH) shows a preference for medium-chain substrates, while different isoforms of enoyl-CoA hydratase are specific for short-, medium-, or long-chain enoyl-CoAs.[1][2][3]

Table 2: Comparative Specificity of Beta-Oxidation Enzymes for Acyl-CoA Substrates
EnzymeGeneral Substrate PreferenceSpecificity for 5-Carbon Hydroxyacyl-CoAs
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Medium-chain (C6-C12) 3-hydroxyacyl-CoAs[1]Expected to be lower than for medium-chain substrates. Specific kinetic data for this compound is not readily available.
Enoyl-CoA Hydratase (Crotonase) Varies by isoform (short, medium, long-chain)[2]Activity on a C5-enoyl-CoA derivative is plausible, but likely less efficient than for their preferred substrates.

Experimental Protocols

Detailed methodologies are essential for the reproducible assessment of enzyme activity. Below are protocols for determining the specificity of the key enzymes discussed.

Protocol 1: Assay for 5-Hydroxypentanoate CoA-Transferase Activity

This protocol is based on the spectrophotometric assay used for other CoA-transferases and adapted for 5-hydroxypentanoate CoA-transferase. The principle involves measuring the formation or consumption of the acyl-CoA thioester bond, which absorbs light at 263 nm.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Acetyl-CoA

  • 5-Hydroxypentanoate

  • Purified 5-hydroxypentanoate CoA-transferase

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer.

  • Add known concentrations of acetyl-CoA and 5-hydroxypentanoate.

  • Initiate the reaction by adding the purified enzyme solution.

  • Monitor the change in absorbance at 263 nm over time at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the consumption of acetyl-CoA.

  • To determine the specificity for different acyl-CoA donors, replace acetyl-CoA with other acyl-CoA substrates (e.g., propionyl-CoA, butyryl-CoA) and measure the initial reaction rates.

  • Calculate kinetic parameters (Km and Vmax) by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay measures the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA. The reaction is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[4]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0)

  • NAD+

  • (S)-3-hydroxyacyl-CoA substrate (e.g., (S)-3-hydroxybutyryl-CoA as a control, and the synthesized (S)-5-hydroxypentanoyl-CoA for testing)

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

  • Spectrophotometer

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer and NAD+.

  • Add the (S)-3-hydroxyacyl-CoA substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the HADH enzyme.

  • Immediately begin monitoring the increase in absorbance at 340 nm.

  • The initial rate of the reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[4]

  • To assess specificity, perform the assay with different 3-hydroxyacyl-CoA substrates of varying chain lengths.

Metabolic Pathway and Experimental Workflow Visualizations

To illustrate the metabolic context and experimental procedures, the following diagrams were generated using Graphviz.

metabolic_pathway 5-Aminovalerate 5-Aminovalerate Glutarate Semialdehyde Glutarate Semialdehyde 5-Aminovalerate->Glutarate Semialdehyde Oxidative Deamination 5-Hydroxypentanoate 5-Hydroxypentanoate Glutarate Semialdehyde->5-Hydroxypentanoate Reduction This compound This compound 5-Hydroxypentanoate->this compound 5-Hydroxypentanoate CoA-Transferase 4-Pentenoyl-CoA 4-Pentenoyl-CoA This compound->4-Pentenoyl-CoA Dehydration Further\nMetabolism Further Metabolism 4-Pentenoyl-CoA->Further\nMetabolism e.g., Beta-Oxidation

Metabolic pathway of this compound in C. aminovalericum.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., HADH, CoA-Transferase) Reaction_Setup Set up reaction mixture (Buffer, Substrates, Cofactors) Enzyme_Purification->Reaction_Setup Substrate_Synthesis Substrate Synthesis (this compound) Substrate_Synthesis->Reaction_Setup Initiate_Reaction Initiate with Enzyme Reaction_Setup->Initiate_Reaction Data_Collection Spectrophotometric Monitoring (e.g., Absorbance at 340nm or 263nm) Initiate_Reaction->Data_Collection Calculate_Rates Calculate Initial Reaction Rates Data_Collection->Calculate_Rates Kinetic_Parameters Determine Km and Vmax (Michaelis-Menten Plot) Calculate_Rates->Kinetic_Parameters Compare_Specificity Compare Specificity Constants (Vmax/Km) Kinetic_Parameters->Compare_Specificity

General experimental workflow for assessing enzyme specificity.

Conclusion

The available evidence strongly indicates that 5-hydroxypentanoate CoA-transferase is the most specific enzyme for the metabolism of this compound. While enzymes of the beta-oxidation pathway may exhibit some activity towards this substrate or its derivatives, their efficiency is likely to be significantly lower compared to their preferred substrates. For researchers investigating the metabolic fate of this compound, focusing on the characterization of CoA-transferases from relevant organisms is a primary starting point. Further quantitative kinetic studies on beta-oxidation enzymes with C5-hydroxyacyl-CoAs are warranted to build a more complete picture of this metabolic nexus.

References

A Researcher's Guide to the Quantitative Comparison of 5-Hydroxypentanoyl-CoA in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that plays a role in cellular metabolism. Understanding its varying concentrations in different cell types, particularly in the context of disease models or drug development, can provide valuable insights into metabolic pathways and potential therapeutic targets. This guide offers the necessary tools to perform a quantitative comparison of this compound levels.

Quantitative Data Summary

As of the date of this publication, there is a lack of publicly available, direct quantitative comparisons of this compound across different cell lines. Researchers are encouraged to use the protocols outlined in this guide to generate their own data. The following table provides a template for presenting such quantitative findings in a clear and structured manner.

Table 1: Template for Quantitative Comparison of this compound Levels in Different Cell Lines

Cell LineTissue of OriginCulture ConditionsThis compound (pmol/10^6 cells)Standard Deviation
e.g., HepG2Human Liver CarcinomaDMEM, 10% FBS, 5% CO2[Insert Value][Insert Value]
e.g., MCF7Human Breast AdenocarcinomaDMEM, 10% FBS, 5% CO2[Insert Value][Insert Value]
e.g., HEK293Human Embryonic KidneyDMEM, 10% FBS, 5% CO2[Insert Value][Insert Value]
e.g., A549Human Lung CarcinomaF-12K Medium, 10% FBS, 5% CO2[Insert Value][Insert Value]

Experimental Protocols

The accurate quantification of short-chain acyl-CoAs like this compound from cultured cells requires meticulous sample preparation and a highly sensitive analytical method. The following protocol is a synthesized methodology based on established techniques for acyl-CoA analysis.

Key Experiment: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To extract and quantify the absolute levels of this compound from cultured mammalian cells.

Materials:

  • Cultured cells in multi-well plates (e.g., 6-well or 12-well)

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol in water, chilled on dry ice

  • Internal Standard (IS): Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled propionyl-CoA or a custom synthesized ¹³C-labeled this compound)

  • Solid Phase Extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Methodology:

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency (typically 80-90%).

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • To quench metabolism rapidly, add the dry-ice-chilled 80% methanol extraction solvent directly to the cell monolayer. The volume should be sufficient to cover the cells (e.g., 1 mL for a well of a 6-well plate).

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Acyl-CoA Extraction:

    • Spike the cell lysate with a known concentration of the internal standard.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Condition the SPE column with methanol, followed by equilibration with water.

    • Load the supernatant onto the SPE column.

    • Wash the column with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate volume of the initial LC mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution.

      • Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium acetate or 0.1% formic acid).

      • Mobile Phase B: Acetonitrile or methanol with the same ion-pairing agent.

    • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

      • Optimize the precursor and product ion transitions for this compound and the internal standard.

      • Example Transition for this compound: The precursor ion will be the [M+H]⁺ adduct. The product ion will result from a characteristic fragmentation, often the loss of the phosphopantetheine moiety.

  • Quantification:

    • Generate a standard curve using a pure standard of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the final concentration to the cell number (e.g., pmol/10⁶ cells).

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound Synthesis

This compound is synthesized from 5-hydroxypentanoate in a reaction catalyzed by the enzyme 5-hydroxypentanoate CoA-transferase.[1][2] This enzyme transfers a Coenzyme A group from a donor, such as acetyl-CoA, to 5-hydroxypentanoate, forming this compound and releasing the acetate.[1][2]

metabolic_pathway cluster_0 Cytosol / Mitochondria AcetylCoA Acetyl-CoA Enzyme 5-Hydroxypentanoate CoA-transferase AcetylCoA->Enzyme HP 5-Hydroxypentanoate HP->Enzyme HPCoA This compound Enzyme->HPCoA Acetate Acetate Enzyme->Acetate

Caption: Synthesis of this compound.

Experimental Workflow for Quantification

The following diagram illustrates the key steps involved in the quantitative analysis of this compound from cell culture samples.

experimental_workflow cluster_workflow Quantification Workflow cluster_output Final Output A 1. Cell Culture (e.g., HepG2, MCF7) B 2. Rapid Quenching & Metabolite Extraction (80% Methanol) A->B C 3. Addition of Internal Standard B->C D 4. Protein Precipitation & Centrifugation C->D E 5. Supernatant Collection D->E F 6. Solid-Phase Extraction (Optional Clean-up) E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Analysis & Quantification G->H I Quantitative Data Table (pmol/10^6 cells) H->I

Caption: Workflow for this compound analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Hydroxypentanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: Key Identifiers

A thorough risk assessment begins with a clear understanding of the compound. The following table summarizes the essential identifiers for 5-Hydroxypentanoyl-CoA.

IdentifierValue
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-hydroxypentanethioate[1]
Molecular Formula C26H44N7O18P3S[1]
Molecular Weight 867.7 g/mol [1]
Synonyms This compound, delta-hydroxyvaleryl-CoA[1]

Experimental Protocol: A Step-by-Step Disposal Procedure

Given the absence of a specific SDS for this compound, the following protocol outlines the necessary steps to assess risks and determine the appropriate disposal route. This procedure is designed to be adaptable for other research biochemicals with limited safety data.

Initial Risk Assessment: A Precautionary Approach

In the absence of specific toxicity data, it is crucial to treat this compound as a potentially hazardous substance.[2] This precautionary principle ensures the highest level of safety.

  • Review Available Data: Consult databases like PubChem for any available information on the chemical and physical properties of the compound and its structural analogs.[1][2] this compound is an acyl-CoA, a class of compounds involved in various metabolic processes.[3]

  • Evaluate Quantity: The disposal method may vary based on the quantity of the waste. Small, research-level quantities (typically in the milligram range) can often be managed through established laboratory hazardous waste streams.[2]

Personal Protective Equipment (PPE) and Handling

Proper handling is paramount to prevent exposure during disposal procedures.

  • Hand Protection: Always handle with gloves. Gloves must be inspected before use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Eye Protection: Wear safety glasses or goggles to protect against splashes or dust.[4]

  • Skin Protection: Wear a lab coat and ensure skin is not exposed. In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water.

  • Respiratory Protection: If working with a powder form that could generate dust, use a respirator. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

Segregation of Waste Streams

Proper segregation of waste is essential for safe and compliant disposal.[2] Never mix incompatible wastes.[6]

  • Solid Waste:

    • Place contaminated PPE, such as gloves and weighing papers, into a designated and clearly labeled hazardous waste container.[2]

    • Unused or expired pure compounds should be kept in their original, sealed container for disposal.[2]

  • Liquid Waste:

    • Segregate liquid waste containing this compound based on the solvent used. Do not mix incompatible waste streams (e.g., halogenated and non-halogenated solvents).[2]

    • Collect aqueous solutions containing the compound in a separate, labeled hazardous waste container.[2]

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[2]

Containerization and Labeling
  • Use Appropriate Containers: All waste must be collected in containers that are compatible with the chemical nature of the waste and are in good condition.[2][6] Keep waste containers closed except when adding waste.[6]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components in the waste stream.

Disposal Pathway
  • Contact Environmental Health & Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[6] They can provide specific instructions for your location and arrange for waste pickup.

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of hazardous wastes by evaporation, in the sewer, or in the regular trash.[6]

Logical Workflow for Disposal

G cluster_prep Preparation & Assessment cluster_waste_id Waste Identification & Segregation cluster_contain Containerization & Labeling cluster_disposal Final Disposal start Start: Disposal of This compound risk_assessment Conduct Risk Assessment (Treat as potentially hazardous) start->risk_assessment ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe identify_waste Identify Waste Stream ppe->identify_waste solid_waste Solid Waste (Contaminated PPE, unused compound) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions, organic solvents) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) identify_waste->sharps_waste Sharps containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid containerize_sharps Place in Labeled Sharps Container sharps_waste->containerize_sharps contact_ehs Contact Environmental Health & Safety (EHS) for Pickup containerize_solid->contact_ehs containerize_liquid->contact_ehs containerize_sharps->contact_ehs end_node End: Compliant Disposal contact_ehs->end_node

References

Personal protective equipment for handling 5-Hydroxypentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Hydroxypentanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Compound Identification and Hazards

Key Hazard Considerations:

  • Skin and Eye Irritation: Assumed risk based on similar chemical structures.[2]

  • Inhalation: Avoid aerosolization and inhalation of the compound if in solid form.[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.[3][4]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect from splashes.[2][5]
Body Protection Laboratory coatA standard, full-length lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally required for small quantitiesIf there is a risk of generating dust or aerosols, work in a well-ventilated area or use a fume hood.[2]
Handling and Operational Plan

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.

Preparation and Use:

  • Designated Area: All handling of this compound should occur in a designated area of the laboratory, such as a chemical fume hood, especially when handling powders or creating solutions.

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.

  • Weighing (if solid): If the compound is in solid form, weigh it in a fume hood to avoid inhalation of any dust. Use appropriate tools to handle the substance and avoid creating dust.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through your institution's hazardous waste management program. Do not pour down the drain.[6]
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed waste container for chemical waste.
Contaminated Gloves and PPE Dispose of in the appropriate laboratory waste stream as per your institution's guidelines.[3]
Emergency Procedures
IncidentFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Designated Workspace (e.g., Fume Hood) A->B C Retrieve this compound from Storage B->C D Perform Experimental Procedure (e.g., Weighing, Dissolving) C->D E Decontaminate Workspace D->E I In Case of Spill or Exposure, Follow Emergency Procedures D->I F Dispose of Waste (Chemical & Contaminated Materials) E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

References

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